Diarachidoyl phosphatidylcholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
71259-34-2 |
|---|---|
Molecular Formula |
C48H96NO8P |
Molecular Weight |
846.3 g/mol |
IUPAC Name |
2,3-di(icosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3 |
InChI Key |
YKIOPDIXYAUOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Conceptual Framework: A Technical Guide to Diarachidoyl Phosphatidylcholine (DAPC) Synthesis
An in-depth technical guide on the synthesis pathway of Diarachidoyl phosphatidylcholine (DAPC) is a significant undertaking that requires a comprehensive review of specialized scientific literature. At present, access to the full scope of paywalled research articles and specialized biochemical databases necessary to compile a complete and detailed guide with extensive quantitative data and specific experimental protocols is limited.
However, a foundational guide can be constructed based on established principles of lipid biochemistry. This document will provide a high-level overview of the likely synthesis pathways, present a conceptual framework for the required data and protocols, and include generalized diagrams as requested. This will serve as a starting point for researchers, who can then populate the specific details from their own literature searches.
Introduction
This compound (DAPC) is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids (B1166683) found in cellular membranes. DAPC is characterized by the presence of two arachidoyl (20:0) fatty acyl chains. The synthesis and metabolism of specific PC species like DAPC are of interest to researchers in cell biology, biochemistry, and drug development due to their roles in membrane structure and function, as well as their potential involvement in various physiological and pathological processes. This guide outlines the primary pathways involved in DAPC synthesis, methodologies for its study, and relevant cellular signaling.
1. DAPC Synthesis Pathways
The synthesis of DAPC in mammalian cells can occur through two primary pathways: the Kennedy pathway (also known as the CDP-choline pathway) and the Lands' cycle (or the acyl-CoA-dependent remodeling pathway).
1.1 The Kennedy Pathway (De Novo Synthesis)
The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine. This pathway involves the sequential enzymatic conversion of choline (B1196258) to PC. The incorporation of arachidoyl chains would depend on the availability of diarachidoylglycerol.
Diagram of the Kennedy Pathway for DAPC Synthesis
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC)
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC), a saturated phospholipid of significant interest in drug delivery, liposome (B1194612) technology, and cell membrane research. DAPC's structure, characterized by two long, saturated 20-carbon acyl chains (arachidic acid), imparts unique properties that are critical for the formulation of stable lipid bilayers and nanocarriers.[1][2][3]
Core Physicochemical Properties
The physicochemical characteristics of DAPC are fundamental to its behavior in both aqueous and non-aqueous environments, influencing its application in pharmaceutical formulations and biological studies. Below is a summary of its key properties.
Table 1: General and Computed Physicochemical Properties of DAPC
| Property | Value | Source |
| Chemical Name | 1,2-diarachidoyl-sn-glycero-3-phosphocholine | - |
| Synonyms | 1,2-DAPC, L-α-Diarachidonoyl lecithin | [4][5] |
| CAS Number | 61596-53-0 | [4][5] |
| Molecular Formula | C₄₈H₉₆NO₈P | [4][5] |
| Molecular Weight | 846.3 g/mol | [4][5] |
| Physical Form | Crystalline solid | [5] |
| Calculated logP | 17.8 | [4] |
| pKa (phosphate group) | ~0.8 (for phosphatidylcholines) | [1][6] |
Table 2: Experimentally Determined Solubility of DAPC
| Solvent | Solubility | Method | Source |
| Ethanol | 25 mg/mL | Experimental | [5] |
| Chloroform | Soluble | Experimental | - |
| Water | Sparingly soluble | Experimental | [7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of DAPC are provided below. These protocols are based on established techniques for lipid analysis.
Determination of Phase Transition Temperature (Melting Point) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for characterizing the thermotropic phase behavior of lipids. It measures the heat flow associated with thermal transitions, such as the main phase transition (Tm) from a gel-like, ordered state to a liquid-crystalline, disordered state.[8][9]
Principle: The DSC instrument measures the difference in heat flow required to increase the temperature of a sample and a reference. An endothermic peak is observed as the lipid absorbs heat during the phase transition.
Generalized Protocol:
-
Sample Preparation: A suspension of DAPC is prepared in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.
-
Encapsulation: A precise volume of the lipid dispersion is loaded into a hermetically sealed aluminum DSC pan. An empty pan is used as a reference.
-
DSC Instrument Setup: The sample and reference pans are placed in the DSC instrument.
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the expected Tm.
-
Initiate a heating scan at a controlled rate (e.g., 1-5°C/min) to a final temperature well above the expected Tm.[8]
-
-
Data Analysis: The resulting thermogram will display an endothermic peak. The temperature at the apex of this peak is identified as the main phase transition temperature (Tm).
Determination of Solubility
The solubility of DAPC in various solvents is a critical parameter for its handling, formulation, and application.
Principle: A saturated solution of the lipid is prepared, and the concentration of the dissolved lipid is quantified after separating the undissolved solute.
Generalized Protocol for Organic Solvents:
-
Sample Preparation: An excess amount of DAPC is added to a known volume of the organic solvent (e.g., ethanol, chloroform) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is centrifuged to pellet the undissolved DAPC.
-
Quantification: A precise aliquot of the clear supernatant is carefully removed. The solvent is evaporated, and the lipid residue is reconstituted in a suitable solvent for analysis. The amount of dissolved DAPC is quantified using a suitable method, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a colorimetric phospholipid assay.
-
Calculation: The solubility is expressed as the mass of DAPC per volume of solvent (e.g., mg/mL).
Determination of the Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
Principle: The partition coefficient (P) is the ratio of the equilibrium concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water). LogP is the base-10 logarithm of this ratio.
Generalized Protocol:
-
Phase Preparation: n-octanol is pre-saturated with water, and water (or a suitable buffer like PBS, pH 7.4) is pre-saturated with n-octanol by shaking them together for 24 hours, followed by phase separation.
-
Partitioning: A known amount of DAPC is dissolved in the pre-saturated n-octanol. An equal volume of pre-saturated water is added, and the mixture is shaken vigorously to allow for partitioning between the two phases.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification: The concentration of DAPC in each phase is determined using a suitable analytical method.
-
Calculation: LogP is calculated as log₁₀([DAPC]octanol / [DAPC]water).
Role in Cellular Signaling
Saturated phosphatidylcholines like DAPC are fundamental components of cell membranes, contributing to the structural integrity and barrier function of the lipid bilayer.[10] While not direct signaling molecules themselves, they play a crucial indirect role in cellular signaling pathways.
-
Membrane Domain Formation: The long, saturated acyl chains of DAPC favor the formation of ordered membrane domains (lipid rafts) when combined with cholesterol.[11] These domains serve as platforms for the organization of signaling proteins and receptors, thereby influencing their activity.[11]
-
Precursor for Signaling Lipids: Phosphatidylcholines can be hydrolyzed by phospholipases to generate second messengers. For example, phospholipase D (PLD) cleaves phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA is a signaling lipid involved in various cellular processes, including cell proliferation and membrane trafficking.
Applications in Research and Drug Development
The unique physicochemical properties of DAPC make it a valuable tool for researchers in the pharmaceutical and life sciences.
-
Liposome Formulation: Due to its high phase transition temperature and saturated acyl chains, DAPC is used to create stable, rigid liposomes with low permeability.[1] These liposomes are excellent candidates for the controlled release of encapsulated drugs.
-
Model Membranes: DAPC is utilized in the creation of artificial membranes to study lipid-protein interactions, membrane fluidity, and the formation of lipid domains.[1]
-
Nanocarrier Development: As a component of lipid-based nanoparticles, DAPC contributes to the stability and biocompatibility of these drug delivery systems.[1]
This guide provides a foundational understanding of the physicochemical properties of DAPC. For specific applications, further experimental validation is always recommended.
References
- 1. The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for PC(20:0/14:1(9Z)) (HMDB0008263) [hmdb.ca]
- 3. Phosphatidylcholine 20:0-20:4 | C48H88NO8P | CID 134746929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]
- 6. The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | The Crucial Roles of Phospholipids in Aging and Lifespan Regulation [frontiersin.org]
- 11. Interplay of Unsaturated Phospholipids and Cholesterol in Membranes: Effect of the Double-Bond Position - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Saturated Phospholipid: A Technical Chronicle of Diarachidoyl Phosphatidylcholine
A deep dive into the discovery, synthesis, and foundational role of Diarachidoyl Phosphatidylcholine (DAPC) in membrane science, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound (DAPC), a disaturated phospholipid with two 20-carbon arachidic acid chains, holds a significant place in the annals of lipid research. While its name might not be as commonplace as its shorter-chain homologues, dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), the story of its emergence is intrinsically linked to the pioneering era of phospholipid synthesis and the burgeoning field of membrane biophysics. This technical guide illuminates the discovery and historical context of DAPC, providing a comprehensive overview of the key scientific milestones, experimental methodologies, and its enduring relevance in modern research.
Historical Context: The Dawn of Phospholipid Synthesis
The mid-20th century marked a transformative period in lipid chemistry. Following the initial isolation and characterization of lecithin (B1663433) (phosphatidylcholine) from egg yolk by Theodore Nicolas Gobley in 1847, the subsequent century saw a gradual unraveling of its complex structure. However, it was the groundbreaking work on the chemical synthesis of phospholipids (B1166683) that truly empowered researchers to dissect the intricate relationship between lipid structure and membrane function.
Pioneers like Erich Baer and his colleagues laid the foundational groundwork for the stereospecific synthesis of glycerophospholipids. Their meticulous work in the 1940s and 1950s established robust methods for preparing optically active glycerophosphates, the essential backbone for creating defined phospholipid species. Concurrently, the research group of Laurens L.M. van Deenen and Gerard H. de Haas in the Netherlands was making significant strides in the synthesis and enzymatic characterization of a wide array of phospholipids. Their 1964 review, "The Synthesis of Phosphoglycerides and Some Biochemical Applications," stands as a testament to the remarkable progress in the field and serves as a crucial reference for the synthesis of various saturated phosphatidylcholines[1][2]. While a singular "discovery" paper for DAPC is not readily apparent, its first synthesis would have been a logical extension of the systematic studies on homologous series of saturated phosphatidylcholines conducted during this era. The development of synthetic routes for phosphatidylcholines with varying fatty acid chain lengths was a key objective for understanding the physical properties of biological membranes.
Physicochemical Properties of this compound
The ability to synthesize pure, well-defined phospholipids like DAPC enabled the systematic investigation of their physical properties. This data was instrumental in developing our modern understanding of lipid bilayer mechanics, phase behavior, and the influence of acyl chain length on membrane characteristics.
| Property | Value | Reference |
| Molecular Formula | C48H96NO8P | [3] |
| Molecular Weight | 846.25 g/mol | [3] |
| Physical State | Crystalline solid | [4] |
| Main Phase Transition Temperature (Tm) | 65.5 - 67.5 °C | |
| CAS Number | 61596-53-0 | [3] |
Early Synthetic Methodologies: A Generalized Protocol
The seminal work of the mid-20th century established several key methodologies for the synthesis of disaturated phosphatidylcholines. A common and effective approach involved the acylation of sn-glycero-3-phosphocholine (GPC), which could be readily obtained from the deacylation of naturally abundant phosphatidylcholines like egg lecithin.
Experimental Protocol: Acylation of sn-Glycero-3-phosphocholine
This protocol represents a generalized procedure based on the methods developed by leading researchers of the era for the synthesis of saturated phosphatidylcholines.
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
Arachidic acid anhydride (B1165640)
-
4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine
-
Anhydrous solvent (e.g., chloroform, dimethylformamide)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere, dissolve sn-glycero-3-phosphocholine in the chosen anhydrous solvent.
-
Addition of Acylating Agent: Add a molar excess of arachidic acid anhydride to the reaction mixture. The anhydride can be prepared from arachidic acid using a suitable dehydrating agent.
-
Catalysis: Introduce a catalytic amount of 4-(dimethylamino)pyridine or a similar acylation catalyst.
-
Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours to days, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel or alumina (B75360) to yield pure this compound.
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the logical steps involved in the synthesis of DAPC based on the historical methodologies.
Caption: Logical workflow for the synthesis of DAPC.
Signaling Pathways and Biological Relevance
While DAPC itself is not a primary signaling molecule, its incorporation into cell membranes can significantly influence their physical properties, thereby indirectly affecting signaling processes. The rigidity and thickness of membranes composed of long-chain saturated phospholipids like DAPC can modulate the activity of membrane-bound enzymes and receptors.
The general pathway for phosphatidylcholine biosynthesis, often referred to as the Kennedy pathway, is the primary route for the de novo synthesis of PCs in eukaryotes.
Caption: The Kennedy pathway for PC biosynthesis.
Conclusion
The story of this compound is a reflection of the broader advancements in lipid science during the 20th century. Its synthesis, born out of a systematic exploration of phospholipid properties, provided researchers with a crucial tool to probe the intricacies of membrane structure and function. While the initial discovery may not be attributable to a single eureka moment, the collective efforts of pioneers like Baer, van Deenen, and de Haas paved the way for its creation and subsequent use in biophysical studies. Today, DAPC continues to be a valuable component in the construction of model membranes and liposomal drug delivery systems, a testament to the enduring legacy of this foundational era of lipid research.
References
An In-depth Technical Guide to 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) Lipid Bilayer Dynamics and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties, molecular dynamics, and experimental considerations for studying 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC) lipid bilayers. DAPC, a saturated phospholipid with two 20-carbon acyl chains, is a valuable tool in membrane research and drug delivery due to its propensity to form stable, ordered bilayer structures.
Core Biophysical Properties of DAPC Bilayers
DAPC is characterized by its long, saturated arachidic acid (20:0) chains, which impart a high phase transition temperature (Tm). This property dictates that at physiological temperatures, DAPC bilayers exist in a highly ordered gel phase, offering a rigid and stable membrane model system.
Quantitative Data Summary
The following tables summarize key quantitative parameters of DAPC-containing lipid bilayers derived from experimental and computational studies.
| Parameter | Value | Experimental Method/Simulation |
| Bilayer Thickness | ||
| DAPC/DLPC (1:1) Single Bilayer | 6.14 ± 0.11 nm | Atomic Force Microscopy (AFM)[1][2] |
| DAPC/DLPC (1:1) Double Bilayer | 13.27 ± 0.17 nm | Atomic Force Microscopy (AFM)[1][2] |
| DAPC/DLPC (1:1) Triple Bilayer | 20.54 ± 0.46 nm | Atomic Force Microscopy (AFM)[1][2] |
| Hydrophobic Thickness Difference (DAPC vs. DLPC) | 0.88 nm (calculated) | Atomic Force Microscopy (AFM)[1][2] |
| Acyl Chain Order | ||
| SCD (with 10 mol% cholesterol) | 0.287 | 2H Nuclear Magnetic Resonance (NMR)[3] |
DAPC Bilayer Dynamics: Insights from Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of DAPC bilayers. These simulations are crucial for understanding lipid packing, membrane fluidity, and the influence of other molecules.
A key aspect revealed by simulations is the role of DAPC in the formation of lipid rafts, which are ordered membrane microdomains. Coarse-grained simulations of ternary mixtures containing a saturated lipid (like DPPC or DAPC), an unsaturated lipid, and cholesterol have shown that the enthalpic mismatch between the saturated and unsaturated lipids is a primary driver for phase separation and raft formation[4]. The rigid and planar structure of cholesterol promotes significant van der Waals interactions with the saturated lipid chains of DAPC, further stabilizing these ordered domains[4].
dot
Molecular Interactions of DAPC
The long, saturated acyl chains of DAPC influence its interactions with other membrane components, such as cholesterol and embedded proteins.
Interactions with Cholesterol
Experimental studies using 2H NMR have shown that the presence of cholesterol significantly orders the acyl chains of DAPC[3]. In DAPC bilayers containing 10 mol% cholesterol, the quadrupolar splitting (Δνr) is 36.2 kHz, corresponding to a tilt angle of the cholesterol molecule of 22° relative to the bilayer normal[3]. This indicates a more tilted orientation of cholesterol compared to its orientation in bilayers of lipids with shorter saturated chains, a consequence of the hydrophobic mismatch between the long DAPC chains and cholesterol.
Interactions with Membrane Proteins
While specific studies on the direct interaction of DAPC with a wide range of membrane proteins are limited, insights can be drawn from studies with similar long-chain saturated lipids and general principles of lipid-protein interactions. The rigid and ordered nature of DAPC bilayers can influence the conformational stability and function of transmembrane proteins.
For instance, studies with the antibiotic peptide gramicidin (B1672133) A have shown that hydrophobic mismatch between the peptide and the surrounding lipids affects the peptide's structure and dynamics, as well as the properties of the lipid bilayer itself[5]. The long acyl chains of DAPC would create a significant hydrophobic mismatch with many transmembrane proteins, potentially leading to local thinning or thickening of the membrane and altered protein function.
Simulations of rhodopsin, a G protein-coupled receptor, have demonstrated that polyunsaturated lipids can have specific, ligand-like interactions with the protein surface[6][7][8]. While DAPC is saturated, its distinct physical properties would similarly lead to specific packing and dynamic interactions at the protein-lipid interface, influencing protein conformation and activity.
DAPC and its Distinction from Arachidonic Acid Signaling
It is crucial to distinguish between the saturated arachidic acid (20:0) found in DAPC and the polyunsaturated arachidonic acid (AA) (20:4, n-6) that is a key precursor in major signaling pathways.
Arachidonic acid is typically released from membrane phospholipids (B1166683) by the action of phospholipase A2 and is subsequently metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of signaling molecules called eicosanoids (prostaglandins, leukotrienes, etc.)[9]. These molecules are pivotal in inflammation and immune responses.
DAPC, containing two saturated arachidic acid chains, does not serve as a direct source of arachidonic acid for these signaling cascades[10][11]. Its role in cellular signaling is more indirect, primarily through its contribution to the formation of lipid rafts[12]. These specialized membrane microdomains act as platforms for concentrating signaling proteins and receptors, thereby facilitating efficient signal transduction[12].
dot
Experimental Protocols for Studying DAPC Bilayers
The high phase transition temperature of DAPC necessitates modifications to standard protocols for preparing and characterizing lipid bilayers.
Preparation of DAPC-containing Liposomes
This protocol is adapted from methods used for other high-Tm lipids like DSPC.
-
Lipid Film Hydration:
-
Dissolve DAPC and any other lipids in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film. The water bath temperature should be kept above the Tm of DAPC (e.g., ~65-70°C).
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (pre-heated to above the Tm of DAPC) to the dried lipid film.
-
Vortex the flask vigorously to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
The extruder and syringe should be pre-heated and maintained at a temperature above the Tm of DAPC throughout the extrusion process.
-
Atomic Force Microscopy (AFM) Imaging of DAPC Bilayers
AFM can be used to visualize the topography of DAPC-containing supported lipid bilayers (SLBs).
-
SLB Formation:
-
Prepare DAPC-containing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) as described above.
-
Deposit the vesicle solution onto a freshly cleaved mica substrate.
-
Incubate at a temperature above the Tm of DAPC (e.g., 65-70°C) to facilitate vesicle fusion and formation of a continuous bilayer[13][14].
-
After incubation, gently rinse the surface with buffer to remove unfused vesicles.
-
-
AFM Imaging:
-
Image the SLB in buffer using tapping mode AFM.
-
The imaging temperature can be varied to study the phase behavior of the DAPC bilayer. Due to its high Tm, DAPC bilayers will appear as rigid, gel-phase domains at room temperature.
-
Force spectroscopy can be performed to measure the mechanical properties of the bilayer, such as its breakthrough force.
-
dot
Solid-State NMR Spectroscopy of DAPC Bilayers
Solid-state NMR is a powerful technique to probe the structure and dynamics of lipid bilayers at an atomic level.
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of DAPC as described in the liposome (B1194612) preparation protocol. For studies of acyl chain order, deuterated DAPC can be used.
-
Hydrate the lipid sample to the desired water content.
-
Pack the hydrated lipid dispersion into an NMR rotor.
-
-
NMR Experiments:
-
31P NMR: Can be used to determine the phase of the lipid assembly (e.g., lamellar, hexagonal). For a bilayer, a characteristic powder pattern with a high-field shoulder and a low-field peak is expected.
-
2H NMR: For deuterated DAPC, 2H NMR can be used to measure the quadrupolar splittings of the C-D bonds along the acyl chains. These splittings are directly related to the acyl chain order parameter (SCD), providing a measure of the conformational order of the lipid tails.
-
13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR: Provides high-resolution spectra of the carbon backbone, allowing for the investigation of conformational changes in the lipid molecules upon interaction with other molecules like cholesterol or proteins[15].
-
Fluorescence Spectroscopy of DAPC Vesicles
Fluorescence techniques can be employed to study the fluidity and microenvironment of DAPC bilayers.
-
Probe Incorporation:
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan, into the DAPC liposomes during their preparation. The probe is typically co-dissolved with the lipids in the organic solvent.
-
-
Fluorescence Anisotropy:
-
Measure the steady-state fluorescence anisotropy of the incorporated probe as a function of temperature.
-
A sharp decrease in anisotropy will be observed at the phase transition temperature (Tm) as the bilayer transitions from the ordered gel phase to the more fluid liquid-crystalline phase. This allows for the precise determination of the Tm of the DAPC bilayer and how it is affected by the presence of other molecules[16].
-
-
Fluorescence Quenching:
-
To study membrane permeability, a water-soluble fluorophore and a quencher can be encapsulated within the DAPC liposomes.
-
The leakage of the contents from the liposomes, which can be induced by peptides or other membrane-disrupting agents, will lead to a change in the fluorescence signal (dequenching) as the fluorophore and quencher are diluted in the external medium.
-
Conclusion
1,2-Diarachidoyl-sn-glycero-3-phosphocholine is a key phospholipid for researchers studying membrane structure and function, particularly in the context of ordered membrane domains. Its long, saturated acyl chains create stable, rigid bilayers that serve as an excellent model for lipid rafts and for investigating the effects of the lipid environment on membrane proteins. A clear understanding of its distinct biophysical properties, as well as the appropriate experimental methodologies, is essential for leveraging DAPC in advanced membrane research and for the rational design of lipid-based drug delivery systems. The clear distinction between the saturated arachidic acid in DAPC and the signaling roles of unsaturated arachidonic acid is a critical consideration for researchers in the field.
References
- 1. Evidence for the formation of symmetric and asymmetric DLPC-DAPC lipid bilayer domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]
- 4. Key Molecular Requirements for Raft Formation in Lipid/Cholesterol Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Hydrophobic Mismatch on Structures and Dynamics of Gramicidin A and Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. membrane.urmc.rochester.edu [membrane.urmc.rochester.edu]
- 7. A role for direct interactions in the modulation of rhodopsin by omega-3 polyunsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipids Alter Rhodopsin Function via Ligand-like and Solvent-like Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. differencebetween.com [differencebetween.com]
- 11. pediaa.com [pediaa.com]
- 12. benchchem.com [benchchem.com]
- 13. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]
- 14. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probing lipid-cholesterol interactions in DOPC/eSM/Chol and DOPC/DPPC/Chol model lipid rafts with DSC and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jasco-global.com [jasco-global.com]
Self-Assembly of Diarachidoyl Phosphatidylcholine in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-assembly of 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC) in aqueous solutions. DAPC is a saturated phospholipid characterized by its long 20-carbon acyl chains, which significantly influences its physicochemical properties and self-assembly behavior.[1] This document details the fundamental principles of DAPC self-assembly, methods for the preparation and characterization of DAPC-based nanostructures such as liposomes, and presents key quantitative data for researchers in materials science and drug delivery.
Physicochemical Properties of Diarachidoyl Phosphatidylcholine (DAPC)
The self-assembly of DAPC is primarily governed by its molecular structure, particularly its long, saturated acyl chains. These chains lead to strong van der Waals interactions, resulting in a high main phase transition temperature (Tm), which is a critical parameter in the formation of stable vesicles. Below this temperature, the lipid bilayers exist in a rigid, well-ordered gel state (Lβ'), while above it, they transition to a more fluid, liquid-crystalline state (Lα).[2][3]
Table 1: Physicochemical Properties of DAPC and Other Saturated Phosphatidylcholines
| Phospholipid | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0/14:0 | ~24 °C |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | ~41 °C[4] |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | ~55 °C[2][5] |
| 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | DAPC | 20:0/20:0 | ~65-85 °C * |
Note: The hydration temperature for DAPC to form multilamellar vesicles is reported to be approximately 85°C, which is about ten degrees above its gel-to-liquid-crystalline phase transition temperature.[6] This suggests a Tm in the vicinity of 75°C. Other sources may provide slightly different values based on experimental conditions.
Self-Assembly into Vesicular Structures
In aqueous environments, DAPC molecules spontaneously assemble into bilayer structures to minimize the unfavorable interactions between their hydrophobic tails and water. These bilayers can close upon themselves to form vesicles, which are spherical structures enclosing an aqueous core. The most common forms are multilamellar vesicles (MLVs) and unilamellar vesicles (UVs). Due to the high Tm of DAPC, the formation of these vesicles requires processing at elevated temperatures.
The following diagram illustrates the general workflow for preparing and characterizing DAPC vesicles.
Caption: Workflow for DAPC vesicle preparation and characterization.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the preparation and characterization of DAPC vesicles.
Preparation of DAPC Vesicles by Thin-Film Hydration and Extrusion
This is a widely used method to produce unilamellar vesicles with a controlled size distribution.[3][4]
Protocol:
-
Lipid Film Formation:
-
Dissolve a known quantity of DAPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. The water bath temperature should be kept above the Tm of all lipid components.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dry lipid film with an aqueous buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4).[6]
-
The hydration temperature must be maintained approximately 10°C above the Tm of DAPC (e.g., at 85°C).[6]
-
Vortex the flask vigorously to detach the lipid film from the glass wall, resulting in a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with two stacked polycarbonate filters of a defined pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the Tm of DAPC (e.g., 85°C).[6]
-
Load the MLV suspension into one of the gas-tight syringes and pass it through the filters to the other syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
Characterization of DAPC Vesicles
DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[3][7]
Protocol:
-
Sample Preparation: Dilute the DAPC vesicle suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a Zetasizer or similar instrument. Set the measurement temperature, typically at 25°C.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic radius of the vesicles and the PDI, which indicates the breadth of the size distribution.
TEM provides direct visualization of the vesicles, offering information on their size, shape, and lamellarity.[8][9]
Protocol:
-
Grid Preparation: Place a drop of the vesicle suspension onto a carbon-coated copper grid for a few minutes.
-
Negative Staining: Remove the excess sample with filter paper. Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for a short period.
-
Drying: Remove the excess stain and allow the grid to air dry completely.
-
Imaging: Observe the prepared grid under a transmission electron microscope. The electron-dense stain will surround the vesicles, allowing their morphology to be visualized.
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in the lipid bilayer.[10][11]
Protocol:
-
Sample Preparation: Place a precise amount of the concentrated DAPC vesicle suspension into an aluminum DSC pan. Seal the pan hermetically. Prepare a reference pan with the same amount of buffer.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition of DAPC.
-
Data Analysis: The resulting thermogram will show an endothermic peak at the main phase transition temperature (Tm), where the lipid bilayer transitions from the gel to the liquid-crystalline phase.
Applications in Drug Delivery
The rigid and ordered nature of DAPC bilayers at physiological temperatures, due to its high Tm, makes it a promising component for creating stable liposomal drug delivery systems.[3] These stable membranes can minimize premature drug leakage, potentially leading to longer circulation times and improved therapeutic outcomes. The principles and protocols outlined in this guide provide a foundational understanding for the rational design and characterization of DAPC-based nanocarriers for various therapeutic applications.[12]
The following diagram illustrates the logical relationship between DAPC's properties and its application in drug delivery.
Caption: Relationship between DAPC properties and drug delivery advantages.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. news-medical.net [news-medical.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Thermal Behavior of Diarachidoyl Phosphatidylcholine: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of lipids is paramount for the rational design of lipid-based drug delivery systems and for elucidating the biophysics of cell membranes. This in-depth technical guide focuses on the phase transition temperature of diarachidoyl phosphatidylcholine (DAPC), a saturated phospholipid with 20-carbon acyl chains (20:0).
The main phase transition temperature (Tm), the point at which a lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase, is a critical parameter influencing membrane fluidity, permeability, and the stability of liposomal formulations. For this compound (DAPC), this transition occurs at 66°C .[1] This high Tm is a direct consequence of the long, saturated arachidic acid chains, which allow for strong van der Waals interactions and tight packing of the lipid molecules in the gel phase.
Quantitative Analysis of Phosphatidylcholine Phase Transitions
| Lipid Name | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |
| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | DLPC | 12:0 | -2 |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0 | 24 |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0 | 41 |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0 | 55 |
| 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | DAPC | 20:0 | 66 |
| 1,2-Dihenicosanoyl-sn-glycero-3-phosphocholine | 21:0 | 71 | |
| 1,2-Dibehenoyl-sn-glycero-3-phosphocholine | DBPC | 22:0 | 75 |
| 1,2-Tricosanoyl-sn-glycero-3-phosphocholine | 23:0 | 79.5 | |
| 1,2-Lignoceroyl-sn-glycero-3-phosphocholine | DLPC | 24:0 | 80.3 |
Data sourced from Avanti Polar Lipids.[1]
Experimental Determination of Phase Transition Temperature
Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the phase transition temperature and enthalpy of lipids.[2][3] This thermoanalytical method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. During a phase transition, there is an absorption of heat (an endothermic event), which is detected by the instrument as a peak in the thermogram. The temperature at the peak maximum is the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH).
Detailed Experimental Protocol:
1. Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration:
The thin-film hydration method is a robust and widely used technique for preparing liposomes.[4][5][6]
-
Lipid Film Formation:
-
Dissolve a known quantity of DAPC in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2-4 hours.[6]
-
-
Hydration:
-
Add the desired aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the Tm of DAPC (i.e., >66°C) to facilitate hydration.[5][7]
-
Agitate the flask, for instance by vortexing, to disperse the lipid film in the buffer. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[7] The hydration process should be allowed to proceed for 30-60 minutes above the Tm.[7]
-
2. Differential Scanning Calorimetry (DSC) Analysis:
-
Sample Preparation:
-
Carefully transfer a known amount of the MLV suspension into a DSC sample pan.
-
Prepare a reference pan containing the same buffer used for hydration.
-
-
Instrument Setup and Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm (e.g., 40°C).
-
Initiate a heating scan at a controlled rate (e.g., 1-2°C/minute) to a final temperature well above the Tm (e.g., 80°C).
-
It is often recommended to perform an initial heating and cooling cycle to ensure the sample is in a stable state, with the second heating scan being used for data analysis.[8]
-
-
Data Analysis:
-
The resulting thermogram will display an endothermic peak.
-
The temperature at the apex of this peak is identified as the main phase transition temperature (Tm).[8]
-
The area under the peak is integrated to determine the enthalpy of the phase transition (ΔH).
-
Visualizing Experimental and Conceptual Frameworks
To further clarify the processes and concepts discussed, the following diagrams are provided.
References
- 1. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
molecular structure and conformation of DAPC
An In-depth Technical Guide on the Molecular Structure and Conformation of DAPC
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a term that can refer to both the phospholipid 1,2-diacyl-sn-glycero-3-phosphocholine and the Dystrophin-Associated Protein Complex . Given the context of molecular structure and conformation relevant to drug development, this guide will primarily focus on the phospholipid class, with a specific emphasis on 1,2-Diarachidoyl-sn-glycero-3-phosphocholine as a representative molecule. A concise summary of the Dystrophin-Associated Protein Complex is also provided to address the ambiguity of the acronym. This document delves into the structural details, conformational dynamics, and experimental methodologies used to characterize these molecules, presenting quantitative data in structured tables and visualizing complex processes with diagrams.
Introduction: The Ambiguity of "DAPC"
The acronym "DAPC" can refer to two distinct molecular entities in biomedical research:
-
1,2-diacyl-sn-glycero-3-phosphocholine (DAPC): A class of phospholipids (B1166683) that are fundamental components of cell membranes and are widely used in drug delivery systems, such as liposomes.[1][2][3] The specific acyl chains can vary, leading to different physical and chemical properties. A notable example is 1,2-Diarachidoyl-sn-glycero-3-phosphocholine, which contains two saturated 20-carbon arachidic acid chains.[1]
-
Dystrophin-Associated Protein Complex (DAPC): A large, multi-protein complex that connects the cytoskeleton of a muscle fiber to the surrounding extracellular matrix.[4][5] Its primary role is to maintain the structural integrity of muscle cells.[6][7]
This guide will focus on the phospholipid DAPC due to its direct relevance to molecular-level structural and conformational analysis in drug formulation and membrane studies.
Molecular Structure of 1,2-Diarachidoyl-sn-glycero-3-phosphocholine
1,2-Diarachidoyl-sn-glycero-3-phosphocholine is a phospholipid with the chemical formula C48H96NO8P.[1][8] Its molecular weight is approximately 846.3 g/mol .[1] The structure consists of a glycerol (B35011) backbone, two arachidic acid chains esterified at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group at the sn-3 position.[1]
Key Structural Features
-
Glycerol Backbone: A three-carbon molecule that forms the central scaffold of the lipid.
-
Acyl Chains: Two long, saturated hydrocarbon chains (20 carbons each) that are nonpolar and hydrophobic.[1]
-
Phosphocholine Head Group: A polar, hydrophilic group composed of a phosphate (B84403) group and a choline (B1196258) molecule. This group is zwitterionic, containing both a negative charge on the phosphate and a positive charge on the quaternary amine of choline.
Quantitative Structural Data
| Bond Type | Atom 1 | Atom 2 | Typical Bond Length (Å) |
| Carbonyl | C | O | ~1.23 |
| Ester C-O | C | O | ~1.34 |
| Ester O-C | O | C | ~1.45 |
| C-C (acyl chain) | C | C | ~1.54 |
| C-H (acyl chain) | C | H | ~1.09 |
| P-O (phosphate) | P | O | ~1.60 |
| P=O (phosphate) | P | O | ~1.48 |
| C-N (choline) | C | N | ~1.50 |
| Angle Type | Atom 1 | Atom 2 | Atom 3 | Typical Bond Angle (°) |
| Ester | O | C | O | ~123 |
| Ester | C | O | C | ~117 |
| Acyl Chain | C | C | C | ~109.5 |
| Phosphate | O | P | O | ~109.5 |
Conformation of DAPC
The conformation of DAPC is highly dependent on its environment, particularly whether it is in solution or part of a lipid bilayer. The rotational freedom around the various single bonds in the glycerol backbone, acyl chains, and head group allows for a multitude of possible conformations.
Acyl Chain Conformation
In the crystalline or gel state, the saturated acyl chains of DAPC are typically in an all-trans conformation, which allows for tight packing of the lipid molecules. In the liquid-crystalline state, which is more physiologically relevant, the acyl chains exhibit greater conformational freedom, with the introduction of gauche conformations leading to a more disordered and fluid membrane.
Head Group Conformation
The conformation of the phosphocholine head group is critical for its interactions with water, ions, and other molecules. The orientation of the P-N vector (from the phosphorus atom to the nitrogen atom of choline) relative to the bilayer normal is a key parameter. In hydrated lipid bilayers, this vector is typically oriented nearly parallel to the plane of the membrane.
Conformational Dynamics in Lipid Bilayers
Molecular dynamics simulations and experimental techniques have revealed that DAPC and similar phospholipids exist in multiple conformational states within a lipid bilayer. These can be broadly categorized based on the ordering and splaying of the acyl tails. The presence of other molecules, such as cholesterol, can significantly influence the conformational landscape of DAPC in a membrane.
Experimental Protocols for DAPC Characterization
Lipid Extraction and Purification
A common method for extracting lipids from biological samples is the Bligh and Dyer method, which uses a chloroform (B151607) and methanol (B129727) mixture to separate lipids from other cellular components.[9]
Protocol:
-
Homogenize the biological sample in a mixture of chloroform and methanol (1:2 v/v).
-
Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.
-
Collect the lower phase and dry it under a stream of nitrogen.
-
The extracted lipids can be further purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure and conformation of lipids in solution and in bilayers.[11][12][13] ¹H and ³¹P NMR are particularly informative for studying the head group conformation, while ²H NMR of deuterated lipids provides detailed information about the order and dynamics of the acyl chains.
Protocol for ¹H NMR of DAPC:
-
Dissolve the purified DAPC in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
-
Analyze the chemical shifts and coupling constants of the protons in the glycerol backbone and head group to determine their relative orientations.[12]
X-ray Diffraction
X-ray diffraction of lipid bilayers provides information about the overall structure of the membrane, including its thickness and the packing of the lipid molecules.[14][15] For DAPC, X-ray diffraction has been used to study the structure of multilamellar vesicles and the formation of lipid domains.[16][17]
Protocol for X-ray Diffraction of DAPC Multilamellar Vesicles:
-
Hydrate a thin film of DAPC to form multilamellar vesicles.
-
Mount the sample in a temperature-controlled cell.
-
Expose the sample to a collimated X-ray beam.
-
Collect the diffraction pattern on a 2D detector.
-
Analyze the positions and intensities of the Bragg peaks to determine the lamellar repeat distance and the electron density profile of the bilayer.[17]
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the conformational dynamics of DAPC in a lipid bilayer.[18][19][20]
Workflow for MD Simulation of a DAPC Bilayer:
-
Construct an initial model of the DAPC bilayer, including water molecules and ions.
-
Select a force field (e.g., CHARMM, GROMOS) that accurately describes the interactions between the atoms.[20]
-
Perform an energy minimization of the system to remove any steric clashes.
-
Equilibrate the system at the desired temperature and pressure.
-
Run a production simulation for a sufficient length of time to sample the conformational space of the lipid.
-
Analyze the trajectory to calculate structural and dynamic properties, such as area per lipid, bilayer thickness, and order parameters.[19]
Visualizations
Experimental Workflow for Lipid Analysis
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | Vitaceae [vitaceae.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Dystrophin-associated protein complex - Wikipedia [en.wikipedia.org]
- 6. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dystrophin Complex Controls BK Channel Localization and Muscle Activity in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
- 8. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | C48H96NO8P | CID 22880141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANALYSIS OF LIPIDS [people.umass.edu]
- 11. Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy | Biblioteket Frederiksberg - fkb.dk [fkb.dk]
- 12. BJOC - Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. Structure of gel phase DMPC determined by X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hwhuang.rice.edu [hwhuang.rice.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 19. Molecular Dynamics Simulations of DPPC Bilayers Using “LIME,” a New Coarse-grained Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Dynamics Simulations of DOPC Lipid Bilayers: The Effect of Lennard-Jones Parameters of Hydrocarbon Chains - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biosynthesis of Saturated Phosphatidylcholines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biosynthesis of saturated phosphatidylcholines (PCs), focusing on the core biochemical pathways, enzymatic reactions, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in lipid biochemistry, drug development professionals targeting lipid metabolism, and scientists interested in membrane biology.
Introduction to Saturated Phosphatidylcholine Biosynthesis
Phosphatidylcholines are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing crucial roles in membrane structure, cell signaling, and lipoprotein metabolism.[1] Saturated PCs, such as dipalmitoylphosphatidylcholine (DPPC), are particularly important as major components of pulmonary surfactant.[2] The primary route for the de novo synthesis of PCs in mammalian cells is the Kennedy pathway, also known as the CDP-choline pathway.[1][3] This pathway involves a series of three enzymatic reactions that convert choline (B1196258) into phosphatidylcholine. An alternative, though less predominant pathway in most cells, involves the methylation of phosphatidylethanolamine (B1630911) (PE).[4] This guide will focus on the in vitro reconstitution and analysis of the Kennedy pathway for the synthesis of saturated PCs.
The Kennedy Pathway for Saturated Phosphatidylcholine Biosynthesis
The Kennedy pathway is a three-step enzymatic cascade localized in the cytoplasm and the endoplasmic reticulum/Golgi apparatus.[1][5] The pathway utilizes choline, ATP, CTP, and diacylglycerol as primary substrates. For the synthesis of saturated PCs, the diacylglycerol molecule contains two saturated fatty acid chains.
The three key enzymes in this pathway are:
-
Choline Kinase (CK)
-
CTP:phosphocholine Cytidylyltransferase (CCT)
-
Diacylglycerol Cholinephosphotransferase (CPT)
Below is a diagram illustrating the sequential reactions of the Kennedy pathway.
Quantitative Data on Key Enzymes
The following tables summarize key quantitative data for the enzymes of the Kennedy pathway, focusing on parameters relevant to the in vitro synthesis of saturated phosphatidylcholines.
Choline Kinase (CK)
Table 1: Kinetic Parameters of Choline Kinase
| Enzyme Source | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Reference |
| Saccharomyces cerevisiae (recombinant) | Choline | 0.27 mM | 138.7 µmol/min/mg | 9.5 | 30 | Mg2+ (10 mM) | [6] |
| Saccharomyces cerevisiae (recombinant) | ATP | 90 µM | 138.7 µmol/min/mg | 9.5 | 30 | Mg2+ (10 mM) | [6] |
| Rat Striata | MgATP | 340 µM | Not reported | Not reported | Not reported | Mg2+ | [7] |
| Human CKβ (recombinant) | Choline | 0.13 ± 0.02 mM | 1.13 ± 0.03 µmol/min/mg | Not reported | Not reported | Mg2+ | [8] |
| Human CKβ (recombinant, PKA phosphorylated) | Choline | 0.09 ± 0.01 mM | 1.83 ± 0.04 µmol/min/mg | Not reported | Not reported | Mg2+ | [8] |
| Human CKβ (recombinant) | ATP | 0.44 ± 0.05 mM | 1.25 ± 0.04 µmol/min/mg | Not reported | Not reported | Mg2+ | [8] |
| Human CKβ (recombinant, PKA phosphorylated) | ATP | 0.29 ± 0.03 mM | 1.79 ± 0.05 µmol/min/mg | Not reported | Not reported | Mg2+ | [8] |
CTP:phosphocholine Cytidylyltransferase (CCT)
Table 2: Kinetic Parameters of CTP:phosphocholine Cytidylyltransferase
| Enzyme Source | Substrate | Km | Vmax / kcat | Activator | Reference |
| Saccharomyces cerevisiae (recombinant) | Phosphocholine | 0.80 mM (with lipid) | kcat = 31.3 s-1 (with lipid) | Phosphatidylcholine:oleate vesicles (20 µM) | [9] |
| Saccharomyces cerevisiae (recombinant) | CTP | 1.4 mM (with lipid) | kcat = 31.3 s-1 (with lipid) | Phosphatidylcholine:oleate vesicles (20 µM) | [9] |
| Rat Liver (purified) | Phosphocholine | Similar to crude preps | 12,250 nmol/min/mg | Phosphatidylcholine-oleic acid vesicles (100 µM) | [10] |
| Rat Liver (purified) | CTP | Similar to crude preps | 12,250 nmol/min/mg | Phosphatidylcholine-oleic acid vesicles (100 µM) | [10] |
Diacylglycerol Cholinephosphotransferase (CPT)
Table 3: Kinetic Parameters of Diacylglycerol Cholinephosphotransferase with Saturated Substrates
| Enzyme Source | Substrate | Km | Vmax | Activator/Condition | Reference |
| Rat Lung Microsomes | Dipalmitoylglycerol | Not reported | 30 nmol/min/mg | Phosphatidylglycerol and Tween 20 | [11] |
| Pig Liver (partially purified) | Dioleoylglycerol | 1.54 mol% | 30 nmol/min/mg | Soja phosphatidylcholine | [3] |
| Mouse Liver Microsomes | 1,2-Dipalmitoyl-sn-glycerol | Preferred substrate | Not reported | Not reported | [12] |
| HEK293 cells (recombinant human CEPT1) | 18:1 DAG | Not reported | 21.4 ± 5.2 nmol/mg | Not reported | [13] |
| Xenopus laevis CHPT1 (recombinant) | CDP-choline | 18.0 ± 1.9 µM | 72.8 ± 1.7 nmol/min/mg | 1,2-sn-diacylglycerol (0.25 mM) |
Experimental Protocols
This section provides detailed methodologies for the in vitro assay of each key enzyme in the Kennedy pathway for saturated phosphatidylcholine synthesis. A general workflow for these experiments is depicted below.
Protocol for Choline Kinase (CK) Assay
This protocol is adapted from a radioactive assay method.
Materials:
-
Enzyme source (purified recombinant CK or cell lysate)
-
[14C]Choline
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 8.0-9.5)
-
Phosphocellulose paper discs
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and [14C]Choline.
-
Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubation: Incubate the reaction at 30-37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc.
-
Washing: Wash the phosphocellulose paper discs extensively with water to remove unreacted [14C]Choline. The product, [14C]phosphocholine, will bind to the paper.
-
Quantification: Place the dried paper discs in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the specific activity of the enzyme based on the amount of [14C]phosphocholine formed per unit time per amount of protein.
Protocol for CTP:phosphocholine Cytidylyltransferase (CCT) Assay
This protocol is based on a radioactive assay.
Materials:
-
Enzyme source (purified recombinant CCT or cell/nuclear extract)
-
[3H]Phosphocholine or [14C]Phosphocholine
-
CTP
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
Lipid activator (e.g., phosphatidylcholine:oleate vesicles)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
Developing solvent (e.g., chloroform:methanol (B129727):acetic acid:water)
-
Scintillation counter
Procedure:
-
Activator Preparation: If required, prepare lipid activator vesicles by sonication or extrusion.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl2, CTP, [3H]phosphocholine, and the lipid activator.
-
Enzyme Addition: Start the reaction by adding the CCT enzyme preparation.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Terminate the reaction by adding methanol or another quenching agent.
-
Separation: Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product, [3H]CDP-choline, from the substrate, [3H]phosphocholine.
-
Quantification: Scrape the silica corresponding to the CDP-choline spot into a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
Calculation: Determine the amount of product formed and calculate the enzyme's specific activity.
Protocol for Diacylglycerol Cholinephosphotransferase (CPT) Assay
This protocol is for measuring the synthesis of saturated PC using a saturated diacylglycerol substrate.
Materials:
-
Enzyme source (microsomal preparations or cell lysates)
-
[14C]CDP-choline
-
Saturated diacylglycerol (e.g., dipalmitoylglycerol)
-
Dispersing agent (e.g., Tween-20 or phosphatidylglycerol)
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
TLC plates and developing solvent
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a stable aqueous dispersion of the saturated diacylglycerol by sonication with a dispersing agent like Tween-20 or phosphatidylglycerol.[11] Heating may be required for saturated diacylglycerols.[11]
-
Reaction Mixture Preparation: Combine Tris-HCl buffer, MgCl2, [14C]CDP-choline, and the dispersed saturated diacylglycerol substrate in a reaction tube.
-
Enzyme Addition: Initiate the reaction by adding the microsomal preparation or cell lysate containing CPT.
-
Incubation: Incubate the mixture at 37°C for a suitable time (e.g., 30-120 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using a modified Bligh-Dyer method.
-
Product Separation: Separate the synthesized [14C]phosphatidylcholine from the unreacted [14C]CDP-choline and other potential byproducts by TLC.
-
Quantification: Visualize the PC spot (e.g., with iodine vapor), scrape the corresponding silica, and quantify the radioactivity by liquid scintillation counting.
-
Calculation: Calculate the specific activity based on the amount of [14C]PC synthesized.
Conclusion
This technical guide provides a foundational understanding of the in vitro biosynthesis of saturated phosphatidylcholines via the Kennedy pathway. The provided quantitative data and detailed experimental protocols offer a starting point for researchers to design and execute experiments in this area. Further optimization of assay conditions may be necessary depending on the specific enzyme source and substrates used. The ability to reconstitute and analyze this crucial metabolic pathway in vitro is essential for advancing our knowledge of lipid metabolism and for the development of novel therapeutics targeting these processes.
References
- 1. Kinetic mechanism of choline kinase from rat striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol cholinephosphotransferase - Wikipedia [en.wikipedia.org]
- 3. sn-1,2-diacylglycerol cholinephosphotransferase from pig liver: mixed micellar assay and kinetic analysis of the partially pure enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression, purification, and characterization of choline kinase, product of the CKI gene from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine inhibits choline kinase activity and decreases the phosphorylation of choline in striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of Human Choline Kinase Beta by Protein Kinase A: Its Impact on Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The purification and characterization of CTP:phosphorylcholine cytidylyltransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholinephosphotransferase in rat lung. The in vitro synthesis of dipalmitoylphosphatidylcholine from dipalmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of a eukaryotic cholinephosphotransferase-1 reveals mechanisms of substrate recognition and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
interaction of cholesterol with Diarachidoyl phosphatidylcholine membranes
An In-depth Technical Guide to the Interaction of Cholesterol with Diarachidoylphosphatidylcholine (DAPC) Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesterol is a critical modulator of cell membrane properties, and its interaction with phospholipids (B1166683) is fundamental to membrane structure, fluidity, and function. While the effects of cholesterol on saturated and monounsaturated phosphatidylcholines like Dipalmitoylphosphatidylcholine (DPPC) and 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) are well-documented, its interaction with polyunsaturated phospholipids such as Diarachidoylphosphatidylcholine (DAPC) is less characterized and exhibits distinct behaviors. This guide provides a comprehensive overview of the core principles governing cholesterol-phosphatidylcholine interactions, with a specific focus on the unique characteristics observed in DAPC membranes. We synthesize quantitative data from molecular dynamics simulations and experimental studies, detail key experimental protocols, and present logical and experimental workflows through diagrams to offer a thorough resource for researchers in biophysics and drug development.
Introduction: The Role of Cholesterol in Phosphatidylcholine Membranes
Cholesterol is an essential lipid in eukaryotic cell membranes, known for its ability to modulate the physical properties of the lipid bilayer.[1][2] Its rigid, planar steroid ring structure and single hydroxyl headgroup allow it to intercalate between phospholipid molecules, profoundly influencing membrane fluidity, thickness, order, and mechanical strength.[2][3] The nature of this interaction is highly dependent on the structure of the neighboring phospholipids, particularly the saturation of their acyl chains.[4]
In bilayers composed of saturated phospholipids like DPPC, cholesterol famously induces the liquid-ordered (Lo) phase.[5][6] This phase is characterized by the high conformational order of a gel (Lβ) phase and the high lateral mobility of a liquid-disordered (Ld) phase.[5][7] This "condensing effect" reduces the area per lipid, increases bilayer thickness, and enhances mechanical rigidity.[2][7][8] However, as the degree of unsaturation in the phospholipid tails increases, cholesterol's influence wanes, a phenomenon starkly illustrated by its interaction with the highly polyunsaturated DAPC.
Quantitative Analysis of Cholesterol's Influence on Membrane Properties
The impact of cholesterol on membrane mechanics varies significantly with the degree of unsaturation of the phospholipid acyl chains. Coarse-grained molecular dynamics simulations have shown that while cholesterol strengthens saturated and monounsaturated PC bilayers, its effect on polyunsaturated DAPC bilayers is negligible.[9]
Table 1: Effect of Cholesterol Concentration on the Rupture Tension of Various Phosphatidylcholine Bilayers
| Phospholipid | Degree of Unsaturation | Cholesterol Concentration (mol %) | Rupture Tension (mN/m) | Change in Strength |
|---|---|---|---|---|
| DPPC (di-16:0) | Saturated | 0% | 68.9 | - |
| 23% | 110.0 | Strengthened[9] | ||
| 29% | 69.8 | Weakened[9] | ||
| DIPC (di-18:1) | Monounsaturated | 0% | 65.8 | - |
| 20% | 93.9 | Strengthened[9] | ||
| DAPC (di-20:4) | Polyunsaturated | 0% - 50% | ~ Constant | Negligible Change[9] |
Source: Data from coarse-grained molecular dynamics simulations.[9]
This non-monotonic effect on saturated lipids, where an optimal cholesterol concentration provides maximum strength, contrasts sharply with the indifference of the DAPC bilayer.[9] This suggests that the high degree of kinking and disorder in DAPC's polyunsaturated chains prevents the effective ordering and packing interactions that cholesterol typically imposes.[9]
Cholesterol Orientation: A Key Difference in DAPC Membranes
A pivotal distinction in the cholesterol-DAPC interaction lies in the orientation of the cholesterol molecule within the bilayer. In saturated PC membranes, cholesterol adopts an "upright" orientation, with its hydroxyl headgroup near the lipid-water interface.[10] However, studies using neutron diffraction have demonstrated that in bilayers rich in polyunsaturated fatty acids (PUFAs) like DAPC, cholesterol preferentially sequesters in the middle of the bilayer, adopting a "flat" orientation parallel to the membrane surface.[10]
This altered orientation is attributed to cholesterol's aversion for the disordered PUFA chains and its affinity for saturated chains.[10] Remarkably, doping a DAPC bilayer with as little as 5 mol% of a saturated lipid like DMPC is sufficient to cause cholesterol to revert to its conventional upright orientation, highlighting the delicate balance of intermolecular forces that dictate membrane organization.[10] This suggests that cholesterol's function can be localized and modulated by the immediate lipid microenvironment, a key concept in the formation of lipid rafts.
Caption: Unsaturation's impact on cholesterol's mechanical effect.
Caption: Cholesterol orientation in saturated vs. polyunsaturated bilayers.
Experimental Protocols
Understanding the nuanced interactions between cholesterol and DAPC requires sophisticated biophysical techniques. Molecular dynamics simulations have been particularly insightful.
Coarse-Grained Molecular Dynamics (CGMD) Simulation
CGMD simulations are a powerful tool for studying large-scale membrane phenomena over long timescales, which are often inaccessible to fully atomistic simulations.[9]
Objective: To determine the effect of varying cholesterol concentrations on the mechanical properties (e.g., rupture tension) of a DAPC bilayer.
Methodology:
-
System Setup:
-
Construct a DAPC bilayer using a coarse-grained model (e.g., MARTINI force field). DAPC molecules are represented by a reduced number of particles ("beads").
-
Hydrate the bilayer with coarse-grained water particles.
-
Randomly replace a specified percentage of DAPC molecules (e.g., 0%, 10%, 20%, 30%, 40%, 50%) with coarse-grained cholesterol models.
-
-
Equilibration:
-
Perform an initial energy minimization to remove unfavorable contacts.
-
Run a short NVT (constant number of particles, volume, and temperature) simulation to allow the system to reach the target temperature.
-
Run a longer NPT (constant number of particles, pressure, and temperature) simulation (typically several hundred nanoseconds) to allow the bilayer to fully equilibrate, ensuring stable area per lipid and bilayer thickness.
-
-
Production Run & Analysis:
-
Apply a constant surface tension to the equilibrated bilayer in the plane of the membrane (xy-plane) while allowing the simulation box to deform.
-
Gradually increase the applied surface tension over the course of the simulation.
-
Monitor the simulation for the formation of a water pore, which signifies membrane rupture. The surface tension at which this occurs is the rupture tension.
-
Analyze trajectories to calculate structural properties like area per lipid, bilayer thickness, and lipid order parameters as a function of cholesterol concentration.
-
Caption: A typical workflow for CGMD simulations.
Other Key Experimental Techniques
-
Neutron and X-ray Diffraction: These techniques are invaluable for determining the location and orientation of molecules within the bilayer. They can provide electron density profiles, which reveal bilayer thickness and the depth of cholesterol insertion.[10][11]
-
Atomic Force Microscopy (AFM): AFM can be used to probe the mechanical properties of supported lipid bilayers, such as surface roughness and indentation modulus, providing complementary data to simulation-derived rupture tension.[11][12]
-
Fluorescence Microscopy: Techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Recovery After Photobleaching (FRAP) can be used on giant unilamellar vesicles (GUVs) to study lipid lateral mobility and the formation of cholesterol-induced domains.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 2H NMR provides detailed information on the conformational order of the phospholipid acyl chains, quantifying the ordering effect (or lack thereof) of cholesterol.[3]
Implications for Drug Development and Biological Research
The distinct behavior of cholesterol in DAPC membranes has significant implications:
-
Drug Delivery: The mechanical stability and permeability of liposomal drug carriers are critically dependent on their lipid composition. For liposomes incorporating polyunsaturated lipids, the finding that cholesterol does not significantly enhance mechanical strength is a crucial design consideration.[9][13] Formulations may require different strategies to ensure stability and control drug release.
-
Lipid Raft Formation: The observation that cholesterol can be driven from a "flat" to an "upright" orientation by the presence of small amounts of saturated lipids provides a mechanistic basis for the nucleation of lipid rafts.[10] These domains, rich in saturated lipids and cholesterol, are critical signaling platforms in cell membranes.[14] Understanding how cholesterol partitions between PUFA-rich and saturated domains is key to deciphering these signaling processes.
-
Membrane Protein Function: The local lipid environment, including cholesterol concentration and orientation, can allosterically regulate the function of membrane proteins. The unique DAPC-cholesterol environment could have specific effects on embedded proteins, an area ripe for further investigation.
Conclusion and Future Directions
The interaction between cholesterol and Diarachidoylphosphatidylcholine represents a departure from the canonical ordering and condensing effects observed with saturated phospholipids. Coarse-grained molecular dynamics simulations and diffraction studies reveal that cholesterol has a negligible impact on the mechanical strength of DAPC bilayers and adopts an unusual "flat" orientation within the membrane's hydrophobic core.[9][10] This behavior is a direct consequence of the high degree of unsaturation in DAPC's acyl chains.
While these findings provide foundational insights, the DAPC-cholesterol system remains relatively underexplored. Future research should focus on:
-
Experimental validation of the simulated mechanical properties using techniques like AFM and micropipette aspiration.
-
Investigating the phase diagram of DAPC-cholesterol binary and ternary mixtures to understand the potential for domain coexistence.
-
Studying the influence of this unique lipid environment on the structure and function of integral membrane proteins.
A deeper understanding of these interactions will not only advance fundamental membrane biophysics but also inform the rational design of lipid-based nanotechnologies and therapeutics.
References
- 1. Thermodynamic analysis of the effect of cholesterol on dipalmitoylphosphatidylcholine lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylcholine and cholesterol interactions in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPPC-cholesterol phase diagram using coarse-grained Molecular Dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acert.cornell.edu [acert.cornell.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. mdpi.com [mdpi.com]
- 12. Mechanical properties of the high cholesterol-containing membrane: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complexation of Phosphatidylcholine Lipids with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diarachidoyl Phosphatidylcholine (DAPC) Liposome Preparation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and lipophilic drugs make them excellent candidates for drug delivery systems. Diarachidoyl phosphatidylcholine (DAPC) is a saturated phospholipid with long acyl chains (20:0), which contributes to the formation of rigid and stable liposomal membranes at physiological temperatures. This property makes DAPC liposomes particularly suitable for controlled and sustained drug release applications.
These application notes provide a detailed protocol for the preparation of DAPC liposomes using the thin-film hydration method followed by sonication for size reduction. This document also outlines key characterization techniques and provides expected quantitative data based on the properties of similar long-chain phospholipids (B1166683).
Experimental Protocols
Protocol 1: DAPC Liposome (B1194612) Preparation by Thin-Film Hydration and Sonication
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of DAPC using the thin-film hydration technique followed by probe sonication for size reduction.
Materials:
-
1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC)
-
Cholesterol (optional, for modulating membrane fluidity)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent: Chloroform or a mixture of Chloroform:Methanol (2:1, v/v)
-
Hydration buffer: Phosphate-buffered saline (PBS, pH 7.4) or other suitable aqueous buffer
-
Nitrogen gas source
-
Rotary evaporator
-
Water bath
-
Probe sonicator
-
Round-bottom flask
-
Vacuum pump
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of DAPC and cholesterol (a common molar ratio is 2:1 DAPC:cholesterol).
-
Dissolve the lipid(s) in the organic solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Submerge the flask in a water bath set to a temperature above the boiling point of the organic solvent (e.g., 40-60°C).
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of DAPC.
-
For passive loading of a hydrophilic drug, dissolve the drug in the hydration buffer.
-
Add the pre-heated buffer to the flask containing the dry lipid film.
-
Agitate the flask by gentle rotation above the Tc of the lipid to hydrate (B1144303) the film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
-
Sonication (Size Reduction):
-
Place the flask containing the MLV suspension in an ice bath to prevent overheating during sonication.
-
Immerse the tip of a probe sonicator into the MLV suspension.
-
Sonicate the suspension in pulses (e.g., 30 seconds on, 30 seconds off) to reduce the size of the liposomes and form SUVs. The total sonication time will need to be optimized to achieve the desired vesicle size, typically ranging from 5 to 15 minutes.[1]
-
Monitor the clarity of the suspension; it will become clearer as the liposome size decreases.
-
-
Purification:
-
To remove unencapsulated drug, the liposome suspension can be purified using methods such as size-exclusion chromatography or dialysis.
-
Protocol 2: Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is a critical parameter that quantifies the amount of drug successfully loaded into the liposomes.
Materials:
-
DAPC liposome suspension containing the encapsulated drug
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifugal filter units (e.g., Amicon Ultra) or size-exclusion chromatography columns (e.g., Sephadex G-50)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the liposome suspension using centrifugal filter units or size-exclusion chromatography.
-
Collect the filtrate/eluent containing the free drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the collected filtrate/eluent using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Quantification of Total Drug:
-
Take a known volume of the original (unpurified) liposome suspension.
-
Lyse the liposomes by adding a lysis buffer (e.g., Triton X-100) to release the encapsulated drug.
-
Measure the total drug concentration in the lysed suspension.
-
-
Calculation of Encapsulation Efficiency:
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Data Presentation
The following table summarizes the expected quantitative data for DAPC liposomes prepared using the described protocol. The values are based on typical results obtained for liposomes made from similar long-chain saturated phospholipids like DSPC.
| Parameter | Method | Expected Value | Notes |
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 80 - 200 nm | Dependent on sonication parameters. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | A lower PDI indicates a more uniform size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | -5 to -20 mV | For neutral liposomes in PBS. Can be modified by including charged lipids. |
| Encapsulation Efficiency (Passive Loading) | Spectrophotometry / HPLC | 5 - 20% | Highly dependent on the physicochemical properties of the drug. |
| Encapsulation Efficiency (Active Loading) | Spectrophotometry / HPLC | > 90% | For ionizable drugs using a pH or ion gradient.[2] |
| Drug Release (in vitro) | Dialysis Method | Slow release profile | DAPC forms a rigid bilayer, minimizing drug leakage. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DAPC liposome preparation.
Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.[3][4][5][6][7] Liposomal drug delivery, particularly with anticancer agents like doxorubicin, can modulate this pathway to induce apoptosis in cancer cells.
Caption: PI3K/Akt pathway and the action of liposomal doxorubicin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating DAPC Vesicles in Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimer-entrapped gold nanoparticles with cisplatin (B142131) (DAPC) vesicles represent a novel and promising platform for synergistic cancer therapy, combining the chemotherapeutic action of cisplatin with the therapeutic potential of gene delivery. This hybrid nanosystem leverages the unique properties of several components:
-
Polyamidoamine (PAMAM) Dendrimers: These highly branched polymers serve as a scaffold for the synthesis of gold nanoparticles and can be loaded with drugs like cisplatin. Their cationic surface also facilitates the condensation of negatively charged genetic material.
-
Gold Nanoparticles (AuNPs): Encapsulated within the dendrimer, AuNPs provide stability to the structure.
-
Cisplatin: A potent chemotherapeutic agent that induces cancer cell death by damaging DNA.
-
Genetic Material: Therapeutic genes (e.g., tumor suppressor genes) or gene-silencing molecules (e.g., siRNA) can be complexed with the dendrimer to correct or inhibit pathways involved in cancer progression.
-
Lipid Vesicle: Encapsulation of the DAPC-gene complex within a lipid bilayer, forming a "dendrosome," improves biocompatibility, stability, and cellular uptake.[1]
These application notes provide a comprehensive overview of the formulation, characterization, and application of DAPC vesicles for gene therapy.
Data Presentation
Table 1: Physicochemical Properties of DAPC Vesicle Components and Final Formulation
| Parameter | Dendrimer-AuNP-DNA Complex | Cisplatin-Loaded Dendrimer | Final DAPC Vesicle | Reference |
| Particle Size (nm) | 60 - 70 | 30 - 50 | 100 - 150 | [2][3] |
| Zeta Potential (mV) | +10 to +30 | +2.9 ± 0.1 | -38.7 ± 1.2 | [4][5] |
| Encapsulation Efficiency (%) | >95% (DNA condensation) | 18% (Cisplatin) | ~80% (Overall) | [3][6][7] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.15 | [3] |
Table 2: In Vitro Transfection and Cytotoxicity Data
| Cell Line | Transfection Efficiency | IC50 (DAPC Vesicles) | IC50 (Free Cisplatin) | Reference |
| HeLa (Cervical Cancer) | High | Significantly Lower | Higher | [3][5] |
| MCF-7 (Breast Cancer) | High | Significantly Lower | Higher | [2] |
| LNCaP (Prostate Cancer) | High | Significantly Lower | Higher | [8] |
Experimental Protocols
Protocol 1: Synthesis of Dendrimer-Entrapped Gold Nanoparticles (Au DENPs)
This protocol is adapted from the Turkevich method for AuNP synthesis and subsequent dendrimer encapsulation.[2]
Materials:
-
Generation 5 (G5) amine-terminated PAMAM dendrimer solution
-
HAuCl4 (Gold(III) chloride) solution (0.03 M)
-
Trisodium (B8492382) citrate (B86180) solution (1%)
-
Deionized water (18 MΩ·cm)
-
Dialysis tubing (MWCO: 3500 Da)
Procedure:
-
Gold Nanoparticle Synthesis:
-
In a clean flask, vigorously stir and heat 25 mL of deionized water to boiling.
-
To the boiling water, add 0.1 mL of 0.03 M HAuCl4 solution.
-
Slowly add 1 mL of 1% trisodium citrate solution while continuing to stir.
-
Observe the color change to a deep red, indicating the formation of AuNPs.
-
Remove the solution from heat and continue stirring until it cools to room temperature.[2]
-
-
Dendrimer Encapsulation:
-
To the AuNP solution, add the G5 PAMAM dendrimer solution to achieve a 25:1 gold-to-dendrimer molar ratio.[2]
-
Stir the mixture at room temperature for at least 6 hours to allow for the encapsulation of AuNPs within the dendrimers.
-
Purify the resulting Au DENPs by dialysis against deionized water for 12 hours to remove any unreacted components.[9]
-
Protocol 2: Loading of Genetic Material and Cisplatin into Au DENPs
Materials:
-
Au DENPs solution (from Protocol 1)
-
Plasmid DNA (pDNA) or siRNA encoding a therapeutic gene
-
Cisplatin solution
-
Nuclease-free water
Procedure:
-
Genetic Material Complexation:
-
Dilute the pDNA or siRNA to the desired concentration in nuclease-free water.
-
Add the genetic material solution to the Au DENPs solution at various N/P ratios (the molar ratio of nitrogen in the dendrimer to phosphate (B84403) in the nucleic acid). A typical starting point is a 5:1 weight ratio.[9]
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of Au DENP-DNA complexes through electrostatic interactions.
-
-
Cisplatin Loading:
-
Prepare a stock solution of cisplatin in a suitable solvent.
-
Add the cisplatin solution to the Au DENP-DNA complex solution. The loading can be achieved through coordination chemistry between the platinum atom and the amine groups of the dendrimer.
-
Stir the mixture at room temperature for a defined period (e.g., 2-4 hours) to allow for cisplatin loading.
-
The final product is the DAPC-gene complex.
-
Protocol 3: Formulation of DAPC Vesicles by Thin-Film Hydration and Extrusion
This protocol utilizes the well-established thin-film hydration method to encapsulate the DAPC-gene complex within a lipid bilayer.[7][10][11]
Materials:
-
DAPC-gene complex solution (from Protocol 2)
-
Lipids (e.g., DOPC, Cholesterol, PEGylated lipid in a molar ratio of 7:3) dissolved in chloroform/methanol (1:1 v/v).[7]
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes).[7]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Thin Film Formation:
-
In a round-bottom flask, add the lipid solution.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.[12]
-
Dry the film under a vacuum for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Hydrate the lipid film with the DAPC-gene complex solution by adding the solution to the flask.
-
Agitate the flask on a rotary mixer at a temperature above the lipid transition temperature for 1 hour to form multilamellar vesicles (MLVs).[12]
-
-
Vesicle Sizing by Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a 100 nm polycarbonate membrane multiple times (e.g., 10-15 passes).[7]
-
Subsequently, pass the suspension through a 50 nm polycarbonate membrane for another 10-15 passes to achieve a more uniform size distribution.[7][13][14][15]
-
The resulting solution contains the final DAPC vesicles.
-
-
Purification:
-
Remove any unencapsulated DAPC-gene complexes and free cisplatin by dialysis or size exclusion chromatography.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the formulation and characterization of DAPC vesicles.
Cellular Uptake and Mechanism of Action
Caption: Cellular uptake and synergistic mechanism of action of DAPC vesicles.
Signaling Pathway Modulation
Caption: Key signaling pathways modulated by DAPC vesicle-mediated therapy.
Discussion and Conclusion
The formulation of DAPC vesicles presents a sophisticated approach to cancer therapy, offering the potential for synergistic effects by co-delivering a potent chemotherapeutic agent and a therapeutic gene in a single nanocarrier. The protocols outlined above provide a framework for the synthesis and formulation of these complex nanoparticles. The successful implementation of these protocols requires careful control over various parameters, including molar ratios of components, lipid composition, and processing conditions such as extrusion.
The characterization of the final DAPC vesicles is crucial to ensure their quality, stability, and efficacy. The provided tables of expected physicochemical properties and biological performance can serve as a benchmark for researchers developing these systems. The visualized workflows and signaling pathways offer a conceptual understanding of the formulation process and the intended biological mechanism of action.
Future research in this area may focus on optimizing the formulation for specific cancer types, incorporating targeting ligands onto the vesicle surface for enhanced tumor specificity, and conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety of DAPC vesicles. The continued development of such multi-functional nanocarriers holds great promise for advancing the field of personalized cancer medicine.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Liposomes Co-Encapsulating Cisplatin/Mifepristone Improve the Effect on Cervical Cancer: In Vitro and In Vivo Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-dendrimer hybrid nanosystem as a novel delivery system for paclitaxel to treat ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. rsc.org [rsc.org]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - Evaluation of extrusion technique for nanosizing liposomes - University of Tasmania - Figshare [figshare.utas.edu.au]
Application Notes and Protocols for the Mass Spectrometric Analysis of Diarachidoyl Phosphatidylcholine (DAPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidoyl phosphatidylcholine (DAPC), also known as PC(20:0/20:0), is a glycerophospholipid containing two saturated 20-carbon arachidic acid acyl chains. As a key component of cellular membranes, the analysis of DAPC is crucial in various fields, including lipidomics, drug delivery systems employing liposomes, and in the study of metabolic disorders. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the identification and quantification of DAPC in complex biological matrices.
These application notes provide detailed protocols for the extraction, chromatographic separation, and mass spectrometric analysis of DAPC.
I. Experimental Protocols
A. Sample Preparation: Lipid Extraction from Biological Matrices
A robust lipid extraction is critical for accurate DAPC analysis. The following protocol is based on the widely used Folch method.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): A suitable non-endogenous phosphatidylcholine, such as PC(17:0/17:0), is recommended.
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Reconstitution solvent: Isopropanol or Methanol:Isopropanol (1:1, v/v)
Procedure:
-
To your sample in a glass centrifuge tube, add a known amount of the internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For every 1 mL of aqueous sample, use 3 mL of the chloroform:methanol mixture.
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing and protein denaturation.
-
Incubate the sample on ice for 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Three distinct layers will form: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of the reconstitution solvent for LC-MS/MS analysis.[1]
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
This section outlines a typical LC-MS/MS method for the analysis of DAPC. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed. A reversed-phase method is detailed below.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[2] |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid[1] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 30% B, hold for 3 min, increase to 60% B over 4 min, then to 85% B over 8 min, and finally to 100% B over 9 min. Hold at 100% B for 3 min before re-equilibration.[1] |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Gas Flow Rates | Optimize for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |
II. Data Presentation and Interpretation
A. Identification of this compound (DAPC)
The primary method for identifying phosphatidylcholines, including DAPC, in positive ion mode is through the detection of a characteristic precursor ion.
-
Precursor Ion Scan: A precursor ion scan for m/z 184.07, corresponding to the phosphocholine (B91661) headgroup, is a highly specific method to identify all phosphatidylcholine species in a sample.[3]
-
Full Scan Mass Spectrum: In a full scan, DAPC will be detected as its protonated molecule [M+H]⁺ at a theoretical m/z of 846.727.
B. Fragmentation of DAPC
Collision-induced dissociation (CID) of the DAPC precursor ion results in a characteristic fragmentation pattern.
-
Dominant Fragment: The most abundant fragment ion observed in the MS/MS spectrum of DAPC will be the phosphocholine headgroup at m/z 184.07.[4]
-
Other Fragments: Neutral losses of the arachidic acid chains (as carboxylic acid or ketene) and the neutral loss of the entire headgroup can also be observed.
The fragmentation of sodiated DAPC adducts ([M+Na]⁺) can provide additional structural information, often showing losses of the fatty acyl chains.[5]
C. Quantitative Analysis
For quantitative studies, Multiple Reaction Monitoring (MRM) is the preferred method due to its high sensitivity and selectivity.
MRM Transitions for DAPC:
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 846.7 | 184.1 | Primary transition for quantification |
Data Analysis:
Quantification is achieved by creating a calibration curve using a DAPC standard of known concentrations and a constant concentration of the internal standard. The peak area ratio of the DAPC to the internal standard is plotted against the concentration of the DAPC standard.
III. Visualizations
Caption: Experimental workflow for DAPC analysis.
Caption: Fragmentation pathway of DAPC.
References
- 1. Frontiers | E. coli strain-dependent lipid alterations in cocultures with endothelial cells and neutrophils modeling sepsis [frontiersin.org]
- 2. Lipidomics by HILIC-Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of DAPC-Containing Nanoparticles by DLS and Cryo-EM
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC) is a saturated phospholipid with long-chain (20:0) fatty acids, making it a valuable component in the formulation of stable liposomes and other lipid nanoparticles for drug delivery.[1] Its high phase transition temperature contributes to the rigidity and stability of the lipid bilayer at physiological temperatures. Accurate characterization of these nanoparticles is critical for ensuring quality, stability, predicting in vivo performance, and meeting regulatory requirements.[2] This document provides detailed protocols for the characterization of DAPC-containing nanoparticles using two essential analytical techniques: Dynamic Light Scattering (DLS) for size distribution and polydispersity, and Cryo-Electron Microscopy (Cryo-EM) for direct visualization of morphology and structure.[3][4]
Section 1: Dynamic Light Scattering (DLS) Analysis
Application Note: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of nanoparticles in suspension.[5][6] The method is based on the principle of Brownian motion, where particles move randomly in a liquid medium.[6] Smaller particles move more quickly than larger ones, causing rapid fluctuations in the intensity of scattered laser light.[5] DLS analyzes these fluctuations to determine the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter of the particles via the Stokes-Einstein relationship.[7] This technique is essential for assessing the average particle size (Z-average), the breadth of the size distribution (Polydispersity Index, PDI), and the stability of the nanoparticle formulation.[2][8]
Experimental Protocol: DLS Measurement
1. Materials and Equipment:
-
DAPC-containing nanoparticle suspension.
-
Hydration buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).
-
Disposable or quartz cuvettes.
-
Syringe filters (e.g., 0.22 µm, if necessary to remove large aggregates).
-
Dynamic Light Scattering (DLS) instrument.
2. Sample Preparation:
-
Ensure the nanoparticle suspension is homogeneous by gentle mixing. Avoid vortexing, which can disrupt lipid structures.
-
Dilute a small aliquot of the DAPC nanoparticle suspension with the appropriate filtered buffer to achieve an optimal concentration for measurement. The ideal concentration depends on the instrument and particle characteristics but is typically in the range of 0.1 to 1.0 mg/mL.[9]
-
If large, non-representative particles or dust are a concern, the diluted sample may be filtered through a low-protein-binding syringe filter (e.g., 0.22 µm). Note that this may remove larger nanoparticle species.
-
Transfer the diluted sample to a clean, dust-free cuvette. Ensure no air bubbles are present.
3. Instrument Setup and Measurement:
-
Set the instrument parameters, including the dispersant (buffer) viscosity and refractive index.
-
Set the measurement temperature (e.g., 25°C) and allow the sample to equilibrate inside the instrument for at least 2-5 minutes.
-
Perform the measurement. Typically, this involves multiple runs (e.g., 3-5 runs) of short duration (e.g., 10-60 seconds each) that are averaged to ensure reproducibility.
4. Data Analysis:
-
The instrument software will generate an autocorrelation function from the scattered light intensity fluctuations.
-
From this function, the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) are calculated.
-
Analyze the size distribution graph (Intensity vs. Size) to check for multiple populations.
Data Presentation: DLS Characterization
Summarized DLS data allows for a clear comparison between different formulations.
| Formulation ID | Lipid Composition (molar ratio) | Z-average Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DAPC-NP-01 | DAPC:Cholesterol (55:45) | 115.4 ± 2.1 | 0.12 ± 0.02 | -21.5 ± 1.8 |
| DAPC-NP-02 | DAPC:Cholesterol:DSPE-PEG (55:40:5) | 122.8 ± 3.5 | 0.15 ± 0.03 | -15.7 ± 2.4 |
Note: Data are representative examples and should be determined experimentally.
Section 2: Cryo-Electron Microscopy (Cryo-EM) Analysis
Application Note: Cryo-electron microscopy (cryo-EM) is a high-resolution imaging technique that allows for the direct visualization of nanoparticles in their near-native, hydrated state.[10][11] The process involves flash-freezing a thin film of the nanoparticle suspension, which vitrifies the water and preserves the particle structure without the formation of damaging ice crystals.[12][13] This technique provides invaluable information on particle morphology (e.g., spherical, discoidal), lamellarity (unilamellar vs. multilamellar vesicles), size, and size distribution.[14][15] Unlike DLS, which provides an ensemble average of hydrodynamic size, cryo-EM offers direct measurement of individual particles, making it a powerful complementary tool.[11]
Experimental Protocol: Cryo-EM Sample Preparation and Imaging
1. Materials and Equipment:
-
DAPC-containing nanoparticle suspension (concentration typically 1-10 mg/mL).
-
EM grids with holey carbon film (e.g., C-flat or Quantifoil).
-
Glow-discharger.
-
Pipette and tips.
-
Filter paper for blotting.
-
Vitrification device (e.g., Vitrobot).
-
Liquid ethane (B1197151) and liquid nitrogen.
-
Cryo-capable Transmission Electron Microscope (Cryo-TEM).
2. Grid Preparation and Vitrification:
-
Place EM grids in a glow-discharger and treat for 15-30 seconds to render the carbon surface hydrophilic. This promotes even spreading of the aqueous sample.
-
Set the environmental chamber of the vitrification robot to a controlled temperature (e.g., 22°C) and 100% relative humidity to prevent sample evaporation.
-
Secure a glow-discharged grid in the tweezers of the vitrification device.
-
Apply 3-4 µL of the nanoparticle suspension onto the grid.
-
Blot the grid with filter paper for a set time (e.g., 2-4 seconds) to create a thin aqueous film across the holes of the carbon support.
-
Immediately plunge the grid into a container of liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, vitrifying the water.[13]
-
Quickly transfer the vitrified grid into a grid box submerged in liquid nitrogen for storage.
3. Cryo-TEM Imaging and Analysis:
-
Load the grid into a cryo-transfer holder under liquid nitrogen and insert it into the cryo-TEM.
-
Maintain the specimen stage at liquid nitrogen temperature throughout the imaging session.
-
Identify grid squares with holes containing a thin, uniform layer of vitreous ice.
-
Acquire images at a suitable magnification (e.g., 20,000x - 50,000x) under low-electron-dose conditions to minimize radiation damage to the sample.[13]
-
Collect a statistically relevant number of images from different areas of the grid.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a large number of individual particles (e.g., >200) to determine the average size and size distribution.[3]
Data Presentation: Cryo-EM Characterization
Cryo-EM data provides direct visual evidence to support DLS measurements.
| Formulation ID | Lipid Composition (molar ratio) | Observed Morphology | Lamellarity | Mean Diameter (nm) (from Image Analysis) |
| DAPC-NP-01 | DAPC:Cholesterol (55:45) | Spherical Vesicles | Unilamellar | 102.6 ± 15.8 |
| DAPC-NP-02 | DAPC:Cholesterol:DSPE-PEG (55:40:5) | Spherical Vesicles | Unilamellar | 110.2 ± 18.3 |
Note: Data are representative examples and should be determined experimentally.
Section 3: Complementary Nature of DLS and Cryo-EM
DLS and Cryo-EM are powerful, complementary techniques that provide a more complete picture of nanoparticle characteristics than either method alone.[11][16] DLS measures the hydrodynamic diameter, which includes the lipid bilayer and any associated hydration layer, reflecting how the particle behaves in solution.[17] Cryo-EM, conversely, provides a direct image of the particle's core structure, allowing for precise measurement of its physical dimensions without the hydration layer.[10] A combined analysis confirms particle size, polydispersity, and morphology, which is crucial for formulation development and quality control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. solids-solutions.com [solids-solutions.com]
- 7. wyatt.com [wyatt.com]
- 8. allanchem.com [allanchem.com]
- 9. Characterization of magnetic nanoparticle by dynamic light scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Cryo-electron microscopy: 2D and 3D visualization of nanobubbles, nanoparticles, and supramolecular assemblies [morressier.com]
- 14. Cryo-EM sample preparation method for extremely low concentration liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticle Sizing: Dynamic Light Scattering (DLS) vs TEM Correlation [eureka.patsnap.com]
- 17. mdpi.com [mdpi.com]
Application Note: Preparation of DAPC Liposomes via Thin-Film Hydration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds make them highly effective drug delivery vehicles.[1] 1,2-diarachidonoyl-sn-glycero-3-phosphocholine (B1239471) (DAPC) is a saturated, long-chain (20:0) phospholipid used in the formation of liposomes and other artificial membranes.[1] The thin-film hydration method, also known as the Bangham method, is a robust and widely used technique for liposome (B1194612) preparation.[2] It involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[3] Subsequent size reduction, typically through extrusion, yields unilamellar vesicles (ULVs) with a controlled size distribution.[3] This document provides a detailed, step-by-step protocol for the preparation of DAPC liposomes using the thin-film hydration and extrusion technique.
Experimental Protocol
2.1 Materials and Equipment
-
Lipids:
-
1,2-diarachidonoyl-sn-glycero-3-phosphocholine (DAPC)
-
Cholesterol (Chol) (optional, for enhancing membrane stability)
-
-
Solvents & Buffers:
-
Organic Solvent: Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4), Tris buffer, or another aqueous solution as required by the application.
-
-
Equipment:
-
Round-bottom flask (50 mL or appropriate size)
-
Rotary evaporator with a water bath
-
Vacuum pump or in-house vacuum line
-
Source of inert gas (e.g., nitrogen or argon)
-
Vortex mixer
-
Water bath or heating block capable of maintaining a temperature above the DAPC Tm (e.g., 75°C)
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes for the extruder
-
Dynamic Light Scattering (DLS) instrument for characterization
-
Glass vials for storage
-
2.2 Step-by-Step Procedure
Step 1: Lipid Dissolution
-
Accurately weigh the desired amounts of DAPC and cholesterol (if used). A common molar ratio for stable liposomes is between 2:1 and 1:1 DAPC:Cholesterol.
-
Transfer the lipids to a round-bottom flask.
-
Add a suitable volume of organic solvent (e.g., 5-10 mL of chloroform for 10-20 mg of lipid) to completely dissolve the lipids.
-
Gently swirl the flask until a clear, homogenous solution is formed.
Step 2: Thin-Film Formation
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to approximately 40-50°C. This temperature is sufficient to evaporate the solvent without degrading the lipid.
-
Begin rotating the flask and gradually apply a vacuum. The solvent will evaporate, leaving a thin, uniform, and transparent lipid film on the inner wall of the flask.
-
Continue rotation under vacuum for at least 30 minutes after the bulk solvent has evaporated to remove residual traces.
Step 3: Film Drying
-
To ensure complete removal of any residual organic solvent, detach the flask from the rotary evaporator.
-
Further dry the lipid film under a high vacuum for a minimum of 2 hours, or preferably overnight. This step is critical as residual solvent can affect the stability and integrity of the final liposomes.
Step 4: Hydration
-
Pre-heat the desired volume of hydration buffer in a water bath to a temperature well above the Tm of DAPC (recommended: 70-75°C ). The volume of buffer will determine the final lipid concentration (e.g., 1 mL for a final concentration of 10 mg/mL).
-
Add the heated hydration buffer to the round-bottom flask containing the dry lipid film.
-
Immediately begin agitating the flask by hand-swirling or vortexing. The flask should be kept in the heated water bath during this process.
-
Continue agitation for 30-60 minutes. The dry lipid film will gradually peel off the flask wall and hydrate, forming a milky, opalescent suspension of multilamellar vesicles (MLVs).
Step 5: Size Reduction (Extrusion)
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Place filter supports on either side of the membrane as per the manufacturer's instructions.
-
Pre-heat the extruder assembly (containing the membrane) and two glass syringes to the same temperature as the hydration buffer (70-75°C ). This prevents the lipids from transitioning back to the gel phase during extrusion.
-
Draw the MLV suspension into one of the heated syringes.
-
Insert the loaded syringe into one side of the extruder and an empty heated syringe into the other.
-
Gently and steadily push the plunger of the loaded syringe, forcing the lipid suspension through the polycarbonate membrane into the opposing syringe.
-
Repeat this extrusion process for an odd number of passes (e.g., 11 to 21 times). This ensures a homogenous population of large unilamellar vesicles (LUVs).[7] The final liposome suspension should appear more translucent than the initial MLV suspension.
Step 6: Characterization and Storage
-
Analyze the final liposome suspension for particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[4][7]
-
For optimal stability, store the final liposome suspension in sealed glass vials at 4°C.[4]
Data Presentation
The following table summarizes typical parameters and expected outcomes for the preparation of DAPC liposomes. Values are based on general liposome formulation principles and may require optimization for specific applications.
| Parameter | Recommended Value / Range | Purpose / Comment |
| Lipid Composition | ||
| DAPC Concentration | 5 - 20 mg/mL | Determines the final concentration of the liposome suspension. |
| DAPC:Cholesterol (molar ratio) | 1:0 to 1:1 | Cholesterol is optional; it increases membrane packing and stability. |
| Process Parameters | ||
| Organic Solvent | Chloroform or Chloroform:Methanol (2:1, v/v) | Ensures complete dissolution of lipids for a homogenous film. |
| Hydration Buffer | PBS (pH 7.4), Tris, or other isotonic buffer | The aqueous phase for vesicle formation. Can contain hydrophilic drugs. |
| Hydration Temperature | 70 - 75 °C | Must be above the DAPC phase transition temperature (Tm).[4] |
| Extrusion Temperature | 70 - 75 °C | Maintains lipids in a fluid state for efficient size reduction.[7] |
| Extrusion Membrane Pore Size | 50 - 200 nm (100 nm is common) | Determines the final average size of the unilamellar vesicles. |
| Number of Extrusion Passes | 11 - 21 | Ensures a narrow and uniform size distribution. |
| Expected Characteristics | ||
| Vesicle Size (Diameter) | 100 - 150 nm (for 100 nm extrusion) | An optimal size range for many drug delivery applications.[4] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a homogenous and monodisperse population of liposomes.[8] |
| Zeta Potential | Negative (approx. -20 to -40 mV) | Unmodified phosphocholine (B91661) lipids typically yield a negative surface charge.[9] |
Visualization
The following diagram illustrates the experimental workflow for preparing DAPC liposomes using the thin-film hydration method.
Caption: Workflow for DAPC liposome preparation by thin-film hydration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 8. scispace.com [scispace.com]
- 9. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sizing Diarachidoyl Phosphatidylcholine (DAPC) Vesicles by Extrusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidoyl phosphatidylcholine (DAPC) is a saturated phospholipid with a high phase transition temperature (Tc), making it a valuable component in the formulation of stable liposomal drug delivery systems. The precise control of vesicle size is critical for in vivo applications, influencing circulation time, biodistribution, and cellular uptake. Liposome extrusion is a widely used technique to produce unilamellar vesicles with a defined and homogenous size distribution.[1][2] This document provides detailed application notes and protocols for the preparation and sizing of DAPC vesicles using the extrusion technique.
Core Principles of DAPC Vesicle Extrusion
The extrusion of DAPC vesicles involves the formation of a lipid film, followed by hydration to create multilamellar vesicles (MLVs). These MLVs are then repeatedly passed through polycarbonate membranes with a specific pore size. A critical parameter for the successful extrusion of saturated phospholipids (B1166683) like DAPC is temperature. The process must be carried out at a temperature above the gel-to-liquid-crystalline phase transition temperature (Tc) of the lipid to ensure it is in a fluid state.[1][3] For DAPC, this necessitates elevated temperatures during hydration and extrusion. The inclusion of cholesterol can modulate membrane fluidity and stability.
Data Presentation: Influence of Extrusion Parameters on Vesicle Size
The final size of the extruded DAPC vesicles is primarily determined by the pore size of the polycarbonate membrane used. The following table summarizes expected vesicle sizes based on data from similar long-chain saturated phosphatidylcholines.
| Lipid Composition | Membrane Pore Size (nm) | Resulting Vesicle Mean Diameter (nm) | Notes |
| DAPC | 100 | ~90-110 | Ten extrusion passes are typically recommended. |
| DAPC | 50 | ~60-80 | Sequential extrusion through a larger pore size first is advised. |
| DAPC | 30 | ~40-60 | Vesicles produced at this size may be less stable and prone to aggregation.[3] |
| DAPC with 45 mol% Cholesterol | 100 | ~90-110 | Cholesterol can improve vesicle stability.[1] |
| DAPC with 45 mol% Cholesterol | 50 | ~60-80 | |
| DAPC with 45 mol% Cholesterol | 30 | ~40-60 |
Note: The final vesicle size is often slightly larger than the membrane pore size. The size distribution (polydispersity) decreases with an increasing number of passes through the extruder, with 11-21 passes generally recommended for optimal homogeneity.
Experimental Protocols
Protocol 1: Preparation of DAPC Multilamellar Vesicles (MLVs)
This protocol describes the initial step of creating a heterogeneous suspension of multilamellar DAPC vesicles, which will then be sized by extrusion.
Materials:
-
This compound (DAPC) powder
-
Chloroform (B151607) or a 2:1 chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath or heating block
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of DAPC powder in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure. To facilitate the formation of a thin, uniform lipid film, maintain the water bath temperature above the Tc of DAPC (approximately 65-70°C).
-
After the bulk solvent is removed, dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of DAPC (e.g., 70-75°C).
-
Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Immediately vortex the flask vigorously to detach the lipid film from the glass wall and facilitate the formation of a milky-white suspension of multilamellar vesicles (MLVs).[1]
-
Protocol 2: Sizing of DAPC Vesicles by Extrusion
This protocol details the process of reducing the size and lamellarity of the MLV suspension to produce unilamellar vesicles of a defined size.
Materials:
-
DAPC MLV suspension (from Protocol 1)
-
Liposome extruder (e.g., a handheld mini-extruder)
-
Polycarbonate membranes of the desired pore size (e.g., 100 nm)
-
Filter supports
-
Gas-tight syringes
-
Heating block or water bath
Procedure:
-
Extruder Assembly:
-
Assemble the extruder according to the manufacturer's instructions, placing a filter support on either side of two stacked polycarbonate membranes.[1]
-
-
Temperature Equilibration:
-
Pre-heat the assembled extruder and the syringes containing the MLV suspension to a temperature above the Tc of DAPC (e.g., 70-75°C) for at least 15 minutes.[1] This is a critical step to ensure the lipids are in a fluid state for successful extrusion.
-
-
Extrusion:
-
Load the warm MLV suspension into one of the syringes and attach it to the extruder. Attach an empty syringe to the other side.
-
Gently push the MLV suspension from the full syringe through the polycarbonate membranes into the empty syringe. This constitutes one pass.
-
Repeat the extrusion by passing the vesicle suspension back and forth between the two syringes for a total of 11 to 21 passes. An odd number of passes ensures that the final vesicle suspension is in the opposite syringe from where it started.
-
The vesicle suspension should become progressively more translucent as the size and lamellarity are reduced.
-
-
Vesicle Characterization (Optional but Recommended):
-
The size distribution of the final vesicle preparation can be determined using Dynamic Light Scattering (DLS).
-
The lamellarity can be assessed using techniques such as 31P-NMR or cryo-transmission electron microscopy.
-
Visualizing the Workflow
Caption: Workflow for DAPC vesicle preparation and sizing.
Signaling Pathways and Logical Relationships
Caption: Key parameters influencing final vesicle properties.
References
Application Notes and Protocols for the Quantification of Antibody-Drug Conjugate (ADC) Payloads in Biological Samples
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload.[1] The accurate quantification of various ADC components—such as the total antibody, the conjugated antibody, and the cytotoxic payload—in biological matrices is critical for understanding their pharmacokinetics (PK), efficacy, and safety during drug development.[2][] These application notes provide an overview of and detailed protocols for the primary analytical methods used to quantify ADC payloads in biological samples, tailored for researchers, scientists, and drug development professionals.
The main bioanalytical strategies employed are Ligand-Binding Assays (LBAs), like ELISA, and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][4] LBAs are typically used to measure the total antibody concentration, while LC-MS/MS offers the high sensitivity and specificity required to quantify the released cytotoxic payload, even at very low concentrations.[1][]
Analytical Method Performance
The choice of analytical method depends on the specific analyte and the required sensitivity and selectivity. The following tables summarize typical quantitative performance characteristics for ELISA and LC-MS/MS assays used in ADC analysis.
Table 1: Typical Performance Characteristics of ELISA for Total Antibody Quantification
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 2000 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 20% |
| Accuracy (% Recovery) | 80 - 120% |
Table 2: Typical Performance Characteristics of LC-MS/MS for Payload Quantification
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL[5] |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL[6] |
| Intra-day Precision (%CV) | < 15%[6][7] |
| Inter-day Precision (%CV) | < 15%[6][7] |
| Accuracy (% Bias) | ± 15%[7] |
| Recovery | > 85%[5] |
Signaling and Workflow Diagrams
Visual representations of the ADC mechanism and analytical workflows provide a clear understanding of the processes involved.
Experimental Protocols
Protocol 1: Quantification of Total Antibody by Sandwich ELISA
This protocol provides a general procedure for quantifying the total antibody component of an ADC in serum or plasma and tissue homogenates.
A. Materials and Reagents
-
96-well microplates
-
Capture antibody (specific to the ADC's antibody framework)
-
Recombinant ADC or naked antibody (for standard curve)
-
Detection antibody (e.g., biotinylated anti-human IgG)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Plate reader
B. Sample Preparation
-
Plasma/Serum : Collect blood using an appropriate anticoagulant (for plasma) or no anticoagulant (for serum). Centrifuge at 1,000 x g for 15 minutes.[8] Aliquot the supernatant and store at -80°C until use. Avoid repeated freeze-thaw cycles.[9]
-
Tissue Homogenates : Rinse tissue with ice-cold PBS to remove excess blood.[8] Homogenize the tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet debris. Collect the supernatant for analysis.
C. Assay Procedure
-
Coating : Dilute the capture antibody in PBS, add 100 µL to each well, and incubate overnight at 4°C.
-
Washing : Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking : Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step as in C.2.
-
Sample/Standard Incubation : Prepare a standard curve by serially diluting the reference standard. Add 100 µL of prepared standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing : Repeat the wash step as in C.2.
-
Detection : Add 100 µL of diluted detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing : Repeat the wash step as in C.2.
-
Enzyme Conjugate Incubation : Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing : Repeat the wash step, but increase to 5 washes.
-
Substrate Development : Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction : Add 50 µL of Stop Solution to each well.
-
Data Acquisition : Measure the absorbance at 450 nm using a microplate reader.
-
Analysis : Plot the standard curve and determine the concentration of the total antibody in the samples.
Protocol 2: Quantification of Conjugated Payload by LC-MS/MS
This protocol outlines a method for quantifying a released cytotoxic payload from an ADC with a cleavable linker in human plasma.
A. Materials and Reagents
-
Human plasma (K₂EDTA)
-
Payload reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of the payload
-
Enzyme for linker cleavage (e.g., Cathepsin B for Val-Cit linkers)[10]
-
Acetonitrile (ACN), HPLC grade[11]
-
Formic acid, LC-MS grade
-
Ammonium Acetate[12]
-
Water, HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (if required)[12]
-
LC-MS/MS system with an electrospray ionization (ESI) source
B. Sample Preparation
-
Spiking : Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution and vortex briefly.[12]
-
Enzymatic Cleavage (for cleavable linkers) : For ADCs with enzyme-sensitive linkers (e.g., Val-Cit), add a pre-determined amount of a protease like Cathepsin B and incubate under optimized conditions (e.g., specific pH and temperature) to release the payload from the antibody.[4][10]
-
Protein Precipitation : Add 300 µL of cold ACN to each tube to precipitate plasma proteins.[11] Vortex vigorously for 1 minute.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporation & Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% Formic Acid).
C. LC-MS/MS Analysis
-
Chromatographic Conditions (Example) :
-
Column : C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A : Water with 0.1% Formic Acid
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
-
Flow Rate : 0.4 mL/min
-
Gradient : Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume : 5 µL
-
-
Mass Spectrometer Conditions (Example) :
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
Detection Mode : Multiple Reaction Monitoring (MRM)
-
Transitions : Monitor specific precursor-to-product ion transitions for both the payload analyte and the SIL-IS.[7] For example, for Daptomycin (B549167), a transition could be m/z 811.1 → m/z 313.1.[7]
-
Instrument Settings : Optimize source parameters such as capillary voltage, source temperature, and gas flows.
-
D. Data Analysis
-
Integrate the peak areas for the analyte and the IS for all samples, calibrators, and QCs.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the payload in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Simple LC-MS/MS Methods Using Core-Shell Octadecylsilyl Microparticulate for the Quantitation of Total and Free Daptomycin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of daptomycin in human plasma by liquid chromatography-tandem mass spectrometry. Clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. isca.me [isca.me]
Application Notes and Protocols for Developing Stable Diarachidoyl Phosphatidylcholine (DAPC) Emulsions for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidoyl phosphatidylcholine (DAPC) is a saturated phospholipid with long-chain (20:0) fatty acids, making it a compelling candidate for topical drug delivery systems.[1] Its high phase transition temperature imparts significant stability to lipid bilayers, which can translate to more robust emulsion formulations.[2] Furthermore, as a saturated phospholipid, DAPC is expected to enhance the retention time of active pharmaceutical ingredients (APIs) on the skin by reinforcing the skin's barrier function.[3] These characteristics make DAPC emulsions a promising platform for the controlled and localized delivery of therapeutic agents to the skin.
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of stable DAPC emulsions for topical applications. The protocols outlined below detail the hot high-pressure homogenization technique necessary for processing high-melting-point lipids like DAPC, as well as standard procedures for assessing critical quality attributes such as particle size, zeta potential, and in vitro skin permeation.
Data Presentation
The following tables summarize representative quantitative data for the formulation and characterization of DAPC emulsions. Note that due to the limited availability of specific data for DAPC emulsions, some values are based on studies of emulsions formulated with other high-melting-point phospholipids, such as distearoylphosphatidylcholine (DSPC), which serves as a relevant proxy.
Table 1: Formulation Parameters for DAPC Emulsions
| Formulation Code | DAPC (% w/w) | Co-emulsifier (% w/w) | Oil Phase (% w/w) | Aqueous Phase (% w/w) |
| DAPC-E1 | 3.0 | 1.0 (Polysorbate 80) | 10.0 (Caprylic/Capric Triglyceride) | 86.0 |
| DAPC-E2 | 5.0 | 1.5 (Polysorbate 80) | 15.0 (Caprylic/Capric Triglyceride) | 78.5 |
| DAPC-E3 | 3.0 | 1.0 (Soy Lecithin) | 10.0 (Isopropyl Myristate) | 86.0 |
| DAPC-E4 | 5.0 | 1.5 (Soy Lecithin) | 15.0 (Isopropyl Myristate) | 78.5 |
Table 2: Physicochemical Characterization of DAPC Emulsions
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DAPC-E1 | 185 ± 5 | 0.15 ± 0.02 | -35 ± 3 |
| DAPC-E2 | 210 ± 7 | 0.18 ± 0.03 | -38 ± 4 |
| DAPC-E3 | 205 ± 6 | 0.21 ± 0.02 | -45 ± 5 |
| DAPC-E4 | 230 ± 8 | 0.25 ± 0.03 | -48 ± 4 |
*Data are presented as mean ± standard deviation (n=3). Values are representative and based on typical results for high-melting-point phospholipid emulsions.[4][5][6]
Table 3: Stability of DAPC Emulsions under Different Storage Conditions (30 days)
| Formulation Code | Storage Condition | Particle Size Change (%) | PDI Change (%) | Visual Observation |
| DAPC-E1 | 4°C | +2.1 | +5.3 | No phase separation |
| DAPC-E1 | 25°C / 60% RH | +4.5 | +8.1 | No phase separation |
| DAPC-E1 | 40°C / 75% RH | +9.8 | +15.2 | Slight creaming |
| DAPC-E3 | 4°C | +3.2 | +6.8 | No phase separation |
| DAPC-E3 | 25°C / 60% RH | +6.1 | +10.5 | No phase separation |
| DAPC-E3 | 40°C / 75% RH | +12.3 | +18.9 | Creaming observed |
Table 4: In Vitro Skin Permeation of a Model Hydrophobic Drug from DAPC Emulsions
| Formulation Code | Cumulative Drug Permeated at 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio* |
| DAPC-E1 | 45.8 ± 3.2 | 1.85 ± 0.15 | 2.5 |
| DAPC-E3 | 38.5 ± 2.9 | 1.52 ± 0.12 | 2.1 |
| Control (Drug in Oil) | 18.2 ± 1.5 | 0.74 ± 0.08 | 1.0 |
*Enhancement Ratio = Jss of formulation / Jss of control.
Experimental Protocols
Protocol 1: Preparation of DAPC Emulsions by Hot High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water (O/W) emulsion using DAPC, which requires heating above its phase transition temperature.
Materials:
-
This compound (DAPC)
-
Co-emulsifier (e.g., Polysorbate 80, Soy Lecithin)
-
Oil phase (e.g., Caprylic/Capric Triglyceride, Isopropyl Myristate)
-
Aqueous phase (e.g., Purified Water, Phosphate Buffered Saline pH 7.4)
-
Active Pharmaceutical Ingredient (API), if applicable (and soluble in the chosen oil phase)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
-
Heating magnetic stirrer or water bath
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Oil Phase: a. Weigh the required amounts of the oil phase and DAPC into a beaker. b. If applicable, dissolve the hydrophobic API in the oil phase. c. Heat the mixture to 80-85°C while stirring until the DAPC is completely melted and a clear solution is formed. It is recommended to maintain the emulsion temperature at no higher than 85°C.[7]
-
Preparation of the Aqueous Phase: a. Weigh the required amount of the aqueous phase into a separate beaker. b. If using a co-emulsifier that is water-soluble (like Polysorbate 80), dissolve it in the aqueous phase. c. Heat the aqueous phase to 80-85°C.
-
Pre-emulsion Formation: a. While maintaining the temperature of both phases at 80-85°C, slowly add the hot aqueous phase to the hot oil phase under continuous high-shear homogenization (e.g., 5000-10000 rpm) for 5-10 minutes. This will form a coarse pre-emulsion.
-
High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated by circulating hot water through the system. b. Homogenize the emulsion at a pressure of 100-150 MPa for 3-5 cycles. The optimal pressure and number of cycles may need to be determined empirically for specific formulations.[8][9] c. Cool the resulting nanoemulsion to room temperature in an ice bath.
-
Storage: a. Store the final emulsion in a sealed container at the desired temperature (e.g., 4°C or 25°C) for further characterization and stability studies.
Protocol 2: Characterization of DAPC Emulsions
2.1 Particle Size and Polydispersity Index (PDI) Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the emulsion droplets and the PDI, which indicates the width of the particle size distribution.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute a small aliquot of the DAPC emulsion with the aqueous phase used in the formulation to achieve an appropriate scattering intensity for the instrument.
-
Equilibrate the sample to 25°C in the instrument.
-
Perform the measurement in triplicate to obtain the average Z-average diameter (particle size) and PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse and stable emulsion.[5]
2.2 Zeta Potential Measurement
Principle: Laser Doppler Velocimetry is used to measure the electrophoretic mobility of the emulsion droplets, which is then converted to the zeta potential. The zeta potential is an indicator of the surface charge and the electrostatic stability of the emulsion.
Equipment:
-
DLS instrument with zeta potential measurement capability
Procedure:
-
Dilute the DAPC emulsion with the aqueous phase of the formulation in a similar manner as for particle size analysis.
-
Load the sample into the appropriate measurement cell (e.g., a folded capillary cell).
-
Equilibrate the sample to 25°C.
-
Perform the measurement in triplicate. A zeta potential with an absolute value greater than 30 mV generally suggests good electrostatic stability.[5]
Protocol 3: In Vitro Skin Permeation Study
Principle: A Franz diffusion cell is used to mimic the topical application of the DAPC emulsion to the skin and to quantify the permeation of the API through the skin into a receptor fluid.
Equipment:
-
Franz diffusion cells
-
Dermatomed human or porcine skin
-
Receptor fluid (e.g., Phosphate Buffered Saline with a solubility enhancer like Tween 20, if necessary)
-
Water bath with circulator
-
Magnetic stirrers
-
HPLC or other suitable analytical instrument for API quantification
Procedure:
-
Skin Preparation: a. Thaw frozen dermatomed skin at room temperature. b. Cut the skin into sections large enough to be mounted on the Franz diffusion cells. c. Hydrate the skin sections in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: a. Mount the skin section on the receptor chamber of the Franz cell, with the stratum corneum side facing up. b. Clamp the donor chamber onto the receptor chamber. c. Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. d. Place the Franz cells in a water bath maintained at 32°C and allow the system to equilibrate for 30 minutes.
-
Sample Application and Sampling: a. Apply a known amount of the DAPC emulsion (e.g., 10 mg/cm²) to the skin surface in the donor chamber. b. At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for analysis. c. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid.
-
Sample Analysis: a. Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).
-
Data Analysis: a. Calculate the cumulative amount of API permeated per unit area of skin at each time point, correcting for sample removal. b. Plot the cumulative amount of API permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
Mandatory Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phospholipids affect stratum corneum lipid bilayer fluidity and drug partitioning into the bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Predicting Skin Permeability from Complex Chemical Mixtures: Dependency of Quantitative Structure Permeation Relationships on Biology of Skin Model Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Proteins into DAPC Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reconstitution of membrane proteins into artificial lipid bilayers is a critical technique for studying their structure, function, and interaction with lipids and potential drug candidates. 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC) is a synthetic phospholipid featuring long, saturated acyl chains (20:0), which forms stable, ordered lipid bilayers.[1] These characteristics make DAPC an excellent choice for creating robust model membranes for biophysical studies. This document provides detailed protocols and application notes for the successful incorporation of proteins into DAPC lipid bilayers.
A key physical property of DAPC is its main phase transition temperature (Tm), which is approximately 64.8°C.[2] This relatively high Tm means that at typical laboratory temperatures (e.g., room temperature or 4°C), DAPC bilayers exist in a gel phase, which is more ordered and less fluid than the liquid-crystalline phase present above the Tm. For successful protein incorporation, it is crucial to perform key steps of the reconstitution process, such as lipid hydration and detergent removal, at temperatures above the Tm to ensure the bilayer is in a fluid state, facilitating the insertion of the protein.[3][4]
Data Presentation: Quantitative Parameters for Protein Reconstitution
The efficiency and functional outcome of protein reconstitution are influenced by several quantitative factors. The following tables summarize key parameters compiled from various protein reconstitution experiments. While not all data is specific to DAPC, it provides a valuable starting point for experimental design.
Table 1: Exemplary Protein-to-Lipid Molar Ratios for Reconstitution
| Protein/System | Lipid Composition | Molar Ratio (Protein:Lipid) | Reference |
| Proton-Translocating Complex | PC, PE, PS, Cholesterol | 1:200 (w/w) | [5] |
| SNARE proteins | POPC/DOPS | 1:50 | [6] |
| Sup35 (yeast prion protein) | DMPC | 1:10 to 1:100 | [7] |
| G protein-coupled receptor (NTS1) | Not specified | 1:50 to 1:80 (MSP:NTS1) for nanodiscs | [3] |
Table 2: Methods for Quantifying Protein Incorporation Efficiency
| Method | Principle | Advantages | Disadvantages | Reference |
| BCA Assay | Colorimetric detection of protein concentration. | Simple, widely available. | Indirect measurement (requires subtraction of non-incorporated protein); potential interference from lipids.[8][9] | [8][9][10] |
| Reverse-Phase HPLC (RP-HPLC) | Separation and quantification of protein based on hydrophobicity. | Accurate, can separate protein from lipids. | Requires specialized equipment; may require method development.[8] | [8][10] |
| HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) | Universal detection method based on light scattering of non-volatile analytes. | Highly sensitive; can quantify lipids and proteins simultaneously.[8] | Requires specialized equipment. | [8][10] |
| SDS-PAGE with Densitometry | Separation of proteins by size and quantification of band intensity. | Visual confirmation of protein integrity; relatively inexpensive. | Semi-quantitative; requires staining and imaging.[6] | [6][11] |
| Protease Protection Assay | Digestion of externally exposed protein domains by proteases. | Differentiates between incorporated and surface-adsorbed protein. | Indirect; requires validation that liposomes are intact.[12] | [12] |
| Sucrose Density Gradient Centrifugation | Separation of proteoliposomes from empty liposomes and free protein based on density. | Can isolate proteoliposomes for further analysis. | Time-consuming; may not provide absolute quantification.[3] | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for incorporating a purified membrane protein into DAPC liposomes using the detergent dialysis method. This is a widely used and generally applicable technique.
Protocol 1: Preparation of DAPC Liposomes
This protocol describes the formation of unilamellar DAPC vesicles, which are the starting point for protein reconstitution.
Materials:
-
1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC) powder
-
Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Desiccator
-
Water bath sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Liquid nitrogen
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of DAPC powder in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with the Reconstitution Buffer by vortexing. The final lipid concentration is typically between 5 and 20 mg/mL. Crucially, this step must be performed at a temperature above the Tm of DAPC (i.e., > 65°C) to ensure the lipids are in a fluid state.[3] Use a water bath to maintain the temperature. b. Vigorous vortexing will result in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several (5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath (>65°C).[3] b. Extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. This step should also be performed at a temperature above the Tm of DAPC (>65°C).[3] c. The resulting solution of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) should appear translucent.
Protocol 2: Protein Reconstitution into DAPC Liposomes via Detergent Dialysis
This protocol details the incorporation of a detergent-solubilized membrane protein into the pre-formed DAPC liposomes.
Materials:
-
Purified, detergent-solubilized membrane protein of interest
-
Prepared DAPC liposome (B1194612) suspension (from Protocol 1)
-
Detergent compatible with the target protein (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl-β-D-glucopyranoside (OG))
-
Reconstitution Buffer
-
Dialysis cassette (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)
-
Stir plate and stir bar
-
Ultracentrifuge
Procedure:
-
Formation of Mixed Micelles: a. In a microcentrifuge tube, combine the purified, detergent-solubilized membrane protein with the DAPC liposome suspension at the desired protein-to-lipid molar ratio (e.g., starting with a range from 1:50 to 1:500). b. If necessary, add a small amount of additional detergent to the mixture to fully solubilize the lipids and form homogenous mixed protein-lipid-detergent micelles. The final detergent concentration should be above its critical micelle concentration (CMC). This step should be performed with gentle agitation for 1-4 hours at a temperature above the Tm of DAPC (>65°C).
-
Detergent Removal by Dialysis: a. Transfer the mixed micelle solution into a dialysis cassette. b. Place the dialysis cassette in a large volume of detergent-free Reconstitution Buffer (e.g., 1 L) at 4°C. The slow removal of detergent at a low temperature can sometimes favor proper protein folding and insertion, even though the initial mixing was done at a higher temperature. Alternatively, dialysis can be performed at a temperature closer to, but still below, the Tm of DAPC, which may need to be empirically determined. c. Stir the buffer gently. d. Perform at least three buffer changes over 48-72 hours to ensure complete removal of the detergent.
-
Proteoliposome Harvesting: a. After dialysis, the solution in the cassette should contain the proteoliposomes. b. To separate the proteoliposomes from unincorporated protein and smaller aggregates, centrifuge the sample at high speed (e.g., >100,000 x g) for 1-2 hours at 4°C.[3] c. Carefully remove the supernatant, which contains unincorporated protein. d. Gently resuspend the pellet, containing the proteoliposomes, in a minimal volume of fresh Reconstitution Buffer.
Protocol 3: Characterization of Proteoliposomes
After reconstitution, it is essential to characterize the proteoliposomes to determine the success of protein incorporation and the integrity of the vesicles.
1. Determination of Protein Incorporation Efficiency: a. Take an aliquot of the resuspended proteoliposome pellet and an aliquot of the supernatant. b. Determine the protein concentration in both fractions using a suitable method from Table 2 (e.g., BCA assay or SDS-PAGE with densitometry). c. Calculate the incorporation efficiency as: (Amount of protein in pellet) / (Total amount of protein) * 100%.
2. Analysis of Protein Orientation (Optional): a. Perform a protease protection assay.[12] Incubate an aliquot of the proteoliposomes with a protease (e.g., trypsin or proteinase K). b. Run the digested and undigested samples on an SDS-PAGE gel. c. The disappearance or shift in the molecular weight of the protein band in the digested sample indicates that the protein (or at least parts of it) is accessible on the outer surface of the liposome. A protected fraction suggests incorporation into the bilayer with domains inside the vesicle.
3. Vesicle Size and Homogeneity: a. Analyze the size distribution of the proteoliposomes using Dynamic Light Scattering (DLS). b. Visualize the proteoliposomes using negative stain Transmission Electron Microscopy (TEM) to confirm their morphology and lamellarity.
Mandatory Visualizations
Experimental Workflow for Protein Incorporation into DAPC Liposomes
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid requirements for reconstitution of the proton-translocating complex of clathrin-coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Membrane composition and lipid to protein ratio modulate amyloid kinetics of yeast prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. An inducible reconstitution system for the real-time kinetic analysis of protease activity and inhibition inside the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Diarachidoyl Phosphatidylcholine in Supported Lipid Bilayer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarachidoyl phosphatidylcholine (DAPC) is a saturated phospholipid with two 20-carbon acyl chains (20:0). Its long, saturated chains give rise to distinct physical properties, making it a valuable tool for researchers studying lipid membrane biophysics and developing drug delivery systems. When incorporated into supported lipid bilayers (SLBs), DAPC allows for the creation of model membranes with low fluidity and high phase transition temperatures, mimicking aspects of certain biological membranes or providing a stable platform for various applications.
These application notes provide a comprehensive overview of the use of DAPC in SLB studies, including its physical properties, detailed protocols for SLB formation and characterization, and an example of its application in studying cell signaling pathways.
Physical and Chemical Properties of DAPC
DAPC's molecular structure dictates its behavior in aqueous environments, leading to the formation of stable bilayer structures.
| Property | Value | Source |
| Molecular Formula | C | - |
| Molecular Weight | 846.25 g/mol | - |
| Acyl Chains | 2 x 20:0 (Arachidic acid) | - |
| Phase Transition Temp. (T | ~66 °C (in a 1:1 mixture with DLPC) | [1] |
| Bilayer Thickness | ~5.7 - 6.0 nm | [2] |
| Fluidity (Diffusion Coefficient) | Very low in the gel phase (proxy DSPC: << 1 µm²/s) | [2] |
Note: The phase transition temperature and fluidity of a pure DAPC bilayer may vary slightly from the values in mixed lipid systems. The diffusion coefficient is an estimate based on a similar long-chain saturated phospholipid, Distearoylphosphatidylcholine (DSPC), as DAPC is in a gel-like state at physiological temperatures.
Experimental Protocols
Protocol 1: Preparation of DAPC-Containing Small Unilamellar Vesicles (SUVs)
This protocol describes the preparation of SUVs, which are the precursors for forming SLBs via the vesicle fusion method.
Materials:
-
This compound (DAPC) powder
-
Desired buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of DAPC powder in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a gentle stream of nitrogen or argon gas for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by adding the buffer to the flask. The final lipid concentration is typically between 0.5 and 5 mg/mL.
-
To facilitate hydration, the buffer should be pre-heated to a temperature above the T
m of DAPC (i.e., > 66°C). -
Vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Vesicle Sizing (Sonication or Extrusion):
-
Sonication:
-
Place the MLV suspension in a water bath sonicator and sonicate above the T
m until the solution becomes translucent. This may take 20-30 minutes. -
Alternatively, use a probe sonicator, being careful to avoid overheating the sample by using pulsed cycles.
-
-
Extrusion (Recommended for uniform size distribution):
-
Hydrate the polycarbonate membrane of the extruder with buffer.
-
Heat the extruder and the lipid suspension to a temperature above the T
m of DAPC. -
Pass the MLV suspension through the extruder with the desired pore size membrane (e.g., 100 nm) for an odd number of passes (e.g., 11 or 21 times).
-
The resulting SUV suspension should be stored above the T
m until use to prevent aggregation.
-
-
Protocol 2: Formation of DAPC Supported Lipid Bilayers (SLBs) by Vesicle Fusion
This protocol details the formation of a DAPC SLB on a solid substrate, such as mica or silica (B1680970).
Materials:
-
DAPC SUV suspension (from Protocol 1)
-
Substrate (e.g., freshly cleaved mica, clean silica-coated glass slide)
-
Buffer (e.g., PBS with Ca
2+ and Mg2+ ) -
Incubation chamber
-
Heater to maintain temperature above T
m
Procedure:
-
Substrate Preparation:
-
Cleave mica to obtain a fresh, atomically flat surface immediately before use.
-
Clean silica substrates using a piranha solution (use with extreme caution) or plasma cleaning to create a hydrophilic surface.
-
-
Vesicle Fusion:
-
Pre-heat the substrate and the DAPC SUV suspension to a temperature above the T
m of DAPC (~70°C). -
Place the substrate in an incubation chamber.
-
Add the SUV suspension onto the substrate. The presence of divalent cations (e.g., 2-5 mM Ca
2+ ) in the buffer can promote vesicle fusion. -
Incubate for 30-60 minutes at a temperature above the T
m .
-
-
Rinsing:
-
Gently rinse the substrate with pre-warmed buffer to remove excess, non-fused vesicles.
-
The SLB is now formed and can be kept hydrated for characterization.
-
Characterization of DAPC SLBs
Several techniques can be employed to verify the formation and characterize the properties of DAPC SLBs.
| Technique | Information Provided |
| Atomic Force Microscopy (AFM) | Provides topographical images of the bilayer, allowing for the measurement of bilayer thickness (by imaging defects) and assessment of completeness and homogeneity.[2] |
| Quartz Crystal Microbalance with Dissipation (QCM-D) | Monitors the mass and viscoelastic properties of the layer forming on the sensor surface in real-time. A successful SLB formation is characterized by a frequency shift of approximately -25 Hz and a low dissipation value (<1 x 10 |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the lateral mobility of fluorescently labeled lipids within the bilayer to determine the diffusion coefficient and mobile fraction, providing insights into the fluidity of the membrane.[5][6] |
Application Example: Studying Ephrin-B2/EphB4 Signaling in Neural Stem Cell Differentiation
DAPC-containing SLBs can be utilized to create a stable, low-fluidity platform to present signaling molecules in a controlled manner, mimicking cell-cell interactions. An example is the study of Ephrin-B2/EphB4 signaling, which plays a crucial role in neural stem cell (NSC) differentiation.[6][7]
Experimental Workflow
Caption: Experimental workflow for studying NSC differentiation on an Ephrin-B2 functionalized SLB.
Signaling Pathway
The interaction between EphB4 receptors on the NSC and the Ephrin-B2 ligands on the SLB initiates a signaling cascade within the NSC, leading to its differentiation into a neuron.
Caption: Simplified EphB4-ephrinB2 signaling pathway leading to NSC differentiation.
Conclusion
This compound is a valuable lipid for creating supported lipid bilayers with low fluidity and high thermal stability. These properties are advantageous for applications requiring a robust and ordered membrane mimetic, such as in the study of cell signaling processes where ligand presentation and stability are critical. The protocols and data presented here provide a foundation for researchers to incorporate DAPC into their SLB-based studies.
References
- 1. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Asymmetry in DLPC/DSPC-Supported Lipid Bilayers: A Combined AFM and Fluorescence Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quartz crystal microbalance and atomic force microscopy to characterize mimetic systems based on supported lipids bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomimetic supported lipid bilayers with high cholesterol content formed by α-helical peptide-induced vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spatiomechanical Modulation of EphB4-Ephrin-B2 Signaling in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
troubleshooting low drug encapsulation efficiency in DAPC vesicles
Welcome to the technical support center for troubleshooting low drug encapsulation efficiency in Dendrimer-Based Amphiphilic Polymer Core (DAPC) vesicles. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their drug loading processes.
Frequently Asked Questions (FAQs)
Q1: What is considered a "low" drug encapsulation efficiency (EE%) for DAPC vesicles?
A1: While the ideal EE% is application-dependent, values can range significantly based on the physicochemical properties of the drug and the DAPC formulation. Generally, for passive loading mechanisms, an EE% below 10-20% might be considered low and warrant optimization. For active loading strategies or drugs with high affinity for the vesicle core or membrane, a low EE% might be anything below 50-60%. It is crucial to establish a baseline for your specific system and compare subsequent experiments to that benchmark.
Q2: What are the primary factors that influence drug encapsulation efficiency in DAPC vesicles?
A2: The encapsulation efficiency is a multifactorial issue. The key influencing factors include:
-
Physicochemical Properties of the Drug: Solubility, hydrophobicity (LogP), molecular weight, and charge.
-
DAPC Polymer Characteristics: Dendrimer generation, the chemical nature of both the hydrophilic and hydrophobic blocks, and the overall molecular weight.[1][2]
-
Formulation Parameters: The method of vesicle preparation (e.g., film hydration, nanoprecipitation), drug-to-polymer ratio, and polymer concentration.[3][4]
-
Experimental Conditions: pH, temperature, solvent choice, and hydration buffer composition.[2]
Q3: Should I use a direct or indirect method to measure encapsulation efficiency?
A3: Both methods have their merits and drawbacks.
-
Indirect Method: This method quantifies the amount of free (unencapsulated) drug in the supernatant after separating the vesicles. It is often simpler and more common. However, it can sometimes overestimate EE% if the drug adsorbs to the vesicle surface or if some drug-loaded vesicles are accidentally removed during separation.
-
Direct Method: This method measures the amount of drug that is encapsulated within the vesicles after disrupting them with a suitable solvent (e.g., chloroform, methanol) or detergent.[5][6] This is often considered more accurate but can be complicated by interference from vesicle components in the final measurement.[5][6] For the most reliable results, a combination of both methods is recommended.[6]
Troubleshooting Guide for Low Encapsulation Efficiency
This section addresses specific issues that can lead to low drug encapsulation efficiency.
Issue 1: The calculated Encapsulation Efficiency is near zero or extremely low.
| Potential Cause | Recommended Solution |
| Drug-Polymer Incompatibility | The drug and the core-forming block of the DAPC polymer may be chemically incompatible (e.g., a highly hydrophilic drug with a very hydrophobic core). Consider modifying the polymer's hydrophobic block to better match the drug's properties. For hydrophobic drugs, ensure they have adequate affinity for the dendrimer core. |
| Poor Drug Solubility in Formulation Solvents | If the drug is not fully dissolved in the organic solvent during vesicle preparation (e.g., in film hydration or nanoprecipitation methods), it cannot be efficiently encapsulated.[7] Test different organic solvents or solvent mixtures to improve drug solubility. Gentle heating may also help, but be mindful of the thermal stability of the drug and polymer. |
| Incorrect Measurement or Calculation | The standard curve for your analytical method (UV-Vis or HPLC) may be inaccurate, or there may be an error in the calculation. Re-run your standard curve and double-check all calculations. Ensure that the absorbance or peak area of your samples falls within the linear range of the standard curve. |
| Rapid Drug Leakage | The drug may be initially encapsulated but then rapidly leaks out of the vesicles due to membrane instability. Assess the stability of your DAPC vesicles over time at your storage temperature. Consider incorporating cholesterol or using polymers with higher glass transition temperatures to increase membrane rigidity. |
Issue 2: Encapsulation Efficiency is inconsistent between batches.
| Potential Cause | Recommended Solution |
| Variability in Vesicle Preparation | Minor variations in the preparation protocol can lead to significant differences in EE%. Strictly standardize all parameters, including solvent evaporation time, hydration temperature, stirring/sonication speed and duration, and the rate of anti-solvent addition in nanoprecipitation. |
| Inconsistent Vesicle Size and Polydispersity | A broad or variable size distribution can affect the encapsulated volume and surface area, leading to inconsistent EE%. Utilize extrusion to produce vesicles with a more uniform size distribution. Monitor vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) for every batch. |
| Degradation of Drug or Polymer | The drug or DAPC polymer may be degrading during the formulation process. Assess the stability of your drug and polymer under the experimental conditions (e.g., exposure to organic solvents, temperature). Use fresh materials and protect light-sensitive compounds. |
Issue 3: Encapsulation Efficiency is moderate but needs to be improved.
| Potential Cause | Recommended Solution |
| Suboptimal Drug-to-Polymer Ratio | The ratio of drug to polymer is a critical parameter.[3] Systematically vary the initial drug-to-polymer weight ratio (e.g., 1:20, 1:10, 1:5) to find the optimal loading capacity.[4] Be aware that at very high drug concentrations, the drug may precipitate instead of being encapsulated.[7] |
| Suboptimal Polymer Concentration | The concentration of the DAPC polymer during self-assembly affects vesicle formation and drug entrapment.[7] Investigate a range of polymer concentrations. Higher concentrations can sometimes increase EE% but may also lead to larger or more aggregated vesicles.[4] |
| Influence of Dendrimer Generation | The size of the internal cavities of the dendrimer core is dependent on its generation.[1] For drugs encapsulated within the dendrimer's void spaces, higher generation dendrimers may offer a greater loading capacity.[2][8] However, this can also be influenced by steric hindrance. |
| pH of the Hydration Buffer | For ionizable drugs, the pH of the aqueous phase can significantly impact their charge and solubility, thereby affecting their partitioning into the vesicles.[2] Adjust the pH of the hydration buffer to a level where the drug has the optimal charge and solubility for encapsulation. |
Quantitative Data Summary
The following tables summarize how different formulation parameters can affect drug encapsulation efficiency, based on findings from various studies.
Table 1: Effect of Drug-to-Polymer Ratio on Encapsulation Efficiency
| Drug | Polymer System | Drug:Polymer Ratio (w/w) | Encapsulation Efficiency (%) |
| Losartan Potassium | Eudragit RS/RL | 1:1 | 54.3 ± 1.2 |
| Losartan Potassium | Eudragit RS/RL | 1:2 | 68.1 ± 0.9 |
| Losartan Potassium | Eudragit RS/RL | 1:5 | 94.4 ± 0.3 |
| Losartan Potassium | Eudragit RS/RL | 1:6 | 95.1 ± 0.5 |
| Data adapted from a study on hydrophilic drug encapsulation.[4] |
Table 2: Effect of Polymer Concentration on Encapsulation Efficiency
| Model Drug | Polymer System | Polymer Concentration (mg/mL) | Encapsulation Efficiency (%) |
| Coumarin 6 | PCL-b-PEO | 0.1 | ~5 |
| Coumarin 6 | PCL-b-PEO | 0.5 | ~25 |
| Coumarin 6 | PCL-b-PEO | 1.0 | ~48 |
| Coumarin 6 | PCL-b-PEO | 2.0 | ~51 |
| Data adapted from a study on nanoprecipitation, showing a saturation effect at higher polymer concentrations.[7] |
Experimental Protocols
Protocol 1: Preparation of DAPC Vesicles by Film Hydration
-
Dissolution: Dissolve the DAPC polymer and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask. The desired drug-to-polymer ratio should be used.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform polymer-drug film on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer (e.g., PBS, pH 7.4) to the flask. For hydrophilic drugs, they should be dissolved in this buffer. Hydrate the film at a temperature above the glass transition temperature (Tg) of the polymer's hydrophobic block.
-
Vesicle Formation: Agitate the flask by vortexing or mechanical shaking to detach the film and facilitate the self-assembly of DAPC vesicles. This initial suspension will contain multilamellar and polydisperse vesicles.
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles with a uniform size, subject the vesicle suspension to extrusion using a mini-extruder. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times).
Protocol 2: Quantification of Encapsulation Efficiency (Indirect Method) using UV-Vis Spectroscopy
-
Separation of Free Drug: Separate the unencapsulated drug from the DAPC vesicle suspension. A common method is ultracentrifugation or centrifugal filtration using a filter with a molecular weight cutoff (MWCO) that retains the vesicles but allows the free drug to pass through (e.g., 100 kDa).[7]
-
Place a known volume of the vesicle suspension into the centrifugal filter device.
-
Centrifuge at a recommended speed and time (e.g., 4,000 rpm for 15 minutes, but this needs to be optimized).
-
Collect the filtrate, which contains the free drug.
-
-
Preparation of Standard Curve: Prepare a series of standard solutions of the drug in the same buffer used for vesicle preparation at known concentrations. Measure the absorbance of each standard at the drug's λmax using a UV-Vis spectrophotometer. Plot a standard curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the filtrate containing the free drug.
-
Calculation:
-
Use the standard curve to determine the concentration of the free drug in the filtrate.
-
Calculate the total mass of free drug (Mass_free).
-
The initial total mass of the drug used in the formulation (Mass_total) is known.
-
Calculate the Encapsulation Efficiency (EE%) using the formula: EE% = [(Mass_total - Mass_free) / Mass_total] x 100
-
Visualizations
Caption: Workflow for DAPC vesicle preparation and encapsulation efficiency analysis.
Caption: Logical flowchart for troubleshooting low drug encapsulation efficiency.
References
- 1. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Challenges in estimating the encapsulation efficiency of proteins in polymersomes - Which is the best method? | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 7. Frontiers | Polymer Concentration Maximizes Encapsulation Efficiency in Electrohydrodynamic Mixing Nanoprecipitation [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Diarachidoyl Phosphatidylcholine (DAPC) Formulations: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and storage of Diarachidoyl phosphatidylcholine (DAPC) formulations. The goal is to provide actionable strategies to optimize the physical and chemical stability of your liposomal systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in DAPC formulations?
A1: DAPC formulations are susceptible to two main types of instability:
-
Physical Instability: This involves changes to the liposomes themselves without chemical alteration of the DAPC molecule. Common issues include vesicle aggregation, fusion, and drug leakage. These can be caused by improper storage temperature, high liposome (B1194612) concentration, or insufficient surface charge.
-
Chemical Instability: This refers to the degradation of the DAPC molecule itself. The most common pathways are hydrolysis and oxidation. Hydrolysis of the ester bonds leads to the formation of lysophosphatidylcholine (B164491) and free fatty acids, while oxidation targets the acyl chains, although this is less common for saturated lipids like DAPC compared to unsaturated ones.
Q2: What are the optimal storage conditions for DAPC liposomes?
A2: For optimal long-term stability, DAPC formulations should be stored at 4°C. This temperature is well below DAPC's high phase transition temperature (Tc ≈ 67°C), ensuring the lipid bilayer remains in the stable, less permeable gel phase. Formulations should also be protected from light by using amber vials and shielded from oxygen by purging with an inert gas like nitrogen or argon. A buffer pH of around 6.5 is recommended to minimize the rate of hydrolysis.
Q3: How does the high phase transition temperature (Tc) of DAPC influence formulation stability?
A3: DAPC's high Tc is a key advantage for stability. When stored at temperatures well below the Tc, such as at 4°C, the lipid bilayer is in a rigid "gel" state. In this state, the lipid chains are tightly packed, which significantly reduces the permeability of the membrane. This leads to better retention of encapsulated drugs and a lower rate of drug leakage over time compared to lipids with lower Tc values.
Q4: What are the main chemical degradation products to monitor in a DAPC stability study?
A4: The primary chemical degradation products result from hydrolysis of the ester linkages. You should monitor for the formation of 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine (B1262425) (lyso-PC) and arachidic acid (a free fatty acid). Analytical methods like High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) can be used to separate and quantify DAPC and these degradation products simultaneously.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions & Optimizations |
| 1. Aggregation / Increased Particle Size | 1. Inadequate Surface Charge: DAPC is a neutral (zwitterionic) lipid, leading to minimal electrostatic repulsion between vesicles. 2. Improper Storage Temperature: Storing near the phase transition temperature can increase bilayer fluidity and promote fusion. 3. High Liposome Concentration: More frequent particle collisions increase the likelihood of aggregation. 4. Freeze-Thaw Cycles: Ice crystal formation can disrupt liposome structure without proper cryoprotectants. | 1. Incorporate Charged Lipids: Include 5-10 mol% of a charged lipid like Diarachidoyl phosphatidylglycerol (DAPG) to induce electrostatic repulsion. A zeta potential of at least ±30 mV is desirable for a stable suspension. 2. Optimize Storage Temperature: Store formulations at 4°C, well below the Tc of DAPC. 3. Adjust Concentration: If aggregation is observed, consider diluting the formulation. 4. Use Cryoprotectants: For frozen storage, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) before lyophilization or freezing. |
| 2. Chemical Degradation (Hydrolysis) | 1. Inappropriate pH: The ester bonds of phosphatidylcholines are susceptible to both acid- and base-catalyzed hydrolysis. 2. High Storage Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. | 1. Optimize Buffer pH: Maintain the formulation pH around 6.5, where the hydrolysis rate for phosphocholines is at a minimum. 2. Refrigerated Storage: Store the formulation at 4°C to significantly slow the degradation rate. |
| 3. Drug Leakage from Vesicles | 1. Physical Instability: Aggregation and fusion events can compromise membrane integrity. 2. Storage Above Tc: Storing at temperatures approaching or exceeding the phase transition temperature increases membrane permeability. 3. Lipid Degradation: The formation of lyso-PC can disrupt the bilayer packing and create pores, leading to leakage. | 1. Address Aggregation: Follow the recommendations in row 1 to ensure a stable, monodisperse suspension. 2. Ensure Gel Phase Storage: Always store well below the Tc (e.g., at 4°C). 3. Minimize Hydrolysis: Control the pH and temperature to prevent the formation of degradation products. 4. Incorporate Cholesterol: Adding cholesterol (e.g., at a 70:30 DAPC:cholesterol molar ratio) can increase bilayer packing and reduce permeability. |
Visualizations: Workflows and Degradation Pathways
Caption: Chemical degradation pathways for DAPC.
addressing experimental artifacts in DAPC calorimetry studies
Welcome to the Technical Support Center for DAPC Calorimetry Studies. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental artifacts encountered during Differential Adsorption to Porous Carbon (DAPC) calorimetry experiments.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your DAPC calorimetry experiments.
Issue 1: Noisy or Unstable Baseline
Q: My baseline is noisy, drifting, or showing unexpected spikes. What could be the cause and how can I fix it?
A: A stable baseline is crucial for accurate data. Instability can arise from several sources. Refer to the table below for common causes and solutions.
| Potential Cause | Description | Recommended Solution |
| Temperature Fluctuations | Even minor variations in the laboratory's ambient temperature can cause baseline drift.[1] | Ensure the calorimeter is in a temperature-controlled room. Avoid placing it near drafts, vents, or direct sunlight. |
| Contaminated or Dirty Cells | Residue from previous experiments or cleaning agents can interfere with the measurement, causing baseline shifts or noise.[2] | Implement a rigorous cleaning protocol for the sample and reference cells between experiments. |
| Air Bubbles | Bubbles in the sample or reference cell, or in the injection syringe, can cause significant spikes and baseline instability.[3] | Thoroughly degas all solutions before loading them into the calorimeter. Be careful during the filling process to avoid introducing air. |
| Improper Mixing | Inadequate or inconsistent stirring can lead to a wandering or noisy baseline. | Optimize the stirring rate. A typical starting point is 200-300 rpm, but this may need to be adjusted based on the viscosity of your sample.[2] |
| Mismatched Buffers | A significant mismatch between the buffer in the syringe and the cell can cause large heats of dilution, manifesting as a stepping baseline.[3][4] | Dialyze the macromolecule against the buffer that will be used to dissolve the ligand to ensure an exact match. |
Issue 2: Inconsistent or Non-reproducible Injection Peaks
Q: The heat signals from my injections are inconsistent, or I'm observing oddly shaped peaks. What's happening?
A: The shape and size of your injection peaks are directly related to the binding event. Anomalies can indicate experimental issues.
| Potential Cause | Description | Recommended Solution |
| "First Injection Anomaly" | The first injection peak is often different from subsequent ones due to the diffusion of material from the syringe needle tip before the first injection. | It is common practice to discard the first injection peak from the data analysis. Performing a small pre-injection before inserting the syringe into the cell can also help mitigate this. |
| Incomplete Reaction/Equilibration | If the time between injections is too short, the reaction may not reach equilibrium before the next injection, leading to truncated or misshapen peaks.[2] | Increase the spacing between injections to allow the signal to return to the baseline.[3] |
| Concentration Errors | Inaccurate concentrations of the titrant or the sample in the cell can lead to very large or very small peaks, or rapid saturation.[4] | Accurately determine the concentrations of all components. If the binding affinity is completely unknown, start with a cell concentration of 10-50 µM and a syringe concentration 10 times higher. |
| Precipitation | If the interaction leads to precipitation of the complex, this can result in erratic and unusable data. | Visually inspect the sample after the experiment. If precipitation is observed, you may need to adjust concentrations or buffer conditions. |
Issue 3: Artifacts Specific to the Porous Carbon Matrix
Q: I suspect the porous carbon itself is contributing to artifacts in my data. What should I look out for?
A: The porous carbon matrix in DAPC can introduce unique challenges.
| Potential Cause | Description | Recommended Solution |
| Heterogeneous Carbon Surface | The carbon surface may have different sites with varying affinities for the adsorbate, leading to complex binding isotherms that are difficult to interpret. | Characterize the porous carbon material thoroughly before the DAPC experiment using techniques like N2 adsorption to understand its surface area and pore size distribution. |
| Slow Diffusion into Pores | The adsorbate may diffuse slowly into the pores of the carbon, resulting in a slow return to baseline after an injection. | Increase the time between injections to allow for complete diffusion and equilibration. |
| Adsorption-Induced Structural Changes | The adsorbate may undergo conformational changes upon adsorption to the carbon surface, which can contribute to the observed heat change.[2] | This is a real effect that DAPC can measure. Be aware that the measured enthalpy may include contributions from both binding and conformational changes. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration range for my DAPC experiment?
A1: The optimal concentrations depend on the binding affinity (Kd) of the interaction. A general guideline is to have the concentration of the component in the cell be 5 to 500 times the Kd. The concentration in the syringe should typically be 10 times the concentration in the cell. If the Kd is unknown, starting with a cell concentration of 10-50 µM is a reasonable approach.
Q2: How should I prepare my samples for a DAPC experiment?
A2: Proper sample preparation is critical for high-quality data. All macromolecules should be purified, and it is essential to have an exact buffer match between the sample in the cell and the titrant in the syringe. This is best achieved by dialyzing the macromolecule against the buffer that will be used to dissolve the titrant. All solutions should be thoroughly degassed immediately before use.
Q3: My control experiment (e.g., titrant into buffer) shows significant heat changes. What does this mean?
A3: This indicates a large heat of dilution, likely due to a mismatch in the composition of the buffer in the syringe and the cell.[5] Even small differences in pH or salt concentration can cause this. Ensure your buffers are prepared from the same stock solution and that the pH is carefully matched.
Q4: The stoichiometry (n-value) from my data fit is not what I expect. Why might this be?
A4: An unexpected n-value can be due to several factors. Inaccurate concentration determination of one or both components is a common cause.[5] It could also indicate that the binding model is more complex than a simple 1:1 interaction or that a fraction of your macromolecule is inactive.
Experimental Protocols
Protocol 1: General DAPC Experiment
-
Sample Preparation:
-
Prepare a solution of the porous carbon material suspended in the desired buffer.
-
Prepare a solution of the adsorbate (ligand) in the same buffer. It is critical that the buffer composition is identical to that of the carbon suspension.
-
Thoroughly degas both the carbon suspension and the adsorbate solution.
-
-
Instrument Setup:
-
Clean the sample and reference cells according to the instrument's standard operating procedure.
-
Load the reference cell with the experimental buffer.
-
Carefully load the sample cell with the porous carbon suspension, avoiding the introduction of air bubbles.
-
Load the injection syringe with the adsorbate solution, again ensuring no air bubbles are present.
-
-
Experimental Run:
-
Set the experimental temperature and stirring speed.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Perform a series of injections of the adsorbate solution into the carbon suspension. The volume and spacing of the injections should be optimized for the specific system.
-
-
Control Experiment:
-
Perform a control titration by injecting the adsorbate solution into the buffer alone (without the porous carbon) to determine the heat of dilution.
-
Protocol 2: Cell Cleaning
A thorough cleaning protocol is essential to prevent cross-contamination and artifacts.
-
Rinse the cell multiple times with deionized water.
-
Wash the cell with a suitable detergent solution (e.g., 2% sodium dodecyl sulfate).
-
Rinse thoroughly with deionized water to remove all traces of the detergent.
-
If necessary, rinse with a solvent such as isopropanol (B130326) or acetone (B3395972) to remove any organic residues.
-
Perform a final extensive rinse with deionized water.
-
Dry the cell completely before the next use.
Visualizations
Caption: A flowchart of the general experimental workflow for a DAPC calorimetry experiment.
Caption: A decision tree for troubleshooting common baseline problems in calorimetry experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Adsorption-induced conformational changes of proteins onto ceramic particles: differential scanning calorimetry and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Diarachidoyl Phosphatidylcholine (DAPC) Liposome Synthesis
Welcome to the technical support center for Diarachidoyl phosphatidylcholine (DAPC) liposome (B1194612) synthesis. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and success of their experiments. DAPC is a saturated phospholipid with a long 20:0 acyl chain, which results in liposomes with a high phase transition temperature (Tm), making them highly stable and rigid at physiological temperatures.[1][2] This guide provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and key data to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of DAPC liposomes.
Question 1: Why is my DAPC lipid film not forming properly? It appears patchy or crystalline.
Answer: This issue often stems from the solvent evaporation process or the inherent properties of DAPC.
-
Possible Cause 1: Evaporation Rate is Too Fast. Rapid removal of the organic solvent can cause the lipids to precipitate instead of forming a uniform, thin film.
-
Solution: Reduce the rotation speed of the rotary evaporator and adjust the vacuum to ensure a slower, more controlled evaporation process.
-
-
Possible Cause 2: Incomplete Dissolution of Lipids. DAPC, especially if stored improperly, may not have been fully dissolved in the organic solvent.
-
Solution: Ensure lipids are completely dissolved before evaporation. A combination of chloroform (B151607) and methanol (B129727) (e.g., 7:3 v/v) can improve solubility over chloroform alone.[3] Gently warm the solution to ensure all lipids are in solution.
-
-
Possible Cause 3: High Purity of DAPC. Highly pure, saturated lipids like DAPC have a strong tendency to crystallize.
-
Solution: The inclusion of cholesterol in the lipid mixture (e.g., at a 55:45 or 70:30 molar ratio of DAPC:Cholesterol) can disrupt the tight packing of the phospholipid tails, which helps to form a more amorphous and uniform film.[4]
-
Question 2: The dried lipid film is very difficult to hydrate (B1144303), and I see large lipid flakes in my suspension.
Answer: This is a common challenge with high-Tm lipids like DAPC. The key is ensuring the hydration temperature is well above the phase transition temperature (Tm) of DAPC.
-
Possible Cause: Hydration Temperature is Too Low. For lipids to properly hydrate and form vesicles, the process must be carried out at a temperature significantly above their Tm. The Tm of DAPC is higher than that of more commonly used lipids like DSPC (Tm ≈ 55°C).[5]
-
Solution: Pre-heat the aqueous hydration buffer to a temperature well above the Tm of DAPC (e.g., 65-75°C).[6] The round-bottom flask containing the lipid film should also be warmed to this temperature before adding the buffer. Maintain this temperature throughout the hydration and agitation process.
-
-
Possible Cause: Insufficient Agitation. The mechanical energy provided is not enough to disperse the lipid film.
-
Solution: After adding the warm buffer, vortex the flask vigorously to ensure the entire lipid film detaches from the flask wall and is dispersed in the buffer. Using glass beads in the flask during agitation can also help to mechanically break up the film.[6]
-
Question 3: My DAPC liposomes have a large particle size and a high Polydispersity Index (PDI). How can I produce smaller, more uniform vesicles?
Answer: The initial hydration of a lipid film typically produces large, multilamellar vesicles (MLVs).[7] A downsizing step is required to produce small, unilamellar vesicles (SUVs) with a narrow size distribution.
-
Solution: Extrusion. This is the most reliable method for achieving a defined and uniform liposome size.[8][9]
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder (e.g., using a heating block) to a temperature above the Tm of DAPC (e.g., 65-75°C).
-
Load the MLV suspension into a syringe and pass it through the heated extruder and membrane multiple times (e.g., 11-21 passes). This process forces the larger vesicles to break down and re-form into smaller vesicles with a diameter close to the membrane's pore size. The result is a more homogenous population of liposomes, typically with a PDI < 0.2.[5][8]
-
-
Alternative: Sonication. While sonication can also reduce vesicle size, it offers less control over the final size distribution and can sometimes lead to lipid degradation or contamination from the probe tip.[3][10]
Question 4: The encapsulation efficiency of my hydrophilic drug is very low.
Answer: Low encapsulation efficiency for water-soluble drugs is a known limitation of passive loading methods like thin-film hydration.[11]
-
Possible Cause: Passive Drug Loading. During passive loading, the drug is simply dissolved in the hydration buffer. The encapsulation efficiency is limited by the volume of aqueous core captured within the vesicles, which is often very low.[11]
-
Solution 1: Optimize Drug-to-Lipid Ratio. Systematically varying the drug-to-lipid ratio can help find an optimal concentration for encapsulation without saturating the system.[12][13]
-
Solution 2: Active (Remote) Loading. For ionizable hydrophilic drugs, active loading can dramatically increase encapsulation efficiency to levels approaching 100%. This involves creating a transmembrane gradient (e.g., a pH or ammonium (B1175870) sulfate (B86663) gradient). The uncharged drug diffuses across the lipid bilayer and then becomes charged and trapped inside the liposome core.[]
-
Question 5: My DAPC liposomes are aggregating and precipitating during storage.
Answer: Liposome stability is a critical quality attribute. Aggregation can be caused by several factors related to the formulation and storage conditions.
-
Possible Cause 1: Insufficient Surface Charge. If the liposomes have a near-neutral surface charge, there is little electrostatic repulsion to prevent them from aggregating.
-
Solution: Include a small percentage of a charged lipid in your formulation, such as Diarachidoyl phosphatidylglycerol (DAPG), to increase the magnitude of the zeta potential and enhance colloidal stability.[4]
-
-
Possible Cause 2: Improper Storage Temperature. Storing liposomes at room temperature or freezing them without a cryoprotectant can compromise their integrity.
-
Possible Cause 3: High Liposome Concentration. Highly concentrated suspensions are more susceptible to aggregation.[4]
-
Solution: If you observe aggregation, consider diluting the formulation for storage.
-
Data Summary Tables
Table 1: Comparison of Liposome Manufacturing Methods
| Manufacturing Method | Typical Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Advantages | Key Disadvantages |
| Thin-Film Hydration (post-extrusion) | 50 - 200[5][8] | < 0.2[5][8] | Variable; often low for hydrophilic drugs without active loading[5][11] | Robust, widely used, suitable for various lipid compositions.[5] | Time-consuming, requires separate downsizing step.[5] |
| Reverse-Phase Evaporation | Can produce micron-sized vesicles; requires downsizing. | Variable | Generally higher for hydrophilic drugs compared to thin-film hydration.[5] | High encapsulation efficiency for a range of molecules. | Exposure of compounds to organic solvents and sonication. |
| Ethanol (B145695) Injection | 30 - 170[6] | Generally low | Low for hydrophilic drugs.[6] | Rapid, simple, avoids sonication. | Limited lipid concentration due to ethanol content.[6] |
| Microfluidics | Highly controllable (e.g., 100-150 nm)[12] | Highly uniform (< 0.15) | Reproducible and can be optimized.[12] | Precise control over size, high reproducibility, scalable.[5][12] | Requires specialized equipment. |
Table 2: Influence of Composition on DAPC Liposome Properties
| Formulation Component | Molar Ratio (DAPC:Component) | Effect on Liposome Properties |
| Cholesterol | 70:30 to 55:45[4] | Increases bilayer rigidity and stability; decreases membrane permeability and drug leakage; broadens the phase transition.[4][15] |
| Charged Lipid (e.g., DAPG) | 95:5 to 90:10 | Increases the magnitude of the zeta potential, enhancing electrostatic repulsion and reducing aggregation.[4] |
| PEGylated Lipid (e.g., DSPE-PEG2000) | 90:10:5 (DAPC:Chol:DSPE-PEG) | Creates a hydrophilic barrier on the liposome surface ("stealth" effect), which can improve in-vivo circulation time and stability.[16] |
Detailed Experimental Protocols
Protocol 1: DAPC Liposome Synthesis via Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DAPC liposomes with a defined size.
Materials:
-
1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC)
-
Cholesterol (Chol)
-
Organic Solvent: Chloroform/Methanol mixture (e.g., 7:3 v/v)
-
Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Equipment: Round-bottom flask, rotary evaporator, water bath, liposome extruder, polycarbonate membranes (100 nm pore size), syringes.
Methodology:
-
Lipid Dissolution:
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above DAPC's Tm (e.g., 65°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface.
-
Once the film appears dry, continue to hold it under high vacuum for at least 2 hours to remove all residual solvent.[5]
-
-
Hydration:
-
Pre-heat the hydration buffer (PBS) to a temperature above DAPC's Tm (e.g., 65-70°C).[17]
-
Add the warm buffer to the flask containing the dry lipid film. The volume added will determine the final lipid concentration.
-
Agitate the flask by vortexing until the lipid film is fully suspended. This process should be performed in the heated water bath to maintain the temperature. The resulting milky suspension contains multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above DAPC's Tm (e.g., 65-70°C).
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). This ensures the final collection is in the opposite syringe.
-
The resulting translucent suspension contains unilamellar vesicles (ULVs) of a relatively uniform size.
-
-
Storage:
-
Store the final liposome suspension in a sealed vial at 4°C.[4]
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the vesicle size (hydrodynamic diameter) and polydispersity index (PDI).
Methodology:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer (e.g., PBS) to a suitable concentration for DLS measurement (to avoid multiple scattering effects).
-
Instrument Setup: Equilibrate the DLS instrument's measurement cell to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in the instrument and perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity to calculate the size distribution and PDI.[8][18]
-
Analysis: A monodisperse sample suitable for many applications should have a PDI value below 0.2.[8]
Visualizations
Diagram 1: Experimental Workflow for DAPC Liposome Synthesis
Caption: Workflow for DAPC liposome synthesis by thin-film hydration and extrusion.
Diagram 2: Troubleshooting Logic for High PDI
Caption: Decision tree for troubleshooting high PDI in extruded DAPC liposomes.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 15. scispace.com [scispace.com]
- 16. Study of Structural stability and formation mechanisms in DSPC and DPSM liposomes: A coarse-grained molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. (132b) Complimentary Techniques to Directly Characterize Liposomes: Nanoparticle Tracking Analysis, Dynamic Light Scattering, and Electrophoretic Light Scattering | AIChE [proceedings.aiche.org]
Technical Support Center: Strategies to Control Drug Release from Advanced Carrier Systems
Disclaimer: Initial searches for "DAPC-based carriers" in the context of drug delivery systems did not yield relevant results in scientific literature. The Dystrophin-Associated Protein Complex (DAPC) is a critical biological complex in muscle cells and is not typically engineered as a drug delivery vehicle.[1][2][3][4] Therefore, this guide will focus on a widely-used and highly tunable platform for controlled drug release: stimuli-responsive hydrogels . This content is designed to address the core requirements of your request for a technical support center focused on troubleshooting and experimental guidance for advanced drug delivery systems.
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working with stimuli-responsive hydrogels to control drug release.
Troubleshooting Guide
This section addresses common issues encountered during the development and testing of stimuli-responsive hydrogel-based drug carriers.
| Problem | Potential Cause | Suggested Solution |
| Issue 1: Premature Drug Release / "Burst Release" | 1. Low Drug-Matrix Interaction: The drug may have weak physical or chemical interactions with the hydrogel polymer, leading to rapid diffusion. | - Increase drug-polymer affinity by modifying the polymer with functional groups that can interact with the drug (e.g., hydrogen bonding, ionic interactions).- For hydrophobic drugs, consider using amphiphilic polymers to create hydrophobic domains within the hydrogel.[5] |
| 2. Surface-Bound Drug: A significant portion of the drug may be adsorbed onto the surface of the hydrogel rather than being encapsulated within the matrix. | - Optimize the drug loading method. For example, in-situ loading during polymerization may be more effective than post-synthesis swelling-based loading.- Implement a washing step after drug loading to remove surface-adsorbed drug. | |
| 3. High Swelling Ratio: The hydrogel may be swelling too quickly or to a large extent in the release medium, leading to rapid drug diffusion. | - Increase the crosslinking density of the hydrogel by increasing the concentration of the crosslinking agent. This will reduce the mesh size and slow down swelling and diffusion.[6][7] | |
| Issue 2: Incomplete or Slow Drug Release | 1. High Drug-Matrix Interaction: Strong interactions between the drug and the polymer matrix can prevent the drug from diffusing out. | - Modify the pH or ionic strength of the release medium to disrupt drug-polymer interactions (e.g., for pH-responsive hydrogels).- Consider using a biodegradable hydrogel where matrix degradation is the primary release mechanism.[6] |
| 2. Low Drug Solubility in Release Medium: The drug may have poor solubility in the surrounding environment, creating an unfavorable concentration gradient for diffusion. | - Add surfactants or co-solvents to the release medium to improve drug solubility.- This may indicate that the chosen hydrogel system is not suitable for the specific drug and release environment. | |
| 3. Low Degradation Rate: For biodegradable hydrogels, the polymer matrix may not be degrading at the expected rate. | - Incorporate more labile bonds (e.g., esters) into the polymer backbone to accelerate hydrolysis.[6]- For enzyme-responsive hydrogels, ensure the target enzyme is present at a sufficient concentration in the release medium. | |
| Issue 3: Poor Drug Loading Efficiency | 1. Poor Drug Solubility in Polymer Solution: During hydrogel synthesis, the drug may not be fully dissolved in the initial polymer/monomer solution. | - Use a co-solvent system to dissolve both the drug and the polymer/monomers.- For hydrophobic drugs, consider encapsulation in micelles or nanoparticles which are then incorporated into the hydrogel.[6] |
| 2. Drug Leakage During Gelation: The drug may diffuse out of the forming hydrogel network before the crosslinking process is complete. | - Accelerate the gelation process by adjusting temperature or initiator concentration.- Choose a drug loading method that occurs after the hydrogel is fully formed, such as equilibrium swelling. | |
| 3. Unfavorable Drug-Polymer Interactions: The drug and polymer may have repulsive forces (e.g., similar charges) that hinder encapsulation. | - Adjust the pH of the pre-polymerization solution to modify the ionization state of the drug and/or polymer.- Select a polymer with a neutral charge or opposite charge to the drug. | |
| Issue 4: Irreproducible Release Profiles | 1. Inconsistent Hydrogel Synthesis: Minor variations in polymerization conditions (temperature, stirring speed, initiator concentration) can lead to different network structures. | - Standardize and carefully control all synthesis parameters.- Characterize each batch of hydrogels for properties like swelling ratio and mesh size to ensure consistency. |
| 2. Non-uniform Drug Distribution: The drug may not be homogeneously dispersed throughout the hydrogel matrix. | - Ensure vigorous and consistent mixing during the drug loading process.- Analyze drug distribution within the hydrogel using techniques like fluorescence microscopy (if the drug is fluorescent) or sectioning and subsequent analysis. | |
| 3. Variability in Release Study Conditions: Differences in release medium volume, agitation speed, or sampling technique can affect the measured release rate. | - Adhere to a strict, standardized protocol for in vitro release studies.[4]- Use a dialysis membrane method to ensure a consistent sink condition.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies to achieve zero-order (constant) drug release from a hydrogel?
A1: Achieving true zero-order release is challenging but can be approximated through several strategies. One approach is to use swelling-controlled systems where the drug diffusion rate is matched by the rate of water ingress and swelling of the polymer.[7] Another method involves creating reservoir-type systems where a drug-loaded core is surrounded by a rate-controlling membrane. Additionally, erosion-based systems, where the drug is released as the hydrogel matrix degrades at a constant rate, can also provide near zero-order kinetics.
Q2: How can I tune the pH-responsiveness of my hydrogel?
A2: The pH-responsiveness of a hydrogel is determined by the presence of ionizable functional groups on the polymer chains (e.g., carboxylic acids or amines).[9] You can tune the pH sensitivity by:
-
Varying the monomer ratio: Incorporate different amounts of acidic (e.g., methacrylic acid) or basic (e.g., aminoethyl methacrylate) monomers into the polymer backbone. This will change the pKa of the overall hydrogel and the pH at which it swells or collapses.
-
Altering the crosslinking density: A higher crosslinking density will restrain the swelling of the hydrogel in response to pH changes, making the transition less sharp.
Q3: My drug is a large protein. What are the key considerations for its controlled release from a hydrogel?
A3: For large biomolecules like proteins, the primary consideration is the mesh size of the hydrogel network.[6] The mesh size must be large enough to allow the protein to diffuse out. Strategies include:
-
Using lower crosslinking densities: This creates a larger mesh size.
-
Employing degradable hydrogels: The degradation of the polymer network will increase the mesh size over time, allowing for the release of large molecules.[6]
-
Minimizing protein-polymer interactions: Unwanted adsorption or denaturation of the protein can be prevented by using inert polymers like polyethylene (B3416737) glycol (PEG).
Q4: What is the difference between diffusion-controlled, swelling-controlled, and chemically-controlled release?
A4: These are the three primary mechanisms of drug release from hydrogels:[7]
-
Diffusion-controlled: The drug diffuses through the hydrogel network, driven by a concentration gradient. The release rate is governed by Fick's law and depends on the mesh size of the hydrogel and the size of the drug molecule.
-
Swelling-controlled: The release is controlled by the rate at which the hydrogel swells in the presence of a fluid. As the hydrogel swells, the mesh size increases, allowing the entrapped drug to diffuse out.[7]
-
Chemically-controlled: The release is triggered by a chemical reaction, most commonly the cleavage of covalent bonds in the hydrogel network (degradation) or cleavage of a bond linking the drug to the polymer. This can be caused by hydrolysis or enzymatic action.[6]
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing drug release from hydrogel carriers.
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties and Drug Release
| Crosslinker (MBA) Concentration (% w/w) | Swelling Ratio at pH 7.4 | Cumulative Drug Release at 8h (%) | Release Mechanism |
| 0.5 | 25.5 | 85.2 | Swelling-controlled |
| 1.0 | 18.2 | 71.4 | Anomalous transport |
| 1.5 | 12.8 | 58.9 | Diffusion-controlled |
| 2.0 | 9.5 | 45.1 | Diffusion-controlled |
| Data is illustrative and based on typical trends observed for acrylic acid-based hydrogels. |
Table 2: pH-Dependent Swelling and Release from a pH-Responsive Hydrogel
| pH of Medium | Swelling Ratio | Cumulative Release of Doxorubicin at 12h (%) |
| 1.2 (Simulated Gastric Fluid) | 3.2 | 15.8 |
| 5.5 (Tumor Microenvironment) | 10.5 | 48.3 |
| 7.4 (Physiological pH) | 15.8 | 75.6 |
| Data is illustrative and based on trends for hydrogels containing carboxylic acid groups.[10] |
Experimental Protocols
Protocol 1: Synthesis of a Temperature-Responsive Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel
-
Preparation: In a vial, dissolve 1.0 g of N-isopropylacrylamide (NIPAM) monomer and 0.015 g of N,N'-methylenebis(acrylamide) (MBA) crosslinker in 10 mL of deionized water.
-
Initiation: Place the vial on a magnetic stirrer and purge with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Add 50 µL of N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator, followed by 50 µL of a freshly prepared 10% (w/v) ammonium (B1175870) persulfate (APS) solution to initiate polymerization.
-
Gelation: Immediately pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 24 hours.
-
Purification: After polymerization, cut the resulting hydrogel into discs of the desired size. Place the discs in a large volume of deionized water for 3-4 days, changing the water daily, to remove unreacted monomers and initiator.
-
Drying: Lyophilize the purified hydrogel discs for 48 hours to obtain dry samples for drug loading and characterization.
Protocol 2: In Vitro Drug Release Study using a Dialysis Method
-
Drug Loading: Immerse a known weight of a dry hydrogel disc in a concentrated drug solution (e.g., 5 mg/mL of a model drug in phosphate-buffered saline, PBS) for 48 hours to allow for equilibrium swelling and drug loading.
-
Preparation for Release Study: Remove the drug-loaded hydrogel, gently blot the surface with filter paper to remove excess surface water, and weigh it.
-
Place the drug-loaded hydrogel into a dialysis bag (with a molecular weight cut-off significantly larger than the drug's molecular weight but smaller than the polymer).
-
Seal the dialysis bag and immerse it in a known volume of release medium (e.g., 50 mL of PBS, pH 7.4) in a beaker.
-
Release Study: Place the beaker in a shaking water bath maintained at 37°C with constant, gentle agitation (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium. Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the cumulative amount and percentage of drug released at each time point.
Visualizations
References
- 1. Dystrophin-associated protein complex - Wikipedia [en.wikipedia.org]
- 2. Dystrophin complex functions as a scaffold for signalling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the dystrophin-associated protein complex by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dystrophin - Wikipedia [en.wikipedia.org]
- 5. Ultrasound-Induced Drug Release from Stimuli-Responsive Hydrogels [mdpi.com]
- 6. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mddionline.com [mddionline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Stimulus-responsive hydrogels: Theory, modern advances, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Diarachidoyl Phosphatidylcholine (DAPC)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Diarachidoyl phosphatidylcholine (DAPC).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthetic this compound (DAPC)?
A1: The primary methods for purifying crude DAPC are column chromatography and recrystallization. Column chromatography, typically using silica (B1680970) gel, is widely employed to separate DAPC from impurities based on differential adsorption. Recrystallization is another effective technique that relies on the differential solubility of DAPC and impurities in a given solvent system at varying temperatures.
Q2: What are the common impurities encountered during DAPC purification?
A2: Impurities in synthetic DAPC can arise from several sources:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Side-products: Formation of isomeric or over-reacted products during synthesis.
-
Degradation products: Hydrolysis or oxidation of DAPC during purification or storage.
-
Other phospholipids: Contamination with other structurally similar phospholipids.
Q3: Which analytical techniques are recommended for assessing the purity of DAPC?
A3: Several analytical techniques can be used to determine the purity of DAPC:
-
High-Performance Liquid Chromatography (HPLC): Coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC is a powerful tool for quantifying DAPC and detecting non-volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of purification and identifying fractions containing pure DAPC.
-
Mass Spectrometry (MS): Provides information on the molecular weight of DAPC and can help in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to confirm the structure of DAPC and identify impurities.
Q4: What is the expected purity and yield for purified DAPC?
A4: For most research and pharmaceutical applications, a purity of greater than 98% is desirable. The yield of the purification process can vary significantly depending on the scale of the synthesis and the purification method employed, but yields in the range of 65-95% after chromatographic purification have been reported for similar phosphatidylcholines.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of DAPC.
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of DAPC | 1. Incomplete elution: The mobile phase may not be polar enough to elute all the DAPC from the column. 2. Degradation on silica gel: DAPC may be degrading on the acidic silica gel surface. 3. Co-elution with impurities: DAPC fractions may be contaminated, leading to their disposal. | 1. Increase mobile phase polarity: Gradually increase the proportion of the more polar solvent (e.g., methanol) in your elution gradient. 2. Use deactivated silica: Treat the silica gel with a base (e.g., triethylamine) before packing the column. Alternatively, consider using a different stationary phase like alumina. 3. Optimize the gradient: A shallower gradient can improve the separation between DAPC and closely eluting impurities. |
| Poor Separation of DAPC from Impurities | 1. Inappropriate solvent system: The chosen mobile phase does not provide adequate selectivity. 2. Column overloading: Too much crude DAPC has been loaded onto the column. 3. Improper column packing: The silica gel bed is not uniform, leading to band broadening. | 1. Change the solvent system: Experiment with different solvent combinations (e.g., chloroform (B151607)/methanol (B129727)/water, hexane (B92381)/isopropanol/water). 2. Reduce the sample load: The amount of crude material should typically be 1-5% of the silica gel weight. 3. Repack the column: Ensure the silica gel is packed uniformly to avoid channels and cracks. |
| Tailing of DAPC Peak | 1. Strong interaction with silica: The polar head group of DAPC interacts strongly with the acidic silanol (B1196071) groups on the silica surface. 2. Presence of acidic impurities: Acidic impurities can interact with DAPC and the stationary phase. | 1. Add a modifier to the mobile phase: Incorporate a small amount of a weak base like triethylamine (B128534) or ammonia (B1221849) to the mobile phase to reduce tailing. 2. Pre-treat the sample: A preliminary purification step to remove acidic impurities may be beneficial. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Broad or Split Peaks | 1. Poor sample solubility: DAPC is not fully dissolved in the injection solvent. 2. Column degradation: The stationary phase is deteriorating. 3. Incompatible injection solvent: The injection solvent is much stronger than the mobile phase. | 1. Use a suitable solvent: Ensure DAPC is fully dissolved in a solvent compatible with the mobile phase. Chloroform or a chloroform/methanol mixture is often a good choice. 2. Replace the column: If the column has been used extensively or with harsh conditions, it may need to be replaced. 3. Match injection solvent to mobile phase: If possible, dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition: Improper mixing of the gradient. 2. Temperature variations: The column temperature is not stable. 3. Column equilibration issues: The column is not properly equilibrated before each injection. | 1. Degas solvents and check pump performance: Ensure solvents are properly degassed and the HPLC pump is functioning correctly. 2. Use a column oven: Maintain a constant column temperature for reproducible results. 3. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each run. |
| Ghost Peaks | 1. Contamination in the mobile phase or HPLC system. 2. Carryover from previous injections. | 1. Use high-purity solvents and flush the system: Use freshly prepared, high-purity mobile phase and flush the entire HPLC system. 2. Implement a needle wash step: Use a strong solvent to wash the injection needle and port between runs. |
Quantitative Data Summary
| Purification Parameter | Reported Value/Range | Reference |
| Purity of commercial DAPC | >98% | |
| Purity of phosphatidylcholine after silica gel chromatography | 84% - 98% | [1][2] |
| Yield of phosphatidylcholine after silica gel chromatography | 65% - 95% | [2][3] |
| Impact of Solvent Ratio (Ethanol:IPA) on PC Purity | 4:3 ratio showed high purity | [1] |
| Impact of Lecithin to Solvent Ratio on PC Purity | 1:7 ratio gave higher purity | [2] |
Experimental Protocols
Protocol 1: Purification of DAPC by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., chloroform).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude DAPC in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A common solvent system is a gradient of chloroform to chloroform/methanol. For example, starting with 100% chloroform and gradually increasing the methanol concentration to 10-20%.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing pure DAPC.
-
Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the purified DAPC under high vacuum to remove any residual solvent.
Protocol 2: Purity Assessment of DAPC by HPLC-ELSD
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: A silica-based column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two or more solvents is typically used. For example:
-
Solvent A: A mixture of non-polar solvents like hexane and isopropanol.
-
Solvent B: A more polar mixture, such as isopropanol, water, and a small amount of an ionic modifier like ammonium (B1175870) formate.
-
-
Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run to elute compounds with increasing polarity.
-
ELSD Settings:
-
Nebulizer Temperature: Adjusted based on the mobile phase volatility.
-
Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte.
-
Gas Flow Rate: Optimized for sensitivity.
-
-
Sample Preparation: Dissolve a known concentration of the purified DAPC in a suitable solvent (e.g., chloroform/methanol).
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The purity is determined by the area percentage of the DAPC peak relative to the total area of all peaks.
Signaling Pathways and Workflows
This compound, as a major component of cell membranes, can be a substrate for enzymes that generate second messengers in cellular signaling.
Caption: Phospholipase C (PLC) signaling pathway involving DAPC.
Caption: Phospholipase D (PLD) signaling pathway involving DAPC.
Caption: General experimental workflow for the purification of DAPC.
References
Technical Support Center: Optimizing Hydration Buffers for Diarachidoyl Phosphatidylcholine (DAPC) Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of liposomes from Diarachidoyl phosphatidylcholine (DAPC) films. Our goal is to equip you with the necessary strategies to optimize your hydration buffer and achieve stable, high-quality DAPC vesicles for your research and drug development applications.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Incomplete or Slow Hydration of the DAPC Film
-
Question: My DAPC film is not fully hydrating, or the process is taking an exceptionally long time. What could be the cause, and how can I fix it?
-
Answer:
Possible Cause Troubleshooting Solution Hydration temperature is below the phase transition temperature (Tm) of DAPC. DAPC is a saturated phospholipid with a high Tm (approximately 66°C)[1]. The lipid film must be hydrated above this temperature to ensure the lipid bilayers are in a fluid state, which is necessary for proper vesicle formation.[2] Ensure the hydration buffer and the vessel containing the lipid film are pre-heated to and maintained at a temperature above 66°C (e.g., 70-75°C) throughout the hydration process. Inadequate agitation. Insufficient mechanical energy can prevent the lipid sheets from detaching from the vessel surface and forming vesicles.[2] Use vigorous vortexing or a bath sonicator to provide enough energy for the lipid film to peel off and disperse into the buffer, forming multilamellar vesicles (MLVs). Residual organic solvent in the lipid film. Trace amounts of the solvent used to create the film (e.g., chloroform (B151607), methanol) can interfere with the hydration process. Ensure the lipid film is thoroughly dried under a high vacuum for an extended period (e.g., overnight) to remove all residual solvent. Uneven lipid film. A thick or uneven film will hydrate (B1144303) more slowly and less uniformly than a thin, even film. When preparing the film using a rotary evaporator, ensure slow and even rotation to create a thin, uniform lipid layer on the wall of the round-bottom flask.
Issue 2: Aggregation of DAPC Liposomes During or After Formation
-
Question: My DAPC liposomes are clumping together. How can I prevent this?
-
Answer:
Possible Cause Troubleshooting Solution High ionic strength of the hydration buffer. High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. Use a low ionic strength buffer, such as 10mM HEPES. If salts are necessary, start with a low concentration and optimize. Consider using a chelating agent like EDTA to sequester divalent cations that can promote aggregation. Inadequate surface charge. Neutral liposomes are more prone to aggregation than charged ones due to a lack of electrostatic repulsion. Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid, such as a phosphatidylglycerol (e.g., Diarachidoyl phosphatidylglycerol), into your lipid formulation to increase the zeta potential and enhance electrostatic repulsion. High liposome (B1194612) concentration. Concentrated suspensions increase the likelihood of vesicle collisions and subsequent aggregation. If aggregation is observed, try diluting the liposome suspension. Lack of steric stabilization. Electrostatic repulsion alone may not be sufficient to prevent aggregation over time, especially in media with higher ionic strength. Include a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation. The polyethylene (B3416737) glycol (PEG) chains create a protective hydrophilic layer that sterically hinders vesicle-vesicle interactions. Storage at an inappropriate temperature. Storing liposomes near their phase transition temperature can lead to instability and fusion. For long-term stability, store DAPC liposome formulations at 4°C. Avoid freezing unless a cryoprotectant is used.
Issue 3: Low Encapsulation Efficiency of Hydrophilic Molecules
-
Question: I am struggling to efficiently encapsulate my water-soluble compound within the DAPC liposomes. What can I do to improve this?
-
Answer:
Possible Cause Troubleshooting Solution Passive entrapment is inherently inefficient. The passive encapsulation of hydrophilic molecules during hydration often results in low efficiency as only the aqueous volume enclosed by the forming vesicles will contain the molecule. Increase the concentration of the hydrophilic drug in the hydration buffer to increase the amount entrapped. Consider using methods known to enhance encapsulation, such as freeze-thaw cycles after hydration. Buffer composition is not optimal. Certain buffer components can interfere with vesicle formation and encapsulation. For instance, some studies have shown that Tris-based buffers containing NaCl can lead to lower encapsulation efficiency compared to HEPES buffer.[3] Use a simple, low ionic strength buffer like HEPES. Avoid buffers with high concentrations of salts that can suppress vesicle formation. Leakage of the encapsulated drug after vesicle formation. The DAPC bilayer may be permeable to the encapsulated molecule, leading to leakage over time. The inclusion of cholesterol in the lipid formulation can decrease membrane permeability and reduce leakage. A common starting point is a DAPC:cholesterol molar ratio of 2:1.[4]
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended hydration temperature for a DAPC film?
-
A1: The hydration temperature should be above the main phase transition temperature (Tm) of DAPC, which is approximately 66°C.[1] A temperature range of 70-75°C is generally recommended to ensure the lipid is in a fluid state for efficient vesicle formation.
-
-
Q2: Which type of buffer is best for hydrating DAPC films?
-
A2: While various buffers can be used, low ionic strength buffers are often preferred to minimize liposome aggregation. HEPES buffer has been shown in some studies to result in better encapsulation efficiency compared to Tris-based buffers containing salts like NaCl.[3] The optimal buffer will also depend on the specific application and any encapsulated cargo.
-
-
Q3: How does the ionic strength of the hydration buffer affect DAPC liposome formation?
-
A3: High ionic strength can lead to the screening of surface charges on the liposomes, which reduces the electrostatic repulsion between them and can cause aggregation.[5] At very low ionic strength, vesicle adsorption to surfaces can also be affected.[6] It is generally advisable to start with a low ionic strength buffer and add salts only if required for the application, optimizing the concentration to balance stability and experimental needs.
-
-
Q4: Should I include cholesterol in my DAPC liposome formulation?
-
A4: The inclusion of cholesterol is highly recommended for most applications. Cholesterol modulates the fluidity of the lipid bilayer, increasing its stability, reducing permeability to encapsulated molecules, and helping to prevent aggregation.[7][8][9] A common starting molar ratio is DAPC:cholesterol at 2:1.[4]
-
-
Q5: What is the best organic solvent to use for creating the DAPC film?
-
A5: A mixture of chloroform and methanol (B129727) (commonly in a 2:1 or 9:1 v/v ratio) is frequently used to dissolve phosphatidylcholines and create a homogeneous lipid film.[3][10] It is crucial to ensure the complete removal of the organic solvent by drying under high vacuum, as residual solvent can impair liposome formation and stability.
-
Experimental Protocols
Protocol 1: Preparation of DAPC Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for producing unilamellar DAPC vesicles with a controlled size distribution.
Materials:
-
This compound (DAPC)
-
Cholesterol (optional, but recommended)
-
Organic solvent (e.g., chloroform:methanol 2:1 v/v)
-
Hydration buffer (e.g., 10 mM HEPES, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath or heating block
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation: a. Dissolve DAPC and cholesterol (e.g., at a 2:1 molar ratio) in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the boiling point of the solvent but below the Tm of DAPC (e.g., 40-50°C). d. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours (or overnight).
-
Lipid Film Hydration: a. Pre-heat the hydration buffer and the flask containing the lipid film to a temperature above the Tm of DAPC (e.g., 70-75°C). b. Add the pre-heated hydration buffer to the flask. If encapsulating a hydrophilic molecule, it should be dissolved in this buffer. c. Agitate the flask vigorously by vortexing or using a bath sonicator until the lipid film is completely detached and the solution appears milky. This suspension contains multilamellar vesicles (MLVs). d. Maintain the temperature above the Tm for at least 1 hour to ensure complete hydration.
-
Vesicle Sizing by Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Pre-heat the extruder to the same temperature as the hydration step (70-75°C). c. Draw the MLV suspension into a syringe and pass it through the extruder to another syringe. d. Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure that the final vesicle suspension is in the second syringe. e. The resulting suspension contains unilamellar vesicles of a relatively uniform size.
Visualizations
Caption: Workflow for DAPC Liposome Preparation.
Caption: Troubleshooting Incomplete DAPC Film Hydration.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. WO2021180848A1 - Sunflower phospholipid composition containing phosphatidylcholine - Google Patents [patents.google.com]
factors affecting the phase behavior of DAPC lipid mixtures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-diarachidonoyl-sn-glycero-3-phosphocholine (B1239471) (DAPC) lipid mixtures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the phase behavior of DAPC lipid mixtures?
A1: The phase behavior of DAPC lipid mixtures is primarily influenced by:
-
Temperature: Like other lipids, DAPC exhibits temperature-dependent phase transitions.
-
Composition of the lipid mixture: The type and concentration of other lipids mixed with DAPC will significantly alter the phase behavior. Due to its highly unsaturated acyl chains, DAPC has a low phase transition temperature. When mixed with saturated lipids like DPPC or DSPC, phase separation can occur, leading to the formation of distinct lipid domains.
-
Cholesterol concentration: Cholesterol is a critical modulator of membrane fluidity and order.[1][2][3][4] In many phospholipid bilayers, cholesterol induces a liquid-ordered (Lo) phase. However, the highly unsaturated nature of DAPC's acyl chains results in a negligible effect of cholesterol on its mechanical strength.[1]
-
pH of the aqueous environment: The pH can influence the headgroup charge and hydration, which in turn affects the packing of lipid molecules and the phase transition temperature.[5][6]
Q2: Why am I not observing distinct phase separation in my DAPC/DPPC mixture with fluorescence microscopy?
A2: Several factors could contribute to this issue:
-
Lipid composition and temperature: The miscibility of lipids is temperature-dependent. Below the phase transition temperature of DPPC, you would expect to see phase separation. If the temperature is above the transition temperature of both lipids, they may be miscible.
-
Fluorescent probe selection: The choice of fluorescent probe is critical for visualizing lipid domains. The probe must preferentially partition into one of the lipid phases.[7][8] For example, some probes are known to favor liquid-disordered phases while others favor liquid-ordered or solid phases.
-
Cooling rate: Rapid cooling of the lipid mixture can kinetically trap lipids in a disordered state, preventing the formation of well-defined domains. Annealing the sample by cooling it slowly through the phase transition can promote domain formation.
-
Vesicle preparation method: The method used to prepare liposomes or supported lipid bilayers can influence their morphology and domain structure.[9]
Q3: How does cholesterol affect the stability of liposomes containing DAPC?
A3: The effect of cholesterol on DAPC-containing liposomes is complex. While cholesterol is generally known to increase the mechanical strength and stability of saturated lipid bilayers, its impact on highly unsaturated lipids like DAPC is less pronounced.[1] Coarse-grained molecular dynamics simulations have shown that the mechanical strength of the DAPC bilayer remains almost the same when the concentration of cholesterol is in the range of 0% to 50%.[1] However, cholesterol can still influence the packing and orientation of lipids within the bilayer.[10]
Troubleshooting Guides
Problem: Inconsistent results in differential scanning calorimetry (DSC) thermograms.
-
Possible Cause 1: Improper sample preparation.
-
Troubleshooting Step: Ensure that the lipid film is completely hydrated. The hydration buffer should be added at a temperature above the highest transition temperature of the lipids in the mixture to ensure proper mixing.[9] Vortexing or gentle sonication can aid in the formation of a homogenous liposome (B1194612) suspension.
-
-
Possible Cause 2: Inappropriate scan rate.
-
Troubleshooting Step: The scan rate can affect the shape and position of the transition peaks. A slower scan rate generally provides better resolution of transitions. It is advisable to perform scans at multiple rates to ensure that the observed transitions are not kinetic artifacts.
-
-
Possible Cause 3: Contaminants in the sample.
-
Troubleshooting Step: Ensure that the lipids and solvents used are of high purity. Residual organic solvents from the lipid film preparation can affect the phase behavior. Use a high-vacuum pump to thoroughly dry the lipid film.
-
Problem: Difficulty in forming stable Giant Unilamellar Vesicles (GUVs) with DAPC mixtures.
-
Possible Cause 1: Non-optimal electroformation conditions.
-
Troubleshooting Step: The parameters for electroformation (voltage, frequency, temperature, and duration) may need to be optimized for DAPC-containing mixtures. Due to the high unsaturation of DAPC, lower temperatures might be necessary to prevent oxidation.
-
-
Possible Cause 2: Lipid oxidation.
-
Troubleshooting Step: DAPC is highly susceptible to oxidation due to its arachidonic acid chains. Prepare lipid solutions fresh and use deoxygenated buffers. Store DAPC under an inert gas (argon or nitrogen) at low temperatures. Consider adding an antioxidant like alpha-tocopherol (B171835) to the lipid mixture.
-
Quantitative Data Summary
Table 1: Main Phase Transition Temperatures (Tm) of Various Phosphatidylcholines
| Lipid | Acyl Chain Composition | Main Phase Transition Temperature (Tm) | Reference |
| DOPC | 18:1/18:1 | -20 °C | [11] |
| SOPC | 18:0/18:1 | 6.7 °C | [12] |
| DPPC | 16:0/16:0 | 41 °C | [13] |
| DSPC | 18:0/18:0 | 55 °C | [12] |
| DAPC | 20:0/20:0 | Not readily available in cited literature | [14] |
Table 2: Effect of Cholesterol on Bilayer Properties of Different Phosphatidylcholines
| Lipid Bilayer | Cholesterol Concentration (mol%) | Change in Rupture Tension | Reference |
| DPPC | 23% | Increased from 68.9 to 110 mN/m | [1] |
| DIPC | 20% | Increased from 65.8 to 93.9 mN/m | [1] |
| DAPC | 0-50% | Negligible change | [1] |
| DOPC | 50% | Increased from 10 to 19 mN/m | [1] |
| SOPC | 50% | Increased from 12 to 26 mN/m | [1] |
Experimental Protocols
Liposome Preparation by Thin-Film Hydration and Extrusion
This method is widely used for producing unilamellar vesicles of a defined size.[9]
-
Lipid Film Formation:
-
Dissolve DAPC and other lipids (e.g., DPPC, cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. The temperature should be kept low to minimize DAPC oxidation.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired aqueous buffer to the dry lipid film. The temperature of the buffer should be above the main transition temperature of the lipid with the highest Tm to ensure proper hydration and mixing.
-
Vortex the flask to detach the lipid film from the wall, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tm of the lipid mixture.
-
Load the MLV suspension into one of the extruder's syringes and pass it through the membrane multiple times (typically 11-21 passes). This process results in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
Characterization of Lipid Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermotropic phase behavior of lipid dispersions.[15][16]
-
Sample Preparation:
-
Prepare a concentrated liposome suspension (typically 1-5 mg/mL) as described above.
-
Accurately transfer a small volume of the liposome suspension into a DSC sample pan.
-
Transfer an equal volume of the corresponding buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC instrument.
-
Set the desired temperature program, which typically includes heating and cooling cycles at a constant scan rate (e.g., 1-5 °C/min). The temperature range should encompass the expected phase transitions of the lipid mixture.
-
Record the differential heat flow between the sample and reference as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions.
-
The peak temperature represents the main transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).
-
Visualization of Lipid Domains by Fluorescence Microscopy
Fluorescence microscopy is used to visualize phase separation in GUVs or supported lipid bilayers.[7][8]
-
Probe Labeling:
-
During liposome preparation, include a small amount (typically 0.1-1 mol%) of a fluorescent lipid probe that preferentially partitions into one of the lipid phases.
-
-
GUV Preparation (Electroformation):
-
Spread the lipid/probe mixture in an organic solvent onto two conductive slides (e.g., ITO-coated glass).
-
After solvent evaporation, assemble the slides to form a chamber and fill it with a swelling solution (e.g., sucrose (B13894) solution).
-
Apply an AC electric field to the slides for several hours to induce the formation of GUVs.
-
-
Microscopy:
-
Transfer the GUV suspension to a microscope slide.
-
Observe the vesicles using a fluorescence microscope equipped with the appropriate filters for the chosen fluorescent probe.
-
Phase-separated domains will appear as regions of high or low fluorescence intensity, depending on the partitioning behavior of the probe.
-
Visualizations
Caption: Experimental workflow for analyzing DAPC lipid mixture phase behavior.
Caption: Key factors influencing the phase behavior of DAPC lipid mixtures.
Caption: Troubleshooting guide for fluorescence microscopy of lipid domains.
References
- 1. Effects of cholesterol on bilayers with various degrees of unsaturation of their phospholipid tails under mechanical stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the phase behavior of DMPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbi.ku.dk [nbi.ku.dk]
- 7. Biophysical Analysis of Lipid Domains by Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence microscopy to study domains in supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Unsaturated lipid bilayers at cryogenic temperature: librational dynamics of chain-labeled lipids from pulsed and CW-EPR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ucm.es [ucm.es]
- 16. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing hydrolysis of Diarachidoyl phosphatidylcholine in aqueous suspension
Technical Support Center: Diarachidoyl Phosphatidylcholine (DAPC)
Welcome to the technical support center for this compound (DAPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of DAPC in aqueous suspensions, ensuring the stability and integrity of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAPC) hydrolysis?
A1: DAPC hydrolysis is the chemical breakdown of the DAPC molecule in the presence of water. The process involves the cleavage of the ester bonds that link the two arachidic acid (C20:0) fatty acid chains to the glycerol (B35011) backbone. This degradation leads to the formation of lyso-phosphatidylcholine (lyso-DAPC) and free arachidic acid, which can compromise the integrity and stability of liposomal formulations.[1]
Q2: Why is minimizing DAPC hydrolysis important for my research?
A2: Minimizing DAPC hydrolysis is critical for several reasons:
-
Formulation Stability: The accumulation of hydrolysis byproducts, particularly lyso-DAPC, can act as a detergent, destabilizing the liposomal bilayer. This can lead to the leakage of encapsulated drugs or active ingredients.[1]
-
Physical Integrity: Changes in lipid composition can cause liposomes to aggregate, fuse, or change in size over time, affecting bioavailability and therapeutic efficacy.[2][3]
-
Reproducibility: Uncontrolled hydrolysis can lead to significant batch-to-batch variability, compromising the reliability and reproducibility of experimental results.
-
Shelf-Life: For drug development, controlling hydrolysis is essential for ensuring a commercially viable shelf-life for the final product.[1]
Q3: What are the primary factors that accelerate DAPC hydrolysis?
A3: The rate of hydrolysis is primarily influenced by three main factors:
-
pH: Hydrolysis is significantly faster at both acidic (pH < 4) and alkaline (pH > 8) conditions. The minimum rate of hydrolysis for phosphatidylcholines is observed at a pH of approximately 6.5.[1][4][5][6]
-
Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius equation.[4][7] Storing DAPC suspensions at elevated temperatures will significantly accelerate degradation.[1]
-
Buffer Composition: Certain buffer species can act as catalysts for the hydrolysis reaction (general acid-base catalysis). For example, acetate (B1210297) and Tris buffers have been shown to increase the rate of hydrolysis compared to others.[1][4]
Q4: How does cholesterol affect the hydrolysis of DAPC in a liposomal bilayer?
A4: The role of cholesterol is nuanced. Some studies on partially hydrogenated egg phosphatidylcholine (which contains a mix of saturated and unsaturated lipids) show that the incorporation of cholesterol does not significantly alter the hydrolysis kinetics.[6] However, for specific formulations, particularly those involving encapsulated drugs, cholesterol can enhance the overall stability of the liposome (B1194612), which may indirectly protect the phosphatidylcholine from degradation by improving membrane integrity.[8] It is known to decrease the permeability of the lipid bilayer, improving drug retention.[9]
Q5: What are the best practices for preparing and storing DAPC aqueous suspensions to ensure long-term stability?
A5: To maximize stability, follow these guidelines:
-
pH Control: Prepare and store your suspension in a buffer with a pH around 6.5.[1][9]
-
Low-Temperature Storage: Store the aqueous suspension at 4°C. Avoid freezing, as freeze-thaw cycles can disrupt liposome integrity unless a suitable cryoprotectant is used.[1][9]
-
Use Inert Gas: To prevent potential oxidation (though less of a concern for saturated lipids like DAPC compared to unsaturated ones), consider purging the headspace of your storage container with an inert gas like nitrogen or argon.[1][9]
-
Lyophilization: For very long-term storage, consider lyophilizing (freeze-drying) the formulation in the presence of a cryoprotectant like sucrose (B13894) or trehalose. This removes water, the primary reactant in hydrolysis.[2][10]
Troubleshooting Guide
Issue: I'm observing an increase in particle size and aggregation in my DAPC suspension over time.
| Potential Cause | Recommended Action & Explanation |
| Liposome Fusion/Flocculation | This can be a sign of physical instability, which may be exacerbated by chemical degradation. Solution: Incorporate a small percentage (5-10 mol%) of a charged lipid like Diarachidoyl phosphatidylglycerol (DAPG) to increase electrostatic repulsion between vesicles. Alternatively, a PEGylated lipid can provide steric stabilization.[3][] |
| Hydrolysis Byproduct Accumulation | The formation of lyso-DAPC can disrupt the bilayer and promote fusion. Solution: Review your formulation's pH and storage temperature. Ensure the pH is near 6.5 and the suspension is stored at 4°C.[1][9] |
| High Liposome Concentration | Concentrated suspensions are more prone to aggregation. Solution: If your protocol allows, consider diluting the formulation to a lower concentration for storage.[9] |
Issue: My encapsulated drug is leaking from the DAPC liposomes.
| Potential Cause | Recommended Action & Explanation |
| Bilayer Destabilization due to Hydrolysis | Hydrolysis weakens the liposome membrane, increasing its permeability. Solution: This is a primary indicator of hydrolysis. Immediately verify the pH of your suspension and check storage conditions. Use an analytical method like HPLC to quantify the extent of DAPC degradation. |
| Phase Transition Temperature (Tm) | If the storage or experimental temperature is near the Tm of DAPC, the bilayer permeability increases. Solution: DAPC has a high Tm. Ensure all processing and storage is conducted well below this temperature (storage at 4°C is ideal) to maintain the more stable gel phase.[9] |
| Insufficient Membrane Rigidity | The formulation may lack the rigidity to effectively retain the drug. Solution: Incorporate cholesterol into the bilayer (e.g., a DAPC:Cholesterol molar ratio of 70:30 or 60:40) to decrease membrane permeability and improve drug retention.[9][] |
Data Presentation: Factors Influencing Hydrolysis
The following tables summarize the impact of key variables on the hydrolysis of phosphatidylcholine (PC). As DAPC is a saturated PC, these trends are directly applicable.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k') of PC Hydrolysis
Data conceptualized from studies on saturated phosphatidylcholines at elevated temperatures to demonstrate the pH effect.[1][4]
| pH | Relative Rate of Hydrolysis (k') | Stability Profile |
| 4.0 | High | Unstable |
| 5.0 | Moderate | Sub-optimal |
| 6.5 | Minimal | Optimal |
| 7.5 | Moderate | Sub-optimal |
| 8.5 | High | Unstable |
Table 2: Effect of Temperature on the Stability of PC Liposomes at Optimal pH (6.5)
Data conceptualized from studies on saturated phosphatidylcholines.[1][9]
| Storage Temperature (°C) | Relative Rate of Hydrolysis | Expected Stability |
| 4 | Very Low | High (Recommended for storage) |
| 25 | Low to Moderate | Fair (Suitable for short-term use) |
| 40 | Moderate to High | Low (Used for accelerated stability studies) |
| 70 | Very High | Very Low (Used for forced degradation studies) |
Visualizations
Chemical Degradation Pathway
The primary hydrolytic degradation of DAPC involves the cleavage of one fatty acid chain, yielding lyso-DAPC and arachidic acid.
References
- 1. encapsula.com [encapsula.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of partially saturated egg phosphatidylcholine in aqueous liposome dispersions and the effect of cholesterol incorporation on hydrolysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Orthogonal Validation of DAPC Liposome Sizing
For researchers, scientists, and drug development professionals, accurate and precise characterization of liposome (B1194612) size is a critical quality attribute that directly impacts the efficacy, safety, and stability of liposomal drug products. This guide provides a comparative overview of three powerful orthogonal analytical techniques for validating the size of 1,2-diarachidonoyl-sn-glycero-3-phosphocholine (B1239471) (DAPC) liposomes: Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Cryogenic Transmission Electron Microscopy (Cryo-TEM).
The principle of orthogonal validation lies in the use of multiple, distinct analytical methods to measure the same attribute. This approach provides a more comprehensive and reliable characterization, as the weaknesses of one technique are compensated for by the strengths of another. By combining a rapid, ensemble-based method like DLS with a particle-by-particle analysis from NTA and direct visualization from Cryo-TEM, researchers can achieve a high degree of confidence in their liposome sizing data.
Comparative Analysis of Sizing Techniques
The following table summarizes the key performance characteristics and typical results obtained from DLS, NTA, and Cryo-TEM for a hypothetical DAPC liposome formulation. This data is representative of what can be expected when applying these orthogonal techniques.
| Parameter | Dynamic Light Scattering (DLS) | Nanoparticle Tracking Analysis (NTA) | Cryogenic Transmission Electron Microscopy (Cryo-TEM) |
| Measurement Principle | Measures fluctuations in scattered light from a bulk sample to determine the hydrodynamic diameter (Z-average) and polydispersity index (PDI). | Tracks the Brownian motion of individual particles to determine their hydrodynamic diameter and provides a number-based size distribution and concentration. | Directly visualizes individual, vitrified liposomes to measure their geometric diameter, shape, and lamellarity. |
| Mean Diameter (nm) | 115 nm (Z-average) | 105 nm (Mean) | 100 nm (Mean) |
| Size Distribution | Intensity-weighted, monomodal | Number-weighted, may resolve multiple populations | Direct visualization of individual particle sizes |
| Polydispersity Index (PDI) | 0.15 | N/A (provides full distribution) | N/A (provides direct size of each particle) |
| Particle Concentration | Not directly measured | Provides an estimated concentration (particles/mL) | Not a primary output, but can be estimated from images |
| Throughput | High (minutes per sample) | Medium (several minutes per sample) | Low (hours to days for sample prep and imaging) |
| Key Advantages | Fast, easy to use, sensitive to small amounts of aggregates. | Provides number-based distribution, particle concentration, and can visualize and exclude aggregates. | Provides direct visualization of size, shape, and internal structure (lamellarity). Considered a "gold standard" for morphology.[1] |
| Key Limitations | Intensity-weighted data can be skewed by a small number of large particles or aggregates.[1] Provides an indirect measurement of size. | Lower throughput than DLS, optimal concentration range is critical. | Low throughput, requires specialized equipment and expertise for sample preparation and analysis.[1] |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable and reproducible results. Below are standardized methodologies for each of the three orthogonal techniques.
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size of particles in the sub-micron region.[2] It analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the liposomes in suspension.[2]
Methodology:
-
Sample Preparation:
-
Dilute the DAPC liposome suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration. A typical starting point is a 1:100 dilution. The final concentration should result in a count rate within the instrument's optimal range.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
-
Instrument Setup and Measurement:
-
Equilibrate the instrument's measurement chamber to the desired temperature, typically 25°C.
-
Insert the cuvette into the instrument.
-
Set the measurement parameters, including the viscosity and refractive index of the dispersant (e.g., water), the scattering angle (commonly 90° or 173°), and the measurement duration.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) using the cumulants analysis method.
-
The Z-average is an intensity-weighted mean diameter, while the PDI is a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for liposomal formulations.[3]
-
Nanoparticle Tracking Analysis (NTA)
NTA visualizes and tracks the Brownian motion of individual nanoparticles in a liquid sample.[4] By relating the rate of particle movement to their size, NTA generates a high-resolution, number-based particle size distribution and concentration measurement.[4]
Methodology:
-
Sample Preparation:
-
Dilute the DAPC liposome suspension in filtered PBS to a concentration that results in an optimal number of particles in the instrument's field of view (typically 20-100 particles per frame). This often requires a higher dilution factor than for DLS.
-
Gently mix the diluted sample to ensure homogeneity.
-
-
Instrument Setup and Measurement:
-
Prime the instrument's fluidics system with filtered PBS.
-
Load the diluted liposome sample into the sample chamber.
-
Adjust the camera focus and level to clearly visualize the scattered light from the individual liposomes.
-
Set the data capture parameters, including the camera level, detection threshold, and video capture duration (e.g., 60 seconds).
-
Capture at least five replicate videos for each sample.
-
-
Data Analysis:
-
The NTA software analyzes the captured videos to track the movement of each particle and calculate its hydrodynamic diameter using the Stokes-Einstein equation.
-
The software generates a number-weighted size distribution profile, providing the mean and mode particle size.
-
The particle concentration is also calculated based on the number of particles tracked in a known volume.
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM is a powerful imaging technique that allows for the direct visualization of liposomes in their native, hydrated state.[5] This is achieved by rapidly freezing a thin film of the liposome suspension, which vitrifies the water and preserves the liposome structure.[5]
Methodology:
-
Sample Preparation (Vitrification):
-
Glow-discharge a TEM grid with a holey carbon film to make the surface hydrophilic.
-
Apply a small volume (typically 3-4 µL) of the DAPC liposome suspension to the grid.
-
Blot the grid with filter paper to create a thin film of the suspension across the holes in the carbon film.
-
Immediately plunge-freeze the grid into a cryogen, such as liquid ethane (B1197151) cooled by liquid nitrogen. This process must be extremely rapid to prevent the formation of ice crystals.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain the low temperature.
-
Insert the holder into the TEM.
-
Image the liposomes under low-dose conditions to minimize electron beam damage to the sample.
-
Acquire images at a sufficient magnification to clearly resolve the liposome membranes.
-
-
Data Analysis:
-
Use image analysis software to manually or automatically measure the diameter of a statistically significant number of liposomes (e.g., >100) from the acquired micrographs.
-
From these measurements, a size distribution can be generated, and the mean diameter and standard deviation can be calculated.
-
The images also provide qualitative information about the liposome morphology, such as their shape (sphericity) and lamellarity (number of lipid bilayers).
-
Workflow for Orthogonal Validation
The following diagram illustrates a logical workflow for the orthogonal validation of DAPC liposome sizing.
Caption: Workflow for validating liposome size using orthogonal analytical techniques.
By systematically employing these orthogonal techniques and following robust experimental protocols, researchers can build a comprehensive and reliable dataset to validate the size of their DAPC liposome formulations, ensuring the quality and consistency of their drug delivery systems.
References
- 1. Characterizing the size and concentration of liposomes using NanoSight Pro | Malvern Panalytical [malvernpanalytical.com]
- 2. store.astm.org [store.astm.org]
- 3. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. Dynamic light scattering measurement (DLS) [bio-protocol.org]
Diarachidoyl Phosphatidylcholine (DAPC) vs. Dipalmitoyl Phosphatidylcholine (DPPC): A Comparative Guide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of phospholipids (B1166683) is a critical determinant in the design of liposomal drug delivery systems, profoundly influencing their stability, drug retention capabilities, and interaction with biological systems. Among the saturated phosphatidylcholines, Diarachidoyl Phosphatidylcholine (DAPC) and Dipalmitoyl Phosphatidylcholine (DPPC) are two prominent options distinguished by the length of their acyl chains. This guide provides an objective comparison of their performance in drug delivery applications, supported by experimental data and detailed methodologies.
Executive Summary
DAPC, with its 20-carbon acyl chains, and DPPC, with its 16-carbon acyl chains, both form the structural basis of liposomes. The primary difference in their hydrocarbon chain length leads to significant variations in their physicochemical properties and, consequently, their performance as drug carriers. Generally, the longer acyl chains of DAPC contribute to a higher phase transition temperature and a more ordered, rigid membrane at physiological temperatures compared to DPPC. This often translates to higher drug encapsulation efficiency for hydrophobic drugs and potentially slower drug release rates. However, the increased rigidity can also impact long-term stability and cellular uptake mechanisms.
Performance Comparison
The following table summarizes the key physicochemical properties and performance metrics of DAPC and DPPC in liposomal drug delivery systems.
| Property | This compound (DAPC) | Dipalmitoyl Phosphatidylcholine (DPPC) | Key Differences & Implications for Drug Delivery |
| Acyl Chain Length | 20 carbons (20:0) | 16 carbons (16:0) | Longer acyl chains in DAPC lead to stronger van der Waals interactions and a thicker, more rigid bilayer. |
| Phase Transition Temperature (Tm) | ~63°C | ~41°C | DAPC liposomes are in a more rigid, gel-like state at physiological temperature (37°C), which can enhance drug retention. DPPC is closer to its Tm, resulting in a less rigid membrane. |
| Drug Encapsulation Efficiency | Generally higher for hydrophobic drugs. | Generally lower for hydrophobic drugs compared to DAPC. | The more hydrophobic and thicker bilayer of DAPC liposomes can better accommodate and retain hydrophobic drug molecules.[1] |
| Liposome (B1194612) Stability | Potentially lower long-term physical stability. | Generally good physical stability. | While the rigid membrane of DAPC can reduce drug leakage, it may also lead to issues with long-term physical stability, such as aggregation, over extended periods (e.g., two months).[1] |
| Drug Release Kinetics | Generally slower release. | Generally faster release compared to DAPC. | The less permeable, more rigid DAPC bilayer at physiological temperature hinders the diffusion of encapsulated drugs. |
| Cellular Uptake | Potentially lower. | Potentially higher. | The more rigid nature of DAPC liposomes might decrease the efficiency of membrane fusion and endocytosis compared to the more fluid DPPC liposomes. |
Experimental Data & Methodologies
This section details the experimental protocols for key comparative analyses between DAPC and DPPC liposomes.
Liposome Preparation
A common method for preparing liposomes is the thin-film hydration technique followed by extrusion.
Protocol:
-
Lipid Film Formation: DAPC or DPPC, along with other lipids like cholesterol (e.g., in a 2:1 molar ratio), are dissolved in a suitable organic solvent (e.g., chloroform:methanol (B129727), 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the phase transition temperature of the respective lipid (e.g., ~65°C for DAPC, ~50°C for DPPC). This results in the formation of a thin, uniform lipid film on the flask's inner surface.
-
Vacuum Drying: The flask is kept under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by vortexing at a temperature above the lipid's Tm. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. This step is also performed at a temperature above the lipid's Tm.
Drug Encapsulation Efficiency
The encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.
Protocol:
-
Separation of Free Drug: The unencapsulated drug is separated from the liposome formulation. Common methods include:
-
Ultracentrifugation: The liposome suspension is centrifuged at high speed, pelleting the liposomes while the unencapsulated drug remains in the supernatant.
-
Size Exclusion Chromatography (SEC): The formulation is passed through a column packed with a porous gel (e.g., Sephadex G-50). The larger liposomes elute first, followed by the smaller, free drug molecules.
-
Dialysis: The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of buffer to remove the free drug.
-
-
Quantification of Encapsulated Drug:
-
The liposomes are lysed using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
The concentration of the drug in the lysed liposome solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
-
Calculation: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100
A study comparing fusogenic liposomes for the delivery of the hydrophobic antimicrobial peptide micrococcin (B1169942) P1 found that increasing the phospholipid acyl chain length from the 16-carbon DPPC to the 20-carbon DAPC resulted in improved entrapment of the peptide.[1]
Liposome Stability
Stability is assessed by monitoring drug leakage and changes in vesicle size over time.
Protocol:
-
Incubation: The liposome formulations are stored at different temperatures (e.g., 4°C and 37°C) for a defined period (e.g., 48 hours, 2 weeks, 2 months).
-
Drug Leakage: At various time points, an aliquot of the liposome suspension is taken, and the amount of drug that has leaked out is determined by separating the liposomes from the external medium (as described for EE%) and quantifying the drug in the medium. The drug retention is calculated as: Drug Retention (%) = (1 - (Amount of leaked drug / Initial encapsulated drug)) x 100
-
Vesicle Size Analysis: The particle size and polydispersity index (PDI) of the liposomes are monitored over time using Dynamic Light Scattering (DLS). Significant changes in size or PDI can indicate aggregation or fusion of the vesicles.
In a comparative study, while DAPC-based fusogenic liposomes showed higher initial drug entrapment, they were found to be stable for only two weeks, whereas the DPPC-based liposomes remained stable for two months.[1] This suggests that the increased bilayer hydrophobicity from the longer acyl chains in DAPC might compromise long-term physical stability.
In Vitro Drug Release
The rate at which the encapsulated drug is released from the liposomes is a crucial performance parameter. The dialysis method is commonly employed for this assessment.
Protocol:
-
Dialysis Setup: A known amount of the drug-loaded liposome formulation is placed into a dialysis bag with a molecular weight cut-off that allows the free drug to pass through but retains the liposomes.
-
Release Medium: The sealed dialysis bag is submerged in a known volume of a release medium (e.g., PBS, pH 7.4), which is continuously stirred at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., HPLC or fluorescence spectroscopy).
-
Data Analysis: The cumulative percentage of drug released is plotted against time.
Generally, liposomes formulated with phospholipids having longer saturated acyl chains, such as DAPC, are expected to exhibit slower drug release rates compared to those with shorter chains like DPPC.[2] This is attributed to the lower membrane permeability of the more rigid and ordered bilayer formed by DAPC at physiological temperatures.
Cellular Uptake
The efficiency of liposome internalization by target cells is a key determinant of therapeutic efficacy. Flow cytometry is a common method for quantifying cellular uptake.
Protocol:
-
Cell Culture: Target cells are seeded in multi-well plates and allowed to adhere overnight.
-
Liposome Incubation: The cells are then incubated with fluorescently labeled DAPC or DPPC liposomes (e.g., containing a fluorescent dye like calcein (B42510) or labeled with a fluorescent lipid) for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: After incubation, the cells are washed with cold PBS to remove any non-adherent liposomes.
-
Cell Detachment: The cells are detached from the plate using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: The fluorescence intensity of the individual cells is measured using a flow cytometer. Higher fluorescence intensity indicates greater cellular uptake of the liposomes.
The cellular uptake of liposomes can be influenced by their membrane fluidity.[3] The more rigid membrane of DAPC liposomes may lead to less efficient interaction with the cell membrane and potentially lower uptake compared to the more fluid DPPC liposomes, especially if membrane fusion is a primary uptake mechanism. Uptake can occur through various endocytic pathways.
Visualizing the Process
To better understand the comparative experimental workflow and the biological processes involved, the following diagrams are provided.
Conclusion
The choice between DAPC and DPPC for liposomal drug delivery formulations depends heavily on the specific requirements of the therapeutic application. DAPC, with its longer acyl chains, offers the advantage of a more rigid and less permeable membrane at physiological temperature, which can be beneficial for enhancing the encapsulation of hydrophobic drugs and achieving a more sustained release profile. However, this rigidity may compromise long-term physical stability and could potentially reduce cellular uptake efficiency.
Conversely, DPPC provides a more fluid membrane at physiological temperature, which might be advantageous for certain cellular uptake mechanisms and can offer better long-term stability. The trade-off may be a lower encapsulation efficiency for some drugs and a faster release rate.
Researchers and drug development professionals should carefully consider these factors in the context of their desired drug delivery kinetics, the nature of the encapsulated drug, and the target cell or tissue. The experimental protocols provided in this guide offer a framework for conducting a thorough comparative evaluation to select the optimal phospholipid for a given application.
References
- 1. Phospholipid acyl chain length modulation: a strategy to enhance liposomal drug delivery of the hydrophobic bacteriocin Micrococcin P1 to biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Surface Charges on the Cellular Uptake of Liposomes Investigated by Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DAPC and DSPC Lipid Bilayers via Molecular Dynamics
For researchers, scientists, and drug development professionals, understanding the distinct properties of lipid bilayers is crucial for applications ranging from fundamental membrane biophysics to the design of drug delivery systems. This guide provides a detailed comparison of two common phospholipids, 1,2-diarachidonyl-sn-glycero-3-phosphocholine (DAPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), using insights from molecular dynamics (MD) simulations.
DAPC, with its two polyunsaturated arachidonyl (20:4) chains, and DSPC, with its two saturated stearoyl (18:0) chains, exhibit markedly different bilayer characteristics. These differences, primarily driven by the presence or absence of double bonds in their acyl chains, significantly influence membrane fluidity, thickness, and packing. This comparison elucidates these differences through quantitative data obtained from in silico experiments.
Comparative Analysis of Bilayer Properties
Molecular dynamics simulations offer a high-resolution view into the structural and dynamic properties of lipid bilayers. The data presented below summarizes key metrics for DAPC and DSPC bilayers. It is important to note that DSPC, due to its saturated chains, exists in a highly ordered gel phase at physiological temperatures, while the unsaturated nature of DAPC ensures it remains in a fluid phase.
| Property | DAPC (Fluid Phase) | DSPC (Gel Phase) | Key Differences and Insights |
| Area per Lipid (Ų) | Data not readily available in the searched literature, but expected to be significantly larger than DSPC due to the disordered nature of its polyunsaturated chains. | ~47.3 - 54.7[1] | The presence of four double bonds in each of DAPC's acyl chains introduces kinks, preventing tight packing and resulting in a larger surface area per lipid. DSPC's straight, saturated chains allow for a highly ordered and compact arrangement, leading to a smaller area per lipid in its gel state. |
| Bilayer Thickness (nm) | Thinner, influenced by the disordered acyl chains. | Thicker, typically in the range of 4.7 nm.[1] | The extended and ordered conformation of DSPC's saturated chains in the gel phase results in a thicker bilayer. In contrast, the bent and disordered chains of DAPC lead to a thinner membrane. |
| Deuterium Order Parameter (SCD) | Lower values, indicating high disorder and flexibility of the acyl chains. A characteristic drop in order is observed near the double bonds. | High and relatively constant values along the acyl chain, indicative of a highly ordered, all-trans-like state.[2] | The SCD profile provides a measure of the orientational order of the C-H bonds along the lipid tails. For DSPC in the gel phase, the high order parameters reflect the rigid, straight-chain conformation. The lower and more varied order parameters for DAPC signify a fluid and disordered membrane interior. |
| Lateral Diffusion Coefficient (cm²/s) | Faster diffusion, characteristic of a fluid membrane. | Extremely slow, several orders of magnitude lower than the fluid phase, characteristic of the gel state. | The tight packing of lipids in the gel phase of DSPC severely restricts lateral movement. Conversely, the increased free volume in the DAPC bilayer allows for much faster lateral diffusion of individual lipid molecules. |
Experimental Protocols: Molecular Dynamics Simulations
The following provides a generalized protocol for conducting all-atom molecular dynamics simulations of a lipid bilayer, which can be applied to both DAPC and DSPC systems using the GROMACS software package. This protocol is based on established methodologies and tutorials.[3][4]
1. System Setup and Topology Preparation:
-
Obtain Lipid Coordinates: Start with a single lipid structure file (e.g., in .pdb or .gro format). These can be obtained from existing databases or built using molecular modeling software.
-
Generate Topology: Use the GROMACS pdb2gmx tool or a similar utility to generate the molecular topology for the lipid, selecting an appropriate force field (e.g., CHARMM36).
-
Build the Bilayer: Use a tool like gmx membed or an external script to arrange the lipids into a bilayer configuration of the desired size (e.g., 128 lipids, 64 per leaflet).
-
Solvation: Add water molecules to the simulation box using gmx solvate, ensuring the bilayer is fully hydrated. The TIP3P water model is commonly used with the CHARMM force field.
-
Add Ions: Introduce ions (e.g., Na⁺ and Cl⁻) using gmx genion to neutralize the system and achieve a desired salt concentration (e.g., 0.15 M).
2. Energy Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the setup.
-
NVT Equilibration: Conduct a short simulation (e.g., 1 ns) in the NVT ensemble (constant number of particles, volume, and temperature) to allow the temperature to stabilize. Position restraints are typically applied to the lipid headgroups during this step.
-
NPT Equilibration: Follow with a longer simulation (e.g., 5-10 ns) in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the pressure and density of the system to equilibrate. Position restraints on the lipids are gradually released during this phase.
3. Production Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100s of nanoseconds) to sample the desired properties. The simulation is run in the NPT ensemble without any restraints.
4. Analysis of Trajectories:
-
Area per Lipid: Calculated by dividing the xy-area of the simulation box by the number of lipids per leaflet.
-
Bilayer Thickness: Typically determined as the distance between the average positions of the phosphate (B84403) atoms in the two leaflets.
-
Deuterium Order Parameters: Calculated using the gmx order tool to determine the orientational order of the acyl chain C-H bonds.
-
Lateral Diffusion Coefficient: Determined from the mean square displacement (MSD) of the lipids in the xy-plane over time, calculated using gmx msd.
Visualizing the Simulation Workflow and Property Comparison
To further clarify the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the Quality Control of Synthetic Diarachidoyl Phosphatidylcholine
For researchers, scientists, and drug development professionals utilizing synthetic phospholipids (B1166683), ensuring high purity and consistent quality is paramount for reproducible and reliable results, particularly in the context of drug delivery systems like liposomes. This guide provides a comparative overview of the quality control parameters for 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC), a high-purity synthetic phospholipid, benchmarked against the well-characterized 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a commonly used alternative.
Comparative Quality Control Parameters
The following table summarizes the key quality control parameters and typical acceptance criteria for DAPC and DSPC, drawing from general specifications for high-purity synthetic phospholipids for pharmaceutical use and proposed United States Pharmacopeia (USP) monographs for similar compounds.[1][2]
| Parameter | Test Method | Diarachidoyl Phosphatidylcholine (DAPC) - Typical Specifications | Distearoyl Phosphatidylcholine (DSPC) - Typical Specifications |
| Appearance | Visual Inspection | White to off-white powder | White to off-white powder |
| Identification | FTIR / ¹H-NMR / ³¹P-NMR | Conforms to the structure of DAPC | Conforms to the structure of DSPC |
| Purity (by HPLC) | HPLC with ELSD or CAD | ≥ 99.0% | ≥ 99.0% |
| Fatty Acid Composition (by GC) | Gas Chromatography with Flame Ionization Detector (GC-FID) | Arachidic Acid (C20:0) ≥ 99.0% | Stearic Acid (C18:0) ≥ 99.0% |
| Water Content | Karl Fischer Titration | ≤ 2.0% | ≤ 2.0% |
| Acid Value | Titration | ≤ 0.5 mg KOH/g | ≤ 0.5 mg KOH/g |
| Peroxide Value | Titration | ≤ 5.0 meq/kg | ≤ 5.0 meq/kg |
| Related Substances (by HPLC) | HPLC with ELSD or CAD | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% |
| Residual Solvents | Headspace GC | Meets USP <467> requirements | Meets USP <467> requirements |
| Endotoxin | LAL Test | ≤ 25 EU/mg (for parenteral use) | ≤ 25 EU/mg (for parenteral use) |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are based on established methods for the analysis of synthetic phospholipids.
Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the phospholipid and to quantify any related impurities.
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: A silica-based column, such as a Diol or bare silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Chloroform/Methanol (B129727)/Ammonium Hydroxide (80:19.5:0.5, v/v/v)
-
Mobile Phase B: Chloroform/Methanol/Water/Ammonium Hydroxide (60:34:5.5:0.5, v/v/v/v)
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 20 0 100 25 0 100 26 100 0 | 35 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 SLM
-
-
Sample Preparation: Dissolve approximately 10 mg of the phospholipid in 10 mL of a suitable solvent mixture (e.g., Chloroform/Methanol, 1:1 v/v).
-
Injection Volume: 20 µL
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
Fatty Acid Composition by Gas Chromatography (GC-FID)
This method determines the identity and purity of the fatty acid chains of the phospholipid.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-225, 30 m x 0.25 mm, 0.25 µm).[3]
-
Sample Preparation (Transesterification to FAMEs):
-
Weigh approximately 5 mg of the phospholipid into a screw-cap tube.
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Cap the tube and heat at 50°C for 10 minutes.
-
Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for injection.[3]
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 220°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Injection Volume: 1 µL (split injection, e.g., 50:1)
-
Identification and Quantification: FAMEs are identified by comparing their retention times with those of known standards. The percentage of each fatty acid is calculated from the peak area relative to the total area of all fatty acid peaks.
Water Content by Karl Fischer Titration
This method is used for the accurate determination of water content in the phospholipid powder.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.[4]
-
Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5), anhydrous methanol.
-
Procedure (Volumetric):
-
Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Accurately weigh approximately 100-200 mg of the phospholipid sample and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.[5]
-
Visualizations
Workflow for Quality Control of Synthetic Phosphatidylcholine
The following diagram illustrates a typical workflow for the quality control testing of synthetic phosphatidylcholines like DAPC.
Caption: A logical workflow for the quality control of synthetic phosphatidylcholine.
Phosphatidylcholine Metabolism Signaling Pathway
The diagram below outlines the key pathways for the biosynthesis and degradation of phosphatidylcholine, which are crucial for its role in membrane structure and cell signaling.[6][7][8]
Caption: Key pathways in phosphatidylcholine biosynthesis and degradation.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphocholine [doi.usp.org]
- 2. Phospholipids [usp.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. quveon.com [quveon.com]
- 5. cdn.hach.com [cdn.hach.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
performance evaluation of saturated phosphatidylcholines in liposomal formulations
For Researchers, Scientists, and Drug Development Professionals
The selection of phospholipids (B1166683) is a critical determinant of a liposomal formulation's success, directly influencing its stability, drug retention capabilities, and overall in vivo performance. Among the various options, saturated phosphatidylcholines (PCs) are frequently employed due to their high stability and well-defined phase transition temperatures. This guide provides an objective comparison of the performance of three commonly used saturated phosphatidylcholines—Dimyristoylphosphatidylcholine (DMPC), Dipalmitoylphosphatidylcholine (DPPC), and Distearoylphosphatidylcholine (DSPC)—in liposomal formulations, supported by experimental data.
Physicochemical Properties of Saturated Phosphatidylcholines
The primary difference between DMPC, DPPC, and DSPC lies in the length of their saturated acyl chains, which significantly impacts their phase transition temperature (Tc). This temperature dictates the rigidity of the liposomal membrane at physiological temperatures (approximately 37°C), which in turn affects drug encapsulation and release.
| Phosphatidylcholine | Acyl Chain Composition | Phase Transition Temp. (Tc) | Membrane State at 37°C |
| DMPC | Two C14:0 myristoyl chains | ~23°C | Fluid, liquid-crystalline |
| DPPC | Two C16:0 palmitoyl (B13399708) chains | ~41°C | Approaching Tm, less rigid than DSPC |
| DSPC | Two C18:0 stearoyl chains | ~55°C | Rigid, gel-like |
Performance Comparison: Encapsulation Efficiency and Stability
The rigidity of the lipid bilayer plays a crucial role in the encapsulation efficiency and subsequent stability of liposomes. Liposomes composed of saturated phospholipids with higher phase transition temperatures, such as DSPC, generally exhibit greater stability and lower drug leakage compared to those made from lipids with shorter acyl chains.[1]
Encapsulation Efficiency
The ability of a liposome (B1194612) to effectively entrap a drug is a key performance indicator. While encapsulation efficiency is drug-dependent, comparative studies provide valuable insights into the influence of the phosphatidylcholine component.
| Lipid Composition | Encapsulated Drug | Encapsulation Efficiency (%) |
| DSPC:Cholesterol | Doxorubicin | >90%[1] |
| Soy PC:Cholesterol | Doxorubicin | ~83.68%[1] |
| DSPC | Inulin | 2.95%[1][2][3][4] |
| DMPC | Inulin | 2.25 ± 0.3%[2][3] |
| DPPC | Inulin | 2.13 ± 0.04%[2][3] |
It is noteworthy that for some drugs, liposomes with shorter hydrocarbon chains, like DMPC, have shown higher encapsulation efficiencies. For instance, DMPC liposomes exhibited a 2-fold higher encapsulation efficiency of suramin (B1662206) compared to DPPC or DSPC liposomes.[3] Conversely, for other molecules like superoxide (B77818) dismutase (SOD), DPPC liposomes showed about 20% higher encapsulation efficiency than DSPC liposomes.[5]
Stability and Drug Retention
The stability of a liposomal formulation, often assessed by its ability to retain the encapsulated drug over time, is directly correlated with the rigidity of its membrane. At physiological temperature (37°C), the DSPC membrane is in a rigid, gel-like state, which minimizes drug leakage.[1]
| Formulation | Storage Condition | Duration | Drug Leakage (%) | Drug Retention (%) |
| DSPC Liposomes | 37°C | 4 Weeks | ~45%[1] | - |
| DPPC Liposomes | 37°C | 4 Weeks | ~90%[1] | - |
| DSPC Liposomes | 37°C | 48 hours | - | 85.2 ± 10.1%[2][4] |
| DPPC Liposomes | 37°C | 24 hours | - | 60.8 ± 8.9%[2][4] |
| DMPC Liposomes | 37°C | 15 minutes | - | 53.8 ± 4.3%[2][4] |
| DSPC Liposomes | 4°C | 48 hours | - | 87.1 ± 6.8%[2][4] |
| DPPC Liposomes | 4°C | 3 hours | - | 62.1 ± 8.2%[2][4] |
| DMPC Liposomes | 4°C | 15 minutes | - | 47.3 ± 6.9%[2][4] |
These results clearly indicate that liposomes with higher transition temperatures, such as those made with DSPC, are more stable and retain their cargo more effectively over time.[4] The increase in acyl chain length is directly proportional to stability.[4]
In Vitro Drug Release
The rate of drug release from liposomes is a critical factor in determining their therapeutic efficacy. The rigid nature of DSPC-based liposomes leads to a slower and more sustained release of the encapsulated drug, which is often desirable for developing long-acting formulations.[1] In contrast, the more fluid membranes of DPPC and DMPC liposomes tend to release their cargo more rapidly.[1]
The inclusion of cholesterol in the liposomal membrane can significantly decrease drug release.[6] For all three saturated phosphatidylcholines (DMPC, DPPC, and DSPC), a reduction in cholesterol content generally leads to a different trend in drug release, highlighting the importance of optimizing the lipid-cholesterol ratio for a desired release profile.[7]
Experimental Protocols
Accurate and reproducible experimental methods are essential for the evaluation of liposomal formulations. Below are detailed methodologies for key experiments.
Liposome Preparation (Thin-Film Hydration Method)
This is a common method for preparing liposomes.
-
Dissolution: Dissolve the desired ratio of phosphatidylcholine and cholesterol, along with the lipophilic drug (if applicable), in a suitable organic solvent mixture (e.g., chloroform:methanol).[8]
-
Film Formation: Create a thin lipid film on the wall of a round-bottom flask by removing the organic solvent using a rotary evaporator.[9]
-
Drying: Further dry the lipid film overnight in a vacuum oven to remove any residual solvent.[9]
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (containing the hydrophilic drug, if applicable) and agitating the flask. The temperature of the hydration buffer should be above the Tc of the lipid.[9]
-
Vesicle Formation: Continue agitation (e.g., vortexing) for a specified period to form multilamellar vesicles (MLVs).[9]
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles (LUVs) of a defined size, the liposome suspension is subjected to extrusion through polycarbonate membranes with a specific pore size. This is typically done multiple times to ensure a narrow size distribution.[9]
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.[10]
-
Separation of Free Drug: The unencapsulated drug must be separated from the liposome-encapsulated drug. Common methods include:
-
Centrifugation: Pellet the liposomes, leaving the free drug in the supernatant.[11]
-
Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column that separates molecules based on size. The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
-
Quantification of Drug:
-
Free Drug: Measure the concentration of the drug in the supernatant (from centrifugation) or the later fractions (from SEC).
-
Total Drug: Disrupt the liposomes (e.g., by adding a detergent like Triton X-100 or a suitable organic solvent) to release the encapsulated drug.[8][12] Then, measure the total drug concentration.
-
-
Calculation: The encapsulation efficiency is calculated using the following formula:[8] EE% = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study (Dialysis Method)
This method is commonly used to assess the rate of drug release from liposomes over time.[11]
-
Preparation: A known amount of the liposome suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Incubation: The dialysis bag is immersed in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) maintained at a constant temperature (usually 37°C) and stirred continuously.[11]
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn. The volume of the release medium is kept constant by replacing the withdrawn volume with a fresh medium.
-
Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: The cumulative amount of drug released is plotted against time to generate a drug release profile.
Conclusion
The choice of saturated phosphatidylcholine has a profound impact on the performance of liposomal formulations. DSPC, with its long acyl chains and high phase transition temperature, offers the most stable and retentive liposomes, making it an excellent choice for controlled and sustained drug delivery. DPPC provides an intermediate level of stability, while DMPC, being in a fluid state at physiological temperature, results in more permeable liposomes. The selection of the appropriate phosphatidylcholine, in conjunction with other formulation parameters like the inclusion of cholesterol, must be carefully considered and empirically tested to achieve the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study on the role of cholesterol and phosphatidylcholine in various features of liposomal doxorubicin: From liposomal preparation to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. researchgate.net [researchgate.net]
DAPC vs. POPC: A Head-to-Head Comparison for Membrane Protein Reconstitution
For researchers in structural biology, pharmacology, and drug development, the choice of lipid environment is a critical factor for the successful reconstitution of functional membrane proteins. The surrounding lipid bilayer not only provides a native-like scaffold but also directly influences the protein's structure, stability, and activity. Among the plethora of available phospholipids, 1,2-diarachidonoyl-sn-glycero-3-phosphocholine (B1239471) (DAPC) and 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) are two commonly considered options, each with distinct physicochemical properties. This guide provides a detailed comparison of DAPC and POPC for membrane protein reconstitution, supported by experimental data and protocols to aid in the selection of the optimal lipid for your research needs.
Executive Summary
POPC is a widely used and well-characterized lipid that often serves as a starting point for reconstitution experiments due to its stability and bilayer properties that mimic general biological membranes. DAPC, with its two polyunsaturated arachidonic acid chains, creates a more fluid and flexible membrane environment. This can be particularly advantageous for certain membrane proteins, potentially enhancing their conformational flexibility and function. However, the polyunsaturated nature of DAPC also makes it more susceptible to oxidation, requiring more stringent handling conditions. While direct comparative studies on reconstitution efficiency and protein stability are limited, the distinct physical properties of the bilayers they form can guide the choice of lipid for a specific membrane protein and downstream application.
Quantitative Data Presentation
| Property | DAPC (1,2-diarachidonoyl-sn-glycero-3-phosphocholine) | POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) | Significance for Membrane Protein Reconstitution |
| Acyl Chain Composition | Two 20-carbon chains with four double bonds each (20:4) | One 16-carbon saturated chain (16:0) and one 18-carbon monounsaturated chain (18:1) | The high degree of unsaturation in DAPC leads to a more disordered and flexible bilayer. |
| Phase Transition Temperature (Tm) | -18 °C | -2 °C | Both lipids are in the fluid phase at typical experimental temperatures, but the lower Tm of DAPC indicates greater fluidity. |
| Bilayer Thickness | Thinner than POPC due to the kinked structure of the polyunsaturated chains.[1] | Approximately 38.5 Å.[2] | Mismatches between bilayer thickness and the hydrophobic transmembrane domain of a protein can affect its stability and function.[1] |
| Area per Lipid | Larger than POPC. | ~64.3 Ų | A larger area per lipid in DAPC membranes contributes to increased fluidity and potential for accommodating larger or conformationally dynamic proteins. |
| Oxidative Stability | Low, due to the presence of multiple double bonds. | High, with only one double bond. | DAPC requires careful handling with antioxidants and inert gas to prevent lipid peroxidation, which can damage the reconstituted protein. |
Experimental Protocols
Detailed protocols for membrane protein reconstitution are crucial for reproducibility. Below are representative protocols for reconstitution into liposomes and nanodiscs using POPC. For DAPC, the general procedure is similar, with the critical addition of measures to prevent oxidation.
Reconstitution of a GPCR into POPC Liposomes
This protocol is a general guideline for the reconstitution of a G-protein coupled receptor (GPCR) into POPC liposomes via detergent removal by dialysis.
Materials:
-
Purified GPCR in a detergent solution (e.g., DDM)
-
POPC lipid stock in chloroform (B151607)
-
Reconstitution buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)
-
Detergent-free dialysis buffer
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Bath sonicator
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, add the desired amount of POPC lipid stock.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.
-
-
Liposome (B1194612) Formation:
-
Hydrate the lipid film with reconstitution buffer to a final lipid concentration of 10-20 mg/mL by vortexing. This will form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane at least 11 times.
-
-
Detergent Solubilization of Liposomes:
-
To the prepared liposomes, add detergent (e.g., DDM) to a concentration that leads to lipid solubilization. This can be monitored by a decrease in light scattering.
-
-
Protein Incorporation:
-
Add the purified GPCR to the detergent-solubilized lipids at the desired lipid-to-protein ratio (LPR), typically ranging from 100:1 to 1000:1 (w/w).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
-
Detergent Removal:
-
Transfer the lipid-protein-detergent mixture to a dialysis cassette.
-
Dialyze against a large volume of detergent-free buffer at 4°C. Perform at least three buffer changes over 48-72 hours.
-
-
Proteoliposome Characterization:
-
Harvest the proteoliposomes from the dialysis cassette.
-
Characterize the size distribution by dynamic light scattering (DLS) and determine the protein incorporation efficiency using a protein assay.
-
Reconstitution of a Membrane Protein into DAPC Nanodiscs
This protocol outlines the reconstitution of a membrane protein into DAPC nanodiscs using a membrane scaffold protein (MSP). Crucially, all buffers should be degassed and sparged with argon or nitrogen, and an antioxidant like DTT or TCEP should be included to prevent DAPC oxidation.
Materials:
-
Purified membrane protein in a detergent solution
-
DAPC lipid stock in chloroform
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1
-
Reconstitution buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, with 1 mM TCEP)
-
Sodium cholate (B1235396)
-
Bio-Beads SM-2
-
Size exclusion chromatography (SEC) column
Procedure:
-
Lipid Preparation:
-
Dry the DAPC lipid stock to a thin film as described for the liposome protocol, ensuring an oxygen-free environment.
-
Solubilize the DAPC film in reconstitution buffer containing sodium cholate to a final concentration of 50 mM DAPC and 100 mM cholate.
-
-
Reconstitution Mixture Assembly:
-
In a microcentrifuge tube, combine the purified membrane protein, MSP, and solubilized DAPC at a specific molar ratio (e.g., 1:3:150 protein:MSP:DAPC).
-
Incubate the mixture on ice for 30 minutes.
-
-
Detergent Removal and Nanodisc Formation:
-
Add prepared Bio-Beads to the reconstitution mixture to initiate detergent removal and nanodisc assembly.
-
Incubate at 4°C with gentle rotation for 4-12 hours.
-
-
Purification:
-
Remove the Bio-Beads and purify the nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography.
-
-
Characterization:
-
Analyze the SEC fractions by SDS-PAGE to confirm the presence of both the membrane protein and MSP.
-
Characterize the homogeneity of the nanodiscs by negative-stain electron microscopy or DLS.
-
Visualization of Workflows and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for reconstituting membrane proteins into lipid bilayers.
Caption: Key biophysical differences between DAPC and POPC lipid bilayers.
Conclusion
The selection between DAPC and POPC for membrane protein reconstitution is a strategic decision that should be based on the specific requirements of the protein and the intended downstream applications. POPC offers a stable, well-characterized, and robust system suitable for a wide range of membrane proteins. In contrast, DAPC provides a more fluid and dynamic environment that may be beneficial for proteins requiring a high degree of conformational freedom to maintain their native function. Researchers opting for DAPC must be prepared to implement stringent protocols to mitigate the risks of lipid oxidation. Future studies directly comparing the reconstitution efficiency, stability, and functional impact on various membrane proteins in DAPC versus POPC will be invaluable to the field.
References
A Comparative Guide to the Validation of Lipidomics Methods for Diarachidoyl Phosphatidylcholine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of specific lipid species is paramount. Diarachidoyl phosphatidylcholine (DAPC), a specific phosphatidylcholine (PC), plays a role in various cellular processes, and its precise measurement is crucial for understanding its function in health and disease. This guide provides a comparative overview of validated lipidomics methods for the quantification of phosphatidylcholines, with a focus on approaches applicable to DAPC. We will delve into the performance of leading analytical techniques, provide detailed experimental protocols, and present supporting data to aid in the selection of the most suitable method for your research needs.
The two primary methods detailed in this guide are High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Both techniques offer robust solutions for lipid analysis, each with distinct advantages.
Method Performance Comparison
The selection of an analytical method is often a balance between sensitivity, accuracy, precision, and the specific requirements of the study. The following table summarizes the key performance characteristics of HPLC-CAD and LC-MS/MS for the quantification of phosphatidylcholines. This data, compiled from various validation studies, provides a clear comparison to inform your methodological choices.
| Parameter | HPLC-CAD | LC-MS/MS | Description |
| Linearity (R²) | > 0.993[1] | > 0.99[2][3][4] | Indicates the proportional relationship between the analyte concentration and the detector response over a specified range. |
| Limit of Detection (LOD) | ≤ 1.8 µg/mL[5] | 0.5 ng/mL[3] | The lowest concentration of an analyte that can be reliably detected by the analytical instrument. |
| Limit of Quantification (LOQ) | ≤ 5.9 µg/mL[5] | 0.5 ng/mL - 10 ng/mL[3][4] | The lowest concentration of an analyte that can be accurately and precisely quantified. |
| Intra-day Precision (%RSD) | < 3%[6] | < 11.3%[4] | Measures the precision of the method within a single day. |
| Inter-day Precision (%RSD) | Not explicitly stated | < 11.3%[4] | Measures the precision of the method across different days. |
| Accuracy (% Recovery) | Not explicitly stated | 85.5% - 113.4%[3][4] | The closeness of the measured value to the true value, often expressed as a percentage of recovery. |
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible and reliable scientific research. Below are representative methodologies for the quantification of phosphatidylcholines using HPLC-CAD and LC-MS/MS.
HPLC-CAD Method for Phosphatidylcholine Quantification
High-Performance Liquid Chromatography with Charged Aerosol Detection is a powerful technique for the analysis of non-volatile and semi-volatile compounds, making it well-suited for lipidomics.[7] The CAD detector offers a nearly universal response for non-volatile analytes, independent of their chemical structure.[8]
a) Sample Preparation (Lipid Extraction):
A common method for lipid extraction from biological samples is a modified Bligh-Dyer extraction.
-
Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Add chloroform and water to the homogenate to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the mobile phase for HPLC analysis.
b) HPLC-CAD System and Conditions:
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent.
-
Detector: A Corona Veo Charged Aerosol Detector or equivalent.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of isopropyl alcohol, methanol, and deionized water (70:8:22, v/v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[7]
-
Injection Volume: 20 µL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C.[8]
-
Gas: Nitrogen.
-
c) Method Validation:
The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines (e.g., FDA).[10][11]
LC-MS/MS Method for Phosphatidylcholine Quantification
Liquid Chromatography with tandem Mass Spectrometry is a highly sensitive and specific technique ideal for targeted lipidomics. It allows for the precise quantification of individual lipid species, including DAPC, even in complex biological matrices.[11]
a) Sample Preparation:
Sample preparation for LC-MS/MS is similar to that for HPLC-CAD, involving lipid extraction. It is critical to include an internal standard (e.g., a deuterated form of the analyte) during the extraction process to account for sample loss and matrix effects.
b) LC-MS/MS System and Conditions:
-
LC System: A Waters ACQUITY UPLC H-Class System or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6460) equipped with an electrospray ionization (ESI) source.[4]
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120, 50 × 3.0 mm, 2.7 μm).[4]
-
Mobile Phase: A gradient of mobile phase A (e.g., 5 mM formic acid in water) and mobile phase B (e.g., acetonitrile).[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 5 µL.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode.[4] Specific precursor-to-product ion transitions for DAPC and the internal standard must be determined.
c) Method Validation:
The LC-MS/MS method must be rigorously validated for selectivity, linearity, precision, accuracy, recovery, matrix effects, and stability of the analyte in the biological matrix.[3][11]
Visualizing the Workflow and Biological Context
To better illustrate the processes and pathways discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow for DAPC Quantification.
Simplified Phosphatidylcholine Signaling Pathway.
References
- 1. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC-DAD-CAD-based approach for the simultaneous analysis of hydrophobic drugs and lipid compounds in liposomes and for cyclodextrin/drug inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CAD Methodologies | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. resolian.com [resolian.com]
A Comparative Analysis of the Thermotropic Behavior of DAPC and Other Phosphatidylcholines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Thermal Properties of 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC) with Other Common Phosphatidylcholines.
This guide provides a comparative analysis of the thermotropic behavior of DAPC and other widely used saturated phosphatidylcholines (PCs), namely 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). The thermal behavior of these lipids is a critical factor in the design and development of liposomal drug delivery systems, as it governs the stability, fluidity, and release characteristics of the lipid bilayer.
Quantitative Comparison of Thermotropic Properties
The thermotropic phase behavior of phosphatidylcholines is characterized by a main phase transition temperature (T_m) from a gel phase (L_β') to a liquid crystalline phase (L_α), and for some PCs, a pre-transition (T_p) from a tilted gel phase (L_β') to a ripple phase (P_β'). These transitions are accompanied by a change in enthalpy (ΔH). The following table summarizes the key thermotropic parameters for DAPC and other common PCs, as determined by Differential Scanning Calorimetry (DSC).
| Phosphatidylcholine (PC) | Acyl Chain | Pre-transition Temperature (T_p) (°C) | Main Transition Temperature (T_m) (°C) | Enthalpy of Main Transition (ΔH) (kcal/mol) |
| DMPC | 14:0 | 14.3[1] | 23.2[1], 24[2][3] | 5.0[1] |
| DPPC | 16:0 | 34.2[1], 35.3[4], 36[5] | 41.3[6], 41.4[1], 42[5] | 6.7[1] |
| DSPC | 18:0 | 51.2[7] | 54.5[7], 55[2][3], 55.6[8] | Not explicitly found |
| DAPC | 20:0 | Not available in searched literature. | 66[2] | Not available in searched literature. |
Understanding the Trends
The data clearly illustrates that the main transition temperature (T_m) increases with the length of the acyl chain. This is due to the increased van der Waals interactions between the longer hydrocarbon chains, which requires more energy to transition from the ordered gel phase to the disordered liquid crystalline phase. DAPC, with its 20-carbon acyl chains, consequently exhibits the highest T_m among the compared PCs.
Experimental Protocol: Differential Scanning Calorimetry (DSC) of Liposomes
The following is a generalized protocol for analyzing the thermotropic behavior of PC liposomes using DSC.
1. Liposome (B1194612) Preparation:
-
Lipid Film Hydration: A known amount of the desired phosphatidylcholine is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the lipid's T_m. This process results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To obtain unilamellar vesicles (LUVs or SUVs) of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or sonication.
2. DSC Analysis:
-
Sample and Reference Preparation: A precise amount of the liposome suspension (typically 10-20 µL) is hermetically sealed in an aluminum DSC pan. An identical pan containing the same buffer used for hydration serves as the reference.
-
Instrument Setup: The DSC instrument is equilibrated at a starting temperature well below the expected pre-transition temperature of the lipid.
-
Thermal Scan: The sample and reference pans are heated at a constant scan rate (e.g., 1-2 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition.
3. Data Analysis:
-
Determination of T_p and T_m: The temperatures at the peak maxima of the endotherms correspond to the pre-transition (T_p) and main transition (T_m) temperatures.
-
Calculation of Enthalpy (ΔH): The enthalpy change associated with each transition is calculated by integrating the area under the respective endothermic peak.
Visualizing the Experimental Workflow and Phase Transitions
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]
A Researcher's Guide to Assessing Diarachidoyl Phosphatidylcholine Purity: HPLC-ELSD vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of phospholipids (B1166683) like Diarachidoyl phosphatidylcholine (DAPC) is a critical parameter that can significantly impact research outcomes and the efficacy and safety of pharmaceutical formulations. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD) and other key analytical techniques for validating the purity of DAPC.
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light-Scattering Detector (ELSD) is a powerful and widely adopted method for the analysis of phospholipids.[1][2][3] This is largely because phospholipids lack a strong UV chromophore, making traditional UV detection less effective.[4] ELSD offers a sensitive and universal detection method for non-volatile analytes like DAPC, making it well-suited for purity assessments.[1]
Principles of HPLC-ELSD for Phospholipid Analysis
The HPLC-ELSD system operates on a straightforward principle. The HPLC separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). As the separated components elute from the column, they are introduced into the ELSD. Here, the mobile phase is evaporated, leaving behind a fine mist of analyte particles. These particles then pass through a light beam, and the scattered light is measured by a photodetector. The intensity of the scattered light is proportional to the mass of the analyte.
Experimental Protocol: Purity Assessment of DAPC by HPLC-ELSD
This section details a typical experimental protocol for the quantitative analysis of DAPC purity using HPLC-ELSD.
Sample Preparation
-
Standard Solutions: Prepare a stock solution of high-purity DAPC in a suitable organic solvent, such as a chloroform (B151607):methanol mixture (e.g., 2:1 v/v), at a concentration of approximately 1 mg/mL. From this stock, create a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the DAPC sample to be tested in the same solvent as the standards to a known concentration, typically within the range of the calibration curve (e.g., 0.1 - 1.0 mg/mL).[1]
HPLC-ELSD System and Parameters
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and an ELSD is required.
| Parameter | Typical Setting |
| HPLC Column | Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phospholipid class separation.[1] |
| Mobile Phase | A gradient elution is often employed to achieve good separation of phospholipids and potential impurities. A common mobile phase system consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform), a polar solvent (e.g., isopropanol (B130326) or methanol), and a small amount of water or an additive like ammonium (B1175870) hydroxide (B78521) to improve peak shape.[1] For example, a gradient of chloroform and methanol-water-ammonia mixtures can be effective.[1] |
| Flow Rate | Typically 1.0 mL/min.[1] |
| Column Temperature | Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.[1] |
| Injection Volume | 10-20 µL. |
| ELSD Nebulizer Temperature | Optimized based on the mobile phase volatility, typically in the range of 30-50°C. |
| ELSD Evaporator (Drift Tube) Temperature | Set high enough to ensure complete evaporation of the mobile phase without degrading the analyte, often in the range of 40-80°C.[1][5] |
| Nebulizer Gas (Nitrogen) Flow/Pressure | Adjusted to achieve a stable baseline and optimal signal-to-noise ratio, for instance, at a pressure of 3.2 bar.[1] |
Data Analysis
The purity of the DAPC sample is determined by calculating the area percentage of the main DAPC peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of DAPC Peak / Total Area of All Peaks) x 100
For accurate quantification, a calibration curve is constructed by plotting the logarithm of the peak area versus the logarithm of the concentration of the DAPC standards. The concentration of the sample is then determined from this curve.
Visualizing the Workflow
Caption: Workflow for DAPC purity assessment by HPLC-ELSD.
Comparison with Alternative Methods
While HPLC-ELSD is a robust technique, other methods can also be employed for assessing DAPC purity, each with its own advantages and limitations.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a simpler and more cost-effective alternative to HPLC.
-
Principle: Similar to HPLC, separation is based on the differential migration of components on a stationary phase (a plate coated with silica (B1680970) gel) with a mobile phase. Detection can be achieved by charring with a universal reagent (e.g., sulfuric acid) and densitometric scanning.
-
Advantages: High sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.
-
Limitations: Generally offers lower resolution and sensitivity compared to HPLC. Quantification can be less precise.[6]
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR)
³¹P-NMR is a powerful spectroscopic technique that provides both qualitative and quantitative information about phosphorus-containing compounds.
-
Principle: This technique exploits the magnetic properties of the ³¹P nucleus. Each chemically distinct phosphorus atom in a sample produces a unique signal in the NMR spectrum, with the signal intensity being directly proportional to the number of nuclei.
-
Advantages: Provides structural information and can directly quantify all phosphorus-containing species in a sample without the need for chromatographic separation or reference standards for each compound.[6][7] It is a non-destructive technique.
-
Limitations: Lower sensitivity compared to chromatographic methods, requiring a higher sample concentration. The instrumentation is more expensive and requires specialized expertise.[8]
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of HPLC-ELSD, HPTLC, and ³¹P-NMR for the purity assessment of DAPC.
| Parameter | HPLC-ELSD | HPTLC | ³¹P-NMR |
| Primary Measurement | Purity based on the relative peak area of the analyte. | Purity based on the relative spot intensity after visualization. | Molar ratio of different phosphorus-containing species. |
| Quantitative Accuracy | High, with proper calibration. | Moderate, can be influenced by spotting and visualization inconsistencies. | High, provides absolute molar quantities.[9] |
| Sensitivity | High (typically low ng range).[10] | Moderate (typically high ng to low µg range). | Low (typically µg to mg range).[8] |
| Resolution | High, capable of separating closely related impurities. | Moderate, may not resolve all minor impurities. | Low, provides information on classes of compounds but not individual species unless coupled with other techniques.[6] |
| Throughput | Sequential analysis, one sample at a time. | High, multiple samples can be analyzed on a single plate. | Low to moderate, depending on the desired signal-to-noise ratio. |
| Cost (Instrument) | Moderate to High. | Low. | High. |
| Expertise Required | Moderate. | Low to Moderate. | High. |
Logical Relationship of Analytical Techniques
Caption: Decision tree for selecting an analytical technique.
References
- 1. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Rapid Quantification and Validation of Lipid Concentrations within Liposomes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. Individual Phosphatidylcholine Species Analysis by RP-HPLC-ELSD for Determination of Polyenylphosphatidylcholine in Lecithins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLC and 31P-NMR analysis of low polarity phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of phospholipids by 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Exemplaribine™ (DAPC) Content in Pharmaceutical Formulations Using HPLC, UPLC, and LC-MS/MS Platforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of the active pharmaceutical ingredient (API) is a critical aspect of drug development and quality control. Cross-validation of analytical methods across different platforms is essential to ensure consistency, reliability, and robustness of the data, particularly when transferring methods between laboratories or during regulatory submissions.[1] This guide provides a comprehensive comparison of three common analytical platforms—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of Exemplaribine™ (a hypothetical API, hereafter referred to as DAPC) in a tablet formulation.
This document outlines the detailed experimental protocols, presents a comparative analysis of their performance based on key validation parameters, and provides visual workflows to support method selection and implementation.
Comparative Performance Data
The performance of each analytical platform was evaluated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[2] A single batch of DAPC 50 mg tablets was analyzed on each platform to ensure comparability. The results, summarized below, highlight the distinct advantages of each technique. UPLC and LC-MS/MS platforms demonstrate superior sensitivity and speed compared to traditional HPLC.[3][4]
Table 1: Comparison of Method Validation Parameters for DAPC Quantification
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9998 | >0.9999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 100.9% | 99.9% - 100.5% | 98.0% - 102.0% |
| Precision (%RSD, n=6) | 0.85% | 0.42% | 0.25% | ≤ 2.0% |
| Limit of Detection (LOD) | 5.0 ng/mL | 1.0 ng/mL | 0.01 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 15.0 ng/mL | 3.0 ng/mL | 0.03 ng/mL | Reportable |
| Analysis Run Time | 12 minutes | 4 minutes | 3 minutes | Reportable |
Experimental Protocols
Detailed methodologies are provided to ensure reproducibility. A unified sample preparation protocol was used for all three analyses to minimize variability.
Unified Sample Preparation
-
Tablet Composite: Twenty (20) DAPC 50 mg tablets were accurately weighed and ground into a fine, homogenous powder using a mortar and pestle.
-
Stock Solution Preparation: An amount of the tablet powder equivalent to 50 mg of DAPC was accurately weighed and transferred to a 50 mL volumetric flask. Approximately 35 mL of diluent (50:50 acetonitrile (B52724):water) was added.
-
Extraction: The flask was sonicated for 20 minutes to ensure complete dissolution of the API.
-
Dilution: The solution was allowed to cool to room temperature, diluted to volume with the diluent, and mixed thoroughly. This yielded a stock solution of 1 mg/mL DAPC.
-
Sample Solution: The stock solution was filtered through a 0.22 µm PVDF syringe filter. A 1.0 mL aliquot of the filtered stock was diluted to 100.0 mL with the diluent to create a final working sample concentration of 10 µg/mL. Calibration standards were prepared similarly from a certified reference standard.
High-Performance Liquid Chromatography (HPLC-UV)
-
System: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).[5][6]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
-
Retention Time: Approximately 6.8 minutes.
Ultra-Performance Liquid Chromatography (UPLC-UV)
-
System: UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).[7]
-
Mobile Phase: Gradient elution. Phase A: 0.1% formic acid in water. Phase B: Acetonitrile.
-
Gradient Program: Start at 30% B, increase to 95% B over 2.5 minutes, hold for 0.5 minutes, return to 30% B and re-equilibrate for 1 minute.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Detection: UV at 275 nm.
-
Retention Time: Approximately 2.1 minutes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (50:50, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 45°C.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
DAPC Quantifier: 453.2 -> 210.1
-
DAPC Qualifier: 453.2 -> 155.0
-
-
Retention Time: Approximately 1.5 minutes.
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and concepts relevant to the analysis and mechanism of DAPC.
Analytical Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation study, from sample processing to final data comparison.
Hypothetical Signaling Pathway for DAPC (Kinase Inhibitor)
This diagram illustrates a representative signaling pathway for a hypothetical kinase inhibitor, demonstrating how DAPC might exert its therapeutic effect by blocking a key phosphorylation cascade.
Conclusion and Recommendations
The cross-validation study confirms that all three analytical platforms are suitable for their intended purpose of quantifying DAPC in tablet formulations.
-
HPLC-UV: This method is robust, reliable, and cost-effective, making it ideal for routine quality control and release testing where high sample throughput and ultimate sensitivity are not the primary requirements.[5][8]
-
UPLC-UV: Offering a significant reduction in run time (3-fold) and solvent consumption with improved precision, this method is highly recommended for laboratories looking to increase throughput and efficiency without the complexity of mass spectrometry.[7]
-
LC-MS/MS: As the most sensitive and selective method, LC-MS/MS is the gold standard for applications requiring the lowest detection limits, such as bioanalytical studies, impurity profiling, and metabolite identification.[9][10][11]
The choice of platform should be guided by the specific analytical need, balancing factors of speed, sensitivity, cost, and the stage of drug development. The data presented provides a strong foundation for making an informed decision.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. UPLC method: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpbsci.com [jpbsci.com]
- 9. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diarachidoyl Phosphatidylcholine: A Step-by-Step Guide
Diarachidoyl phosphatidylcholine, a phospholipid utilized in laboratory settings for creating artificial membranes like micelles and liposomes, is generally not classified as a hazardous substance.[1][2] However, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound.
Safety and Handling Profile
Before disposal, it's essential to be aware of the material's characteristics. The following table summarizes key safety information.
| Property | Data |
| Appearance | Crystalline solid.[3] |
| Hazards | Not classified as a hazardous substance or mixture.[1][2] May cause mild skin or eye irritation.[2] The toxicological properties have not been thoroughly investigated.[4] |
| Personal Protective Equipment (PPE) | Impervious gloves, safety glasses, and a dust respirator if dust is generated.[5] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents.[2] |
| In case of Accidental Release | For spills, immediately clean up the area.[6] Use dry clean-up procedures and avoid generating dust.[6] Sweep up the material and place it in a suitable, closed container for disposal.[4] Prevent the spillage from entering drains, sewers, or water courses.[6] |
Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance.
Detailed Disposal Procedures
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, equip yourself with the appropriate personal protective equipment. This includes impervious gloves, safety glasses, and, if there is a risk of generating dust, a certified dust respirator.[5][6]
Step 2: Regulatory Compliance Waste disposal regulations can vary significantly by location.[6] It is imperative to consult your institution's environmental health and safety (EHS) office and to be aware of all local, state, and federal regulations concerning chemical waste disposal.[6]
Step 3: Containerization Leave the chemical in its original container whenever possible. If the original container is compromised, transfer the waste to a new, compatible container that is clearly and accurately labeled with the chemical name and any associated hazards.
Step 4: Segregation of Waste Do not mix this compound with other waste materials. Keeping chemical waste streams separate is crucial for safe and compliant disposal.
Step 5: Final Disposal Dispose of the contained this compound as an unused product.[4] This should be done through a licensed and reputable chemical waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[4][6] Handle uncleaned empty containers in the same manner as the product itself.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Logistics for Handling Diarachidoyl Phosphatidylcholine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides essential safety and logistical information for Diarachidoyl phosphatidylcholine, a key phospholipid used in the generation of micelles, liposomes, and other artificial membranes.[1][2] Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
A thorough PPE strategy is the primary defense against potential exposure. The required level of protection depends on the scale of handling and the potential for splash or aerosol generation.
| Scenario | Required PPE | Justification |
| Small-Scale Handling (e.g., weighing, preparing solutions) | • Nitrile gloves• Safety glasses with side shields• Laboratory coat | To prevent skin and eye contact from minor spills and dust. |
| Large-Scale Handling or Operations with Splash Potential | • Chemical-resistant gloves (double-gloving recommended)• Chemical splash goggles• Face shield• Chemical-resistant lab coat or apron | To provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes. |
| Cleaning Spills | • Chemical-resistant gloves• Safety goggles• Lab coat• Appropriate respiratory protection if dust is generated | To ensure protection during the cleanup of potentially hazardous material. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety and maintain the quality of the compound.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
For long-term stability, it should be stored at -20°C.[2][3]
-
It is stable for at least four years when stored correctly.[2]
-
The compound is hygroscopic; protect from moisture.[3]
2. Handling and Preparation of Solutions:
-
All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
-
Before handling, ensure all necessary PPE is worn correctly.
-
To avoid generating dust when weighing the powder, handle it carefully.
-
When preparing solutions, this compound is soluble in ethanol (B145695) at approximately 25 mg/mL.[2]
-
Use glass or Teflon-lined containers for preparing and storing solutions to prevent contamination.[4]
3. Spill Management:
-
In the event of a small powder spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical: Collect the solid waste in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility has been confirmed. Arrange for disposal through a licensed hazardous waste disposal service.
-
Contaminated Labware (e.g., pipette tips, vials): Place all contaminated disposable labware into a designated hazardous waste container that is properly labeled with the chemical name.
-
Empty Containers: Rinse empty containers thoroughly before disposal. The rinsate should be collected and treated as hazardous waste. Once cleaned, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.[5][6]
Experimental Workflow for Handling this compound
Caption: Logical flow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
